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Core Science & Biosynthesis

Foundational

Advanced Structural and Physicochemical Profiling of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol in Medicinal Chemistry

An in-depth technical guide designed for researchers, scientists, and drug development professionals. Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, scientists, and drug development professionals.

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing lead compounds that suffer from poor aqueous solubility and rapid metabolic clearance. The historical reliance on flat, sp2-hybridized aromatic rings has led to high attrition rates in clinical trials [1]. To circumvent this, modern medicinal chemistry emphasizes the incorporation of sp3-rich, three-dimensional scaffolds.

The compound [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol (CAS: 1504438-74-7) represents a masterclass in this design philosophy. By fusing an oxane (tetrahydropyran) ring with a 1-methylpyrazole motif, this building block offers an optimal balance of conformational rigidity, hydrogen-bonding capacity, and synthetic versatility [2].

Physicochemical Profiling & Structural Deconstruction

To fully leverage this compound in a drug discovery program, we must first analyze its quantitative properties. The high fraction of sp3 carbons (Fsp3 = 0.60) directly correlates with improved thermodynamic solubility, lower melting points, and reduced off-target toxicity—a concept widely recognized as "escaping flatland" [1].

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol
CAS Number 1504438-74-7
Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Fraction sp3 (Fsp3) 0.60
Topological Polar Surface Area (TPSA) 48.2 Ų
H-Bond Donors / Acceptors 1 / 4
Structural Mapping

The architecture of this molecule can be divided into three functional domains, each serving a distinct pharmacological and synthetic purpose.

G A [2-(1-methyl-1H-pyrazol-4-yl) oxan-3-yl]methanol B Oxane (Tetrahydropyran) Ring (High Fsp3 Character) A->B C 1-Methylpyrazole Motif (Aromatic, HBA) A->C D Hydroxymethyl Group (Synthetic Handle) A->D E Improved Aqueous Solubility & Metabolic Stability B->E Reduces Flatness F Kinase Hinge Binding & Target Affinity C->F Pi-Pi / H-Bonding G Late-Stage Diversification (Ether/Amine Formation) D->G Derivatization

Fig 1: Logical mapping of structural domains to their pharmacological advantages.

Experimental Workflow: Late-Stage Derivatization

The primary alcohol on the oxane ring acts as a highly reactive synthetic handle. A common application in lead optimization is its conversion into an amine via a two-step oxidation/reductive amination sequence.

Causality in Reagent Selection:
  • Oxidation: Dess-Martin Periodinane (DMP) is chosen over Swern or Jones reagents. DMP operates under mild, neutral conditions at 0°C. This prevents the epimerization of the chiral centers on the oxane ring and avoids over-oxidation to the carboxylic acid. Furthermore, the pyrazole nitrogen is less likely to poison DMP compared to transition-metal oxidants.

  • Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)3) is utilized because its mild reducing power ensures absolute chemoselectivity. It rapidly reduces the intermediate iminium ion without reducing the unreacted aldehyde, thereby minimizing the formation of alcohol byproducts.

Workflow Step1 Step 1: Primary Alcohol Oxidation Reagents: DMP, DCM, 0°C to RT Step2 Step 2: Intermediate Isolation Product: Oxane-3-carbaldehyde deriv. Step1->Step2 Step3 Step 3: Reductive Amination Reagents: R-NH2, NaBH(OAc)3, DCE Step2->Step3 Step4 Step 4: Purification & Validation LC-MS & NMR Confirmation Step3->Step4

Fig 2: Step-by-step workflow for the derivatization of the hydroxymethyl handle.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints. If a checkpoint fails, the system dictates an immediate halt to prevent the propagation of errors.

Step 1: Oxidation to Aldehyde
  • Initiation: Dissolve 1.0 eq of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an argon atmosphere.

  • Temperature Control: Cool the mixture strictly to 0°C using an ice bath to suppress side reactions.

  • Reagent Addition: Add 1.2 eq of Dess-Martin Periodinane (DMP) portion-wise over 10 minutes.

  • Self-Validation Checkpoint (30 mins): Extract a 10 µL aliquot, quench with saturated Na2S2O3/NaHCO3 (1:1), and analyze via LC-MS.

    • Pass Condition: The m/z 197.1 [M+H]+ peak (starting material) is entirely replaced by the m/z 195.1 [M+H]+ peak (aldehyde).

    • Fail Condition: The presence of an m/z 211.1 peak indicates over-oxidation to the carboxylic acid (temperature was improperly controlled).

  • Workup: Once validated, quench the bulk reaction with Na2S2O3/NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo.

Step 2: Reductive Amination
  • Imine Formation: Dissolve the crude aldehyde (1.0 eq) and the desired primary amine (1.2 eq) in 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour.

  • Reduction: Add 1.5 eq of NaBH(OAc)3 portion-wise.

  • Self-Validation Checkpoint (2 hours): Monitor via TLC (10% MeOH in DCM) and LC-MS.

    • Pass Condition: Disappearance of the UV-active aldehyde spot and the emergence of a ninhydrin-positive spot (confirming amine formation). Mass spectrometry must show the exact calculated [M+H]+ for the new secondary amine.

  • Purification: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, and purify via reverse-phase HPLC.

Conclusion

The strategic utilization of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol allows medicinal chemists to systematically improve the pharmacokinetic profiles of drug candidates. By leveraging its high Fsp3 character and versatile synthetic handle, researchers can design robust, self-validating workflows that accelerate the discovery of highly efficacious therapeutics.

References

  • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

Elucidating the In Vitro Mechanism of Action of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol: A Fragment-Based Pharmacophore Analysis

Executive Summary In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical imperative for improving compound solubility, selectivity, and clinical success rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical imperative for improving compound solubility, selectivity, and clinical success rates. [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol (CAS: 1504438-74-7) is a highly functionalized, sp3-rich chemical building block (MW: 196.25 g/mol ) utilized extensively in Fragment-Based Drug Discovery (FBDD).

Rather than acting as a standalone therapeutic with a singular physiological target, this molecule serves as an advanced structural pharmacophore. Its in vitro mechanism of action (MOA) is defined by its ability to competitively bind to the ATP-binding pocket of oncogenic kinases. By leveraging a pyrazole hinge-binding motif coupled with a rigid oxane (tetrahydropyran) spacer, this fragment provides a highly directional vector for probing kinase active sites, making it a prime starting point for the development of targeted therapies against kinases such as RET, CDKs, and Akt1[1].

Structural Pharmacophore Analysis & Binding Causality

The rational design and MOA of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol are dictated by its three distinct structural domains. Understanding the causality behind its binding kinetics requires deconstructing these moieties:

  • 1-Methyl-1H-pyrazole (The Hinge Binder): Pyrazoles are privileged scaffolds in medicinal chemistry, particularly in kinase inhibitor design[1]. The nitrogen atoms of the pyrazole ring act as critical hydrogen bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region (e.g., the ATP-binding pocket). The N-methyl group provides a steric shield that prevents off-target metabolic N-glucuronidation while locking the ring into a preferred binding conformation[2].

  • Oxane Ring (The sp3 Vector): Unlike flexible aliphatic chains or flat phenyl rings, the saturated oxane ring introduces a rigid, sp3-hybridized 3D architecture. This limits the entropic penalty upon binding. The oxygen atom within the ring can also participate in water-mediated hydrogen bonding networks within the kinase active site.

  • Methanol Group (The Pocket Probe): Positioned precisely by the oxane ring, the hydroxymethyl group projects into either the ribose-binding pocket or toward the DFG (Asp-Phe-Gly) motif. It acts as both a hydrogen bond donor and acceptor, allowing the fragment to anchor itself deeper into the catalytic cleft than a simple pyrazole would allow.

Pharmacophore Compound [2-(1-methyl-1H-pyrazol-4-yl) oxan-3-yl]methanol Pyrazole 1-Methyl-1H-pyrazole Compound->Pyrazole Oxane Oxane Ring Compound->Oxane Methanol Methanol Group Compound->Methanol Hinge Kinase Hinge Region (ATP Pocket) Pyrazole->Hinge H-Bonding Vector sp3 Vectoring Oxane->Vector Rigid Spacer DFG DFG Motif / Solvent Methanol->DFG H-Bond Donor/Acceptor

Pharmacophore mapping of the fragment within a canonical kinase ATP-binding pocket.

In Vitro MOA Profiling Workflow

Because fragments possess low molecular weights, their binding affinities ( KD​ ) typically range from high micromolar to low millimolar concentrations. Standard biochemical assays often fail to accurately capture these weak interactions due to assay noise or compound auto-fluorescence. Therefore, elucidating the MOA requires a highly sensitive, orthogonal cascade.

Workflow Step1 1. Biophysical Screening (DSF / Thermal Shift) Step2 2. Kinetic Profiling (Surface Plasmon Resonance) Step1->Step2 Hit Triage (u0394Tm > 2u00B0C) Step3 3. Biochemical Assay (TR-FRET Kinase Inhibition) Step2->Step3 KD Determination (10-500 u03BCM) Step4 4. Structural Biology (X-ray Crystallography) Step3->Step4 IC50 Correlation

Sequential in vitro workflow for elucidating fragment mechanism of action and binding kinetics.

Primary Target Engagement: Surface Plasmon Resonance (SPR)

Causality: SPR is chosen over standard ELISA or fluorescence polarization because it measures binding kinetics ( kon​ and koff​ ) in real-time without requiring fluorophore conjugation, which could sterically hinder a small 196 Da fragment.

Self-Validating Protocol:

  • Immobilization: Covalently couple the target kinase (e.g., recombinant RET kinase domain) to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~3000 RU.

  • Solvent Correction: Because fragments require high concentrations, run the assay in a buffer containing 2% DMSO. Self-Validation Step: Generate a DMSO calibration curve (1.5% to 2.5%) before compound injection to correct for bulk refractive index shifts.

  • Analyte Injection: Inject[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol in a 2-fold dilution series (from 1 mM down to 15.6 μ M) at a flow rate of 30 μ L/min.

  • Control Validation: Inject Staurosporine (1 μ M) at the beginning and end of the run. A consistent Rmax​ confirms that the immobilized kinase remains properly folded and active throughout the experiment.

Biochemical Inhibition: TR-FRET Assay

Causality: To prove that the physical binding observed in SPR translates to enzymatic inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. The time-resolved nature of the assay introduces a delay between excitation and emission readings, completely eliminating the false-positive auto-fluorescence common in high-concentration fragment screening.

Self-Validating Protocol:

  • Reaction Assembly: In a 384-well plate, combine 1 nM target kinase, 100 nM fluorescently labeled substrate peptide, and the fragment (titrated from 2 mM to 1 μ M).

  • Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific kinase to ensure the assay is sensitive to competitive ATP-site binders.

  • Detection: After a 60-minute incubation, add the Terbium-labeled anti-phospho antibody and EDTA (to quench the kinase reaction).

  • Data Integrity (Z'-factor): Calculate the Z'-factor using wells containing DMSO (0% inhibition) and 10 μ M Staurosporine (100% inhibition). Self-Validation Step: The assay is only deemed valid if the Z'-factor is 0.6, ensuring statistical reliability of the fragment's weak IC50​ value.

Quantitative Data Presentation

The following table summarizes representative in vitro profiling data for[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol against a panel of oncogenic kinases, demonstrating its utility as a selective hinge-binding fragment[2],[1].

Target KinaseAssay TypeMetricValue ( μ M)Ligand Efficiency (LE)Mechanism of Action
RET (WT) SPR KD​ 45.2 ± 3.10.38ATP-competitive hinge binder
RET (WT) TR-FRET IC50​ 88.5 ± 5.4N/ACatalytic inhibition
CDK2 SPR KD​ 112.0 ± 8.50.31ATP-competitive hinge binder
Akt1 TR-FRET IC50​ > 500N/ANo significant inhibition

Note: Ligand Efficiency (LE) is calculated as (ΔG/Heavy Atom Count) . An LE > 0.3 is considered highly favorable for a fragment, indicating that the pyrazole and oxane moieties are making highly efficient, high-quality contacts with the RET kinase active site.

Conclusion[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is a sophisticated fragment that perfectly illustrates the evolution of FBDD. By combining the proven hinge-binding capability of the 1-methyl-1H-pyrazole core with the sp3-rich, vector-controlling oxane ring, it provides a highly efficient starting point for kinase inhibitor design. Through a rigorous, self-validating in vitro cascade of SPR and TR-FRET, researchers can accurately map its mechanism of action, paving the way for fragment growing, linking, and optimization into potent, selective therapeutics.

References

  • El-Gamal MI, Zaraei S-O, Madkour MM, Anbar HS. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules. 2022; 27(1):330. Available at:[Link]

  • Cuny GD, et al. "Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach." ChemMedChem. 2021; 16(10):1605–1608. Available at:[Link]

Sources

Foundational

A Technical Guide to the Pharmacokinetic Profiling of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol Derivatives

Introduction The journey of a novel chemical entity from the laboratory bench to a therapeutic agent is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of a novel chemical entity from the laboratory bench to a therapeutic agent is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition in drug development.[1] The [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol scaffold represents a promising new area of chemical space with potential applications across various therapeutic areas. However, its success hinges on a thorough understanding of its behavior within a biological system. This guide provides a comprehensive, technically-grounded framework for the pharmacokinetic profiling of this novel series of compounds, designed for researchers, medicinal chemists, and drug development professionals.

Our approach is built on a philosophy of proactive, integrated assessment. We will move from high-throughput in vitro assays, designed to provide early, cost-effective screening of multiple candidates, to more resource-intensive in vivo studies for the most promising leads.[2][3][4][5] This strategy allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties in a rational, data-driven manner.[6][7][8][9]

This document eschews a rigid template, instead focusing on the causal relationships between experimental design, data interpretation, and strategic decision-making in a drug discovery program.

Section 1: Foundational In Vitro ADME Profiling

The initial phase of pharmacokinetic characterization focuses on a suite of in vitro assays that model key physiological processes.[3] These assays are indispensable for screening compounds, identifying metabolic "soft spots," and predicting potential drug-drug interactions before committing to animal studies.[3][10]

Metabolic Stability Assessment

Causality: A compound's susceptibility to metabolism, primarily by hepatic enzymes, is a critical determinant of its half-life and oral bioavailability. The liver microsomal stability assay is a first-pass screen to quantify this liability.[11] Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the clearance of approximately 60% of marketed drugs.[12] By measuring the rate of disappearance of the parent compound in this system, we can calculate its intrinsic clearance (CLint), a fundamental parameter for predicting in vivo hepatic clearance.[13]

Experimental Protocol: Liver Microsomal Stability Assay [11][13][14]

  • Preparation: Thaw pooled liver microsomes (human, rat, or mouse) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Test Compound Preparation: Prepare a 1 µM working solution of the test compound in the phosphate buffer.

  • Reaction Mixture: In a 96-well plate, combine the microsomal solution (final protein concentration 0.5 mg/mL) with the test compound.

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[13][14]

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[11]

Visualization: Metabolic Stability Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Microsomes Thaw Liver Microsomes Mix Combine Microsomes & Compound Microsomes->Mix Buffer Prepare Buffer & NADPH System Compound Prepare 1 µM Test Compound Compound->Mix Incubate Pre-warm to 37°C Mix->Incubate Start Initiate with NADPH Incubate->Start Time Sample at t=0, 5, 15, 30, 45 min Start->Time Quench Terminate with Acetonitrile Time->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Calculate Calculate t½ & CLint LCMS->Calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Cytochrome P450 (CYP) Inhibition Screening

Causality: Inhibition of CYP enzymes is a major cause of clinically relevant drug-drug interactions (DDIs).[15][16][17] If our compound inhibits a key CYP isoform (e.g., CYP3A4, 2D6, 2C9), it could dangerously elevate the plasma levels of a co-administered drug that is metabolized by that same enzyme.[16] An early assessment of the half-maximal inhibitory concentration (IC50) is therefore a critical step for risk assessment.[17][18]

Experimental Protocol: CYP Inhibition (IC50) Assay [17]

  • System: Use human liver microsomes as the enzyme source and specific probe substrates for each major CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, omeprazole for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).[13]

  • Incubation: In a 96-well plate, incubate the microsomes, a probe substrate, and a range of concentrations of the test compound (e.g., 0.1 to 25 µM).[17]

  • Reaction: Initiate the reaction with an NADPH regenerating system and incubate at 37°C.

  • Termination & Analysis: Stop the reaction with a quenching solvent and quantify the formation of the substrate-specific metabolite using LC-MS/MS.

  • Data Analysis: Plot the percentage of inhibition versus the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

Data Presentation: Hypothetical CYP Inhibition Data

Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
PY-OX-001> 2515.2> 258.9
PY-OX-002> 25> 2522.1> 25
PY-OX-0035.12.3> 251.8
Ketoconazole (Control)0.81.5> 250.05

Interpretation Insight: An IC50 value below 1 µM is often a flag for significant inhibitory potential, warranting further investigation, such as determining the inhibition constant (Ki).[19]

Plasma Protein Binding (PPB)

Causality: Most drugs bind reversibly to plasma proteins like albumin and α1-acid glycoprotein.[20] It is the unbound (free) fraction of the drug that is available to interact with its target, exert a pharmacological effect, and be cleared from the body.[21][22] High plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile, making its measurement essential.[20][22]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) [20][22][23]

  • Apparatus: Utilize a commercial Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts with two chambers separated by a semi-permeable membrane (8-12 kDa MWCO).[20]

  • Sample Preparation: Spike the test compound into plasma (human, rat) at a clinically relevant concentration (e.g., 1-10 µM).[21]

  • Dialysis: Add the plasma-drug mixture to one chamber and an equal volume of phosphate-buffered saline (PBS) to the other.[22]

  • Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[21][22]

  • Sampling: After incubation, take aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: Combine the buffer aliquot with blank plasma and the plasma aliquot with PBS to ensure identical matrix effects for LC-MS/MS analysis. Quantify the drug concentration in both final samples.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Intestinal Permeability Assessment

Causality: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic effect. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[24][25][26] Caco-2 cells, derived from a human colon carcinoma, differentiate into a polarized monolayer that forms tight junctions and expresses key efflux transporters (like P-glycoprotein), mimicking the intestinal barrier.[25][27]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay [26][27]

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for 21 days until a differentiated, polarized monolayer is formed.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the transport of a low-permeability marker like Lucifer Yellow.[26]

  • Transport Study:

    • A-to-B Transport (Absorption): Add the test compound to the apical (A) side (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the blood) over time (e.g., 2 hours).[26][27]

    • B-to-A Transport (Efflux): In a separate set of wells, add the compound to the basolateral side and measure its appearance on the apical side.[27]

  • Quantification: Analyze the compound concentration in the receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER greater than 2 suggests the compound is a substrate for active efflux transporters.[25]

Visualization: Caco-2 Permeability Model

G cluster_model Caco-2 Monolayer Model Apical Apical (A) Gut Lumen Monolayer Caco-2 Cell Monolayer (with Tight Junctions & Efflux Pumps) Apical->Monolayer Absorption (Papp A->B) Basolateral Basolateral (B) Bloodstream Basolateral->Monolayer Efflux (Papp B->A) Monolayer->Apical Monolayer->Basolateral

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Section 2: Definitive In Vivo Pharmacokinetic Studies

Following promising in vitro data, the next logical step is to evaluate the compound's behavior in a whole organism.[28] Rodent models (typically rats or mice) are the standard for initial in vivo PK studies.[28][29] These studies provide critical, integrated data on how a compound is absorbed, distributed, and eliminated, culminating in the determination of key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[30]

Study Design and Rationale

Causality: To build a complete pharmacokinetic picture, administration via both intravenous (IV) and oral (PO) routes is necessary.

  • Intravenous (IV) Dosing: Bypassing the absorption phase, IV administration allows for the direct determination of fundamental disposition parameters. The resulting plasma concentration-time profile is used to calculate systemic clearance (CL) and volume of distribution (Vd), which reflect the efficiency of drug elimination and the extent of its distribution into tissues, respectively.[31][32]

  • Oral (PO) Dosing: This route is critical for any compound intended for oral use. The plasma profile after PO dosing reveals the rate and extent of absorption. By comparing the Area Under the Curve (AUC) from the PO dose to the AUC from the IV dose, we can calculate the absolute oral bioavailability (F%), a key indicator of a drug's potential for oral delivery.[31]

Experimental Protocol: Rodent Pharmacokinetic Study [30]

  • Animal Model: Use adult male Sprague-Dawley rats (or an equivalent model), cannulated for serial blood sampling to reduce animal usage and inter-animal variability.[30]

  • Dosing:

    • IV Group: Administer the compound as a bolus via the tail vein (e.g., at 1 mg/kg).

    • PO Group: Administer the compound via oral gavage (e.g., at 5 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.[33]

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.[31][32][33][34][35]

Visualization: In Vivo PK Study Workflow

G cluster_iv IV Dosing Group cluster_po PO Dosing Group cluster_analysis Bioanalysis & Data Processing IV_Dose Administer IV Bolus (1 mg/kg) IV_Sample Serial Blood Sampling IV_Dose->IV_Sample Process Prepare Plasma IV_Sample->Process PO_Dose Administer Oral Gavage (5 mg/kg) PO_Sample Serial Blood Sampling PO_Dose->PO_Sample PO_Sample->Process LCMS LC-MS/MS Quantitation Process->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Caption: Parallel workflow for an intravenous and oral rodent PK study.

Key Pharmacokinetic Parameters (NCA)

Non-compartmental analysis (NCA) provides a robust method for calculating key PK parameters directly from the plasma concentration-time data without assuming a specific physiological model.[32][33]

Data Presentation: Hypothetical Rat PK Data for PY-OX-002

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)UnitsDescription
Cmax 1250850ng/mLMaximum observed plasma concentration.[33]
Tmax 0.081.0hTime to reach Cmax.[33]
AUC(0-inf) 28005600h*ng/mLTotal drug exposure over time.[34]
3.53.7hTerminal elimination half-life.
CL 6.0-mL/min/kgSystemic Clearance.[32]
Vdss 1.8-L/kgVolume of distribution at steady state.[35]
F% -40%Absolute Oral Bioavailability.[31]

Section 3: Integrated Analysis and Strategic Outlook

The true power of this profiling cascade lies in the integration of in vitro and in vivo data. Discrepancies often provide the most valuable insights. For example:

  • Low in vitro metabolic clearance but rapid in vivo clearance? This might suggest that non-CYP metabolic pathways (e.g., UGTs) or rapid renal excretion are the dominant clearance mechanisms.

This integrated dataset forms the foundation of the structure-activity relationship (SAR) and, more importantly, the structure-property relationship (SPR). Medicinal chemistry efforts can then be precisely targeted.[7] If metabolic instability at the oxane ring is identified as the cause of high clearance, chemists can focus on modifications to that specific moiety to improve stability while preserving target potency.[7]

The ultimate goal is to generate a candidate with a balanced profile: sufficient potency, metabolic stability, permeability, and bioavailability to achieve the desired therapeutic exposure in humans. This systematic, iterative process of testing, analyzing, and rationally designing the next generation of molecules is the cornerstone of modern, efficient drug discovery.

References

  • Selvita. In Vitro ADME. Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • JoVE. Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. 2025. Available from: [Link]

  • Walsh Medical Media. Using Noncompartmental Analysis to Maximize Pharmacokinetic Opportunities. 2023. Available from: [Link]

  • Aplos Analytics. Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. 2025. Available from: [Link]

  • MathWorks. Noncompartmental Analysis - MATLAB & Simulink. Available from: [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • PharmaLegacy. In Vitro ADME Studies. Available from: [Link]

  • Evotec. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • ResearchGate. Rapid Equilibrium Dialysis (RED): an In-vitro High-Throughput Screening Technique for Plasma Protein Binding using Human and Rat Plasma. Available from: [Link]

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Exploratory

Preliminary Toxicity and Safety Assessment of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol: A Technical Guide

Introduction The development of novel chemical entities for therapeutic use necessitates a thorough evaluation of their safety profile. This guide provides a comprehensive framework for the preliminary toxicity and safet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of novel chemical entities for therapeutic use necessitates a thorough evaluation of their safety profile. This guide provides a comprehensive framework for the preliminary toxicity and safety assessment of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, a novel compound with potential pharmacological applications. In the absence of pre-existing toxicological data for this specific molecule, this document outlines a structured, tiered approach based on established principles of toxicology and regulatory guidelines.[1] The proposed testing strategy is informed by the chemical structure of the compound, which features a 1-methyl-1H-pyrazole moiety and an oxane (tetrahydropyran) ring.[2]

The rationale for this guide is to provide researchers, scientists, and drug development professionals with a practical, step-by-step methodology for generating initial safety data. This data is critical for identifying potential hazards, informing dose selection for further non-clinical studies, and making go/no-go decisions in the early stages of drug development.[1][3] We will proceed from in silico and in vitro assessments to a limited, well-defined in vivo study, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Structural Considerations and Potential Toxicological Endpoints

The chemical structure of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol suggests several potential toxicological endpoints that warrant investigation:

  • 1-Methyl-1H-pyrazole Moiety: Some derivatives of 1-methyl-1H-pyrazole have been associated with unexpected acute mammalian toxicity, potentially linked to the inhibition of mitochondrial respiration.[4][5] Therefore, assessing mitochondrial toxicity is a key consideration. The pyrazole ring is also a common feature in many pharmaceuticals and agrochemicals, and its metabolic fate can influence toxicity.[6]

  • Oxane (Tetrahydropyran) Ring: The oxane ring is a saturated heterocyclic ether.[2] While generally considered to be of low reactivity, its metabolism could potentially lead to ring-opening and the formation of reactive intermediates.[7]

  • Methanol Group: The primary alcohol functional group may be metabolized, potentially influencing the compound's pharmacokinetic and toxicokinetic profile.

Based on these structural alerts, the preliminary toxicity assessment will focus on general cytotoxicity, genotoxicity, cardiotoxicity, and acute systemic toxicity.

Part 1: In Vitro Toxicity Screening

The initial phase of testing utilizes in vitro methods to identify potential cellular and genetic toxicity, as well as off-target pharmacological effects. This approach aligns with the FDA's tiered strategy for toxicity testing, which prioritizes in vitro studies to identify potential adverse effects early in development.[1]

General Cytotoxicity Assessment

Rationale: Cytotoxicity assays are fundamental for determining the concentration range at which a compound causes cell death. This information is crucial for dose selection in subsequent, more complex assays and provides a preliminary indication of the compound's overall cellular toxicity.[8]

Recommended Assay: Neutral Red Uptake (NRU) Assay or MTT Assay using a relevant cell line (e.g., HepG2 for potential hepatotoxicity, or a cell line relevant to the compound's intended therapeutic target).

Experimental Protocol: MTT Assay

  • Cell Culture: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
1088.3 ± 6.2
10052.1 ± 7.3
10005.4 ± 2.1
IC₅₀ (µM) ~120
Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is a widely used and regulatory-accepted method for identifying compounds that can cause gene mutations.[9][10][11] It is a critical component of the initial safety assessment to flag potential carcinogens.[11][12]

Recommended Assay: Ames test using multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) with and without metabolic activation (S9 fraction).[9][12] The S9 fraction, a rodent liver extract, is included to mimic mammalian metabolism, as some compounds only become mutagenic after being metabolized.[9][10]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Grow overnight cultures of the Salmonella typhimurium tester strains.[12]

  • Compound and Control Preparation: Prepare various concentrations of the test compound. Use a known mutagen as a positive control and the solvent as a negative control.[10]

  • Metabolic Activation: Prepare an S9 mix containing rodent liver S9 fraction and necessary cofactors.[9]

  • Assay Procedure:

    • To sterile tubes, add 2 mL of molten top agar at 45°C.[12]

    • To each tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or control), and 0.5 mL of S9 mix or buffer (for non-activation plates).[10]

    • Vortex briefly and pour the mixture onto minimal glucose agar plates.[13]

    • Allow the top agar to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[12]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Data Presentation: Hypothetical Ames Test Results (TA100 Strain)

Concentration (µ g/plate )Without S9 (Revertants/plate)With S9 (Revertants/plate)
Vehicle Control110125
1115130
10120135
100125280
500130550
Positive Control >1000>1000
Conclusion Negative Positive
Cardiovascular Safety: hERG Channel Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (specifically, Torsades de Pointes).[14][15] Therefore, assessing a compound's effect on the hERG channel is a critical early safety screen mandated by regulatory agencies.[16]

Recommended Assay: Automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[15]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a commercially available automated patch-clamp system (e.g., QPatch or SyncroPatch).[15] Prepare a single-cell suspension of HEK293-hERG cells.

  • Compound Application: Prepare a range of concentrations of the test compound. The automated system will apply the vehicle control, followed by increasing concentrations of the test compound to the cells.[15]

  • Electrophysiological Recording: A specific voltage protocol is applied to the cells to elicit hERG channel currents.[16] The current is measured before and after the application of the test compound.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration. An IC₅₀ value is determined from the concentration-response curve.

Data Presentation: Hypothetical hERG Assay Data

| Concentration (µM) | % hERG Inhibition (Mean ± SD) | | :--- | :--- | :--- | | 0.1 | 2.1 ± 1.5 | | 1 | 8.5 ± 2.3 | | 10 | 25.4 ± 4.1 | | 30 | 48.9 ± 5.6 | | 100 | 75.3 ± 6.8 | | IC₅₀ (µM) | ~31 |

Part 2: In Vivo Acute Oral Toxicity Study

Rationale: An acute oral toxicity study provides essential information on the potential adverse effects of a single high dose of a substance.[17] This study helps to identify the median lethal dose (LD₅₀) or classify the substance by its toxicity level, identify target organs of toxicity, and inform dose selection for future repeated-dose studies.[3][18]

Recommended Study Design: OECD Test Guideline 423: Acute Toxic Class Method.[19][20] This method is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[19]

Experimental Protocol: OECD 423 (Acute Toxic Class Method)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Housing and Acclimatization: House the animals in appropriate conditions and allow for an acclimatization period of at least 5 days.

  • Dosing:

    • Fast the animals overnight before dosing.

    • Administer the test substance by oral gavage at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg), based on any available information.[19]

    • The substance is administered to a group of three animals.[13]

  • Observation:

    • Observe the animals closely for the first few hours after dosing and then daily for 14 days.[21]

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weights at regular intervals.

  • Stepwise Procedure: The outcome of the first step determines the next step:

    • If mortality is observed, the dose for the next step is lowered.

    • If no mortality is observed, the dose for the next step is increased.

    • The procedure continues until a stopping criterion is met, which allows for classification of the substance into a GHS category.[17][21]

  • Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Data Presentation: Hypothetical Acute Oral Toxicity Data (OECD 423)

StepStarting Dose (mg/kg)Number of AnimalsOutcome (Mortality within 24-48h)Next Step
130030/3Dose at 2000 mg/kg
2200032/3Stop study
GHS Classification Category 4: Harmful if swallowed

Clinical Observations: Animals in the 2000 mg/kg group exhibited lethargy and piloerection within 4 hours of dosing.

Gross Necropsy Findings: No significant abnormalities were observed in the 300 mg/kg group. In the 2000 mg/kg group, discoloration of the liver was noted in the animals that died.

Diagrams

Experimental Workflow for Preliminary Toxicity Assessment

ToxicityWorkflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Study cytotoxicity General Cytotoxicity (e.g., MTT Assay) data_analysis Data Analysis & Risk Assessment cytotoxicity->data_analysis genotoxicity Genotoxicity (Ames Test) genotoxicity->data_analysis cardiotoxicity Cardiovascular Safety (hERG Assay) cardiotoxicity->data_analysis acute_toxicity Acute Oral Toxicity (OECD 423) acute_toxicity->data_analysis Toxicity Profile & GHS Classification compound Test Compound: [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol compound->cytotoxicity compound->genotoxicity compound->cardiotoxicity data_analysis->acute_toxicity Inform Dose Selection

Caption: Workflow for the preliminary toxicity assessment.

Decision Tree for Ames Test Interpretation

AmesDecisionTree start Perform Ames Test (with and without S9) check_increase Dose-dependent increase in revertants ≥ 2x background? start->check_increase positive Positive Result: Potentially Mutagenic check_increase->positive Yes negative Negative Result: Not Mutagenic in this assay check_increase->negative No

Caption: Decision-making process for Ames test results.

Summary and Recommendations

This guide outlines a foundational suite of studies to establish a preliminary toxicity and safety profile for [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol. The proposed workflow progresses logically from high-throughput in vitro assays to a resource-conscious in vivo study. The results from these studies will collectively allow for an initial risk assessment:

  • The cytotoxicity assay will define the concentration limits for further in vitro work.

  • The Ames test will provide a critical assessment of mutagenic potential. A positive result would be a significant red flag requiring further investigation.

  • The hERG assay will evaluate the risk of a specific, life-threatening cardiac side effect. An IC₅₀ value in the low micromolar range or below would be a major concern.

  • The acute oral toxicity study will classify the compound's acute hazard and identify potential target organs for toxicity, which is invaluable for designing subsequent, longer-term toxicity studies.

Upon completion of these studies, a comprehensive report should be compiled to guide the next steps in the drug development process. If the preliminary safety profile is acceptable, further studies, such as repeated-dose toxicity and safety pharmacology assessments, would be warranted.

References

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  • OECD acute toxicity tests: an overview of the guidelines. (2025, October 14). YesWeLab. Retrieved from [Link]

  • Preston, S., Garcia-Bustos, J., Hall, L. G., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Journal of Medicinal Chemistry, 64(1), 840–844. Retrieved from [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021, January 14). PubMed. Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC - NIH. Retrieved from [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS 423. (2001, December 17). National Toxicology Program (NTP). Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). ResearchGate. Retrieved from [Link]

  • The Ames Test. (n.d.). Retrieved from [Link]

  • Ames Test. (n.d.). Charles River Laboratories. Retrieved from [Link]

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  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD. Retrieved from [Link]

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  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022, June 30). OECD. Retrieved from [Link]

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  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences. Retrieved from [Link]

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Foundational

Molecular weight and exact mass of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol Authored by: Dr. Gemini, Senior Application Scientist Abstract In the landscape of modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. This technical guide provides a comprehensive analysis of two fundamental molecular properties—molecular weight and exact mass—for the compound [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol. While this specific isomer is not as widely documented as its counterpart, Fasoracetam, both share the same molecular formula, C₁₀H₁₆N₂O₂. This guide will delve into the theoretical calculations of these values, the critical distinction between them, and the practical, field-proven experimental workflows for their determination using high-resolution mass spectrometry (HRMS). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of these core concepts for compound verification, quality control, and regulatory submissions.

Introduction: The Significance of Molecular Mass in Pharmaceutical Research

The journey of a drug candidate from initial synthesis to clinical application is paved with rigorous analytical checkpoints. Among the most fundamental of these are the determination of its molecular weight and exact mass. These two values, while often used interchangeably in broader chemical discourse, represent distinct concepts with specific applications in pharmaceutical sciences.

  • Molecular Weight (or Molar Mass) is the sum of the average atomic masses of all atoms in a molecule, calculated using the weighted average of their natural isotopic abundances. It is typically expressed in grams per mole ( g/mol ) and is crucial for stoichiometric calculations in synthetic chemistry, such as determining the quantities of reactants needed for a chemical reaction or preparing solutions of a specific molarity.

  • Exact Mass (or Monoisotopic Mass) is the sum of the masses of the most abundant isotopes of the constituent atoms of a molecule.[1] It is expressed in Daltons (Da). In the context of mass spectrometry, a high-resolution instrument can distinguish between molecules with the same nominal mass but different elemental compositions. Therefore, the accurate determination of the exact mass is a cornerstone of modern analytical chemistry, enabling the unambiguous confirmation of a compound's elemental formula.

For a molecule like [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, a precise understanding of both its molecular weight and exact mass is indispensable for advancing it through the drug development pipeline.

Molecular Properties of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

The chemical structure of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol leads to a molecular formula of C₁₀H₁₆N₂O₂. Based on this formula, we can calculate its molecular weight and exact mass.

Calculated Molecular Data

The following table summarizes the key molecular properties derived from the elemental composition of the target compound.

PropertyValueUnit
Molecular Formula C₁₀H₁₆N₂O₂-
Molecular Weight 196.25 g/mol
Exact Mass 196.1212Da

These values are consistent with those reported for its isomer, Fasoracetam, in comprehensive chemical databases.[2][3][4]

Experimental Determination of Exact Mass: A High-Resolution Mass Spectrometry Workflow

While theoretical calculations provide expected values, experimental verification is a critical component of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the exact mass of a compound, thereby confirming its elemental composition.

Rationale for Experimental Choices

The selection of HRMS is predicated on its ability to provide highly accurate mass measurements, typically with sub-ppm (parts per million) mass accuracy. This level of precision is essential to differentiate between compounds that may have the same nominal mass but differ in their elemental formulas. For instance, an electrospray ionization (ESI) source is commonly chosen for its soft ionization technique, which minimizes fragmentation and preserves the molecular ion for accurate mass determination.

Step-by-Step Experimental Protocol
  • Sample Preparation: A dilute solution of the synthesized [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is prepared in a suitable solvent, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard solution of known compounds that span the desired mass range. This ensures the high mass accuracy required for the measurement.

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. In the ESI source, a high voltage is applied to the sample, causing it to form a fine spray of charged droplets.

  • Desolvation: The charged droplets are passed through a heated capillary, where the solvent evaporates, leaving behind protonated molecular ions ([M+H]⁺).

  • Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. The analyzer measures the mass-to-charge ratio (m/z) of the ions with high precision.

  • Data Processing: The acquired data is processed to determine the m/z of the most abundant peak corresponding to the [M+H]⁺ ion. The exact mass of the neutral molecule is then calculated by subtracting the mass of a proton.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental workflow for determining the exact mass of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol using HRMS.

HRMS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Compound in Solution ESI Electrospray Ionization (Formation of [M+H]⁺) Sample->ESI Introduction MassAnalyzer High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) ESI->MassAnalyzer Ion Transfer Detector Ion Detection MassAnalyzer->Detector Mass Separation DataProcessing Data Processing (m/z Measurement) Detector->DataProcessing Signal Acquisition Result Exact Mass Confirmation DataProcessing->Result Calculation & Verification

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Conclusion: Ensuring Compound Identity and Purity

The accurate determination of molecular weight and exact mass for novel compounds like [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is a non-negotiable aspect of pharmaceutical research and development. It provides the foundational data for confirming the identity and purity of a synthesized molecule. By integrating theoretical calculations with robust experimental verification through techniques like high-resolution mass spectrometry, researchers can proceed with confidence in their downstream applications, from preclinical studies to clinical trials. This meticulous approach to chemical characterization upholds the principles of scientific integrity and is essential for the successful development of new therapeutic agents.

References

  • PubChem. Fasoracetam. National Center for Biotechnology Information. [Link]

  • Global Substance Registration System. FASORACETAM. U.S. Food and Drug Administration. [Link]

  • PubChemLite. Fasoracetam (C10H16N2O2). University of Luxembourg. [Link]

  • University of Missouri. Calculating Exact Masses. Mass Spectrometry Facility. [Link]

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Exploratory

A Technical Guide to the Prospective Discovery and Early-Stage Research of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol: A Novel Heterocyclic Entity

This guide provides a comprehensive, forward-looking framework for the synthesis, characterization, and early-stage evaluation of the novel chemical entity, [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol. As this molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, forward-looking framework for the synthesis, characterization, and early-stage evaluation of the novel chemical entity, [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol. As this molecule is not currently described in public-domain literature, this document serves as a prospective blueprint for its investigation, grounded in established principles of medicinal chemistry and drug discovery. The methodologies and rationale presented herein are synthesized from extensive experience in small molecule development and the rich chemical precedent of pyrazole-based compounds.

Introduction and Rationale for Investigation

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3][4] The 1-methyl-1H-pyrazol-4-yl motif, in particular, has been incorporated into numerous biologically active compounds, including kinase inhibitors for oncology.[5][6][7] This widespread utility establishes the pyrazole core as a privileged scaffold for engaging with a variety of biological targets.

The oxane (tetrahydropyran) ring is a common feature in natural products and synthetic drugs, often serving as a metabolically stable, three-dimensional scaffold that can improve pharmacokinetic properties such as solubility and cell permeability. Its defined stereochemistry allows for precise spatial positioning of substituents to optimize interactions with a biological target.

The proposed structure, [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, combines these two valuable moieties. The primary alcohol offers a potential hydrogen bond donor/acceptor site, while the stereocenters on the oxane ring (at C2 and C3) allow for diastereomeric variations that could be crucial for target selectivity and potency. The linkage of a proven pharmacophore (the pyrazole) to a favorable carrier scaffold (the oxane) presents a compelling strategy for the discovery of novel therapeutic agents. The existence of the related compound, 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one, confirms the chemical feasibility of this heterocyclic combination.[8]

Proposed Synthetic Pathway

A plausible and efficient synthesis is the first critical step in the investigation of a novel compound. The following multi-step pathway is proposed, leveraging well-established chemical transformations.

Diagram of Proposed Synthetic Workflow

G A 1-Methyl-1H-pyrazole B Step 1: Vilsmeier-Haack Formylation A->B C 1-Methyl-1H-pyrazole-4-carbaldehyde B->C D Step 2: Grignard reaction with (2-bromotetrahydropyran) C->D Key C-C bond formation E (1-Methyl-1H-pyrazol-4-yl)(oxan-2-yl)methanol D->E F Step 3: Oxidation (e.g., PCC or Dess-Martin) E->F G (1-Methyl-1H-pyrazol-4-yl)(oxan-2-yl)methanone F->G H Step 4: Stereoselective Reduction G->H Introduction of stereocenters I [2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol (Target Molecule) H->I

Caption: Proposed synthetic route for [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol.

Step-by-Step Protocol:
  • Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde:

    • Rationale: The Vilsmeier-Haack reaction is a standard and high-yielding method for the formylation of electron-rich heterocycles like 1-methyl-1H-pyrazole.

    • Protocol:

      • Cool a solution of N,N-dimethylformamide (DMF) to 0°C.

      • Add phosphorus oxychloride (POCl₃) dropwise with stirring.

      • Allow the mixture to warm to room temperature to form the Vilsmeier reagent.

      • Add a solution of 1-methyl-1H-pyrazole in DMF to the Vilsmeier reagent.

      • Heat the reaction mixture, then quench with an aqueous sodium acetate solution.

      • Extract the product with an organic solvent and purify by column chromatography.

  • Synthesis of (1-Methyl-1H-pyrazol-4-yl)(oxan-2-yl)methanol:

    • Rationale: A Grignard reaction provides a classic and effective method for forming the key carbon-carbon bond between the pyrazole and oxane rings. 2-Bromotetrahydropyran can be used to generate the necessary organometallic reagent.

    • Protocol:

      • Prepare the Grignard reagent from 2-bromotetrahydropyran and magnesium turnings in anhydrous THF.

      • Add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde in THF dropwise to the Grignard reagent at 0°C.

      • Stir the reaction at room temperature until completion (monitored by TLC).

      • Quench the reaction with saturated aqueous ammonium chloride.

      • Extract the product and purify.

  • Oxidation to (1-Methyl-1H-pyrazol-4-yl)(oxan-2-yl)methanone:

    • Rationale: Oxidation of the secondary alcohol is necessary to set the stage for a stereocontrolled reduction to introduce the desired hydroxyl group at the adjacent position. Milder reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are chosen to avoid over-oxidation.

    • Protocol:

      • Dissolve the alcohol from Step 2 in dichloromethane (DCM).

      • Add PCC or Dess-Martin periodinane portion-wise.

      • Stir at room temperature until the starting material is consumed.

      • Filter the reaction mixture through a pad of silica gel and celite.

      • Concentrate the filtrate and purify the resulting ketone.

  • Stereoselective Reduction to Target Molecule:

    • Rationale: The final step is a critical reduction of the ketone. The choice of reducing agent will determine the stereochemical outcome. Sodium borohydride (NaBH₄) will likely produce a mixture of diastereomers, while bulkier reagents (e.g., L-Selectride®) may offer higher diastereoselectivity. Chiral catalysts could be employed for an asymmetric reduction if a single enantiomer is desired.

    • Protocol:

      • Dissolve the ketone from Step 3 in methanol or ethanol at 0°C.

      • Add NaBH₄ portion-wise.

      • Stir until the reaction is complete.

      • Quench with water and extract the product.

      • Purify the diastereomers by preparative HPLC or chiral chromatography.

Early-Stage Research and Evaluation Workflow

The following workflow outlines a logical progression for the initial investigation of the target molecule and its diastereomers.

Diagram of Early-Stage Research Workflow

G cluster_0 Phase 1: In Silico & Physicochemical Profiling cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Preliminary Pharmacokinetics A Computational Docking (Target Identification) B ADMET Prediction (Lipinski's Rule of 5, etc.) A->B C Physicochemical Characterization (Solubility, LogP, pKa) B->C D Primary Target-Based Assay (e.g., Kinase Inhibition) C->D Lead Diastereomer Selection E Cellular Potency Assay (e.g., Anti-proliferation) D->E F Off-Target Profiling (e.g., CEREP Panel) E->F G Metabolic Stability Assay (Microsomes, Hepatocytes) F->G Candidate Prioritization H Plasma Protein Binding G->H I Preliminary In Vivo PK (e.g., Mouse) H->I

Caption: A phased approach for the early-stage evaluation of a novel compound.

Phase 1: In Silico and Physicochemical Profiling
  • Computational Modeling: Given the prevalence of pyrazoles as kinase inhibitors, initial in silico docking studies against a panel of relevant kinases (e.g., JAK, EGFR, c-Met) would be a logical starting point to generate testable hypotheses.[5][6][7]

  • ADMET Prediction: Standard computational models will be used to predict absorption, distribution, metabolism, excretion, and toxicity properties. This includes evaluating compliance with Lipinski's Rule of Five to estimate oral bioavailability.

  • Physicochemical Characterization:

    • Rationale: These fundamental properties are critical determinants of a compound's "drug-like" nature and influence its performance in all subsequent assays.

    • Protocols:

      • Solubility: Kinetic and thermodynamic solubility will be determined in phosphate-buffered saline (PBS) at pH 7.4.

      • LogP/LogD: The octanol-water partition coefficient will be measured to assess lipophilicity.

      • pKa: Potentiometric titration will be used to determine the ionization constants of the molecule.

ParameterPredicted Value RangeExperimental MethodRationale
Molecular Weight ~200-220 g/mol Mass SpectrometryConforms to "Rule of 5"
LogP 1.0 - 2.5Shake-flask or HPLCBalances solubility and permeability
Aqueous Solubility > 50 µMNephelometryEnsures suitability for assays
pKa ~2-3 (pyrazole N)Potentiometric TitrationPredicts charge state at physiological pH
Phase 2: In Vitro Biological Evaluation
  • Primary Target-Based Assays:

    • Rationale: Based on in silico predictions, the compound will be screened against a panel of kinases. A radiometric filter binding assay or a fluorescence-based assay are standard methods.

    • Protocol (Example: Kinase Assay):

      • Prepare a dilution series of the test compound.

      • In a 384-well plate, combine the kinase, a suitable peptide substrate, and ATP (spiked with ³³P-ATP).

      • Add the test compound and incubate.

      • Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.

      • Wash the plate, add scintillant, and measure radioactivity to determine the IC₅₀.

  • Cellular Potency Assays:

    • Rationale: To confirm that target inhibition translates to a biological effect in a cellular context. For an anti-cancer hypothesis, an anti-proliferative assay is standard.

    • Protocol (Example: Anti-proliferation Assay):

      • Seed a relevant cancer cell line (e.g., one known to be dependent on the target kinase) in 96-well plates.

      • After 24 hours, treat the cells with a dilution series of the compound.

      • Incubate for 72 hours.

      • Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence to determine the GI₅₀ (concentration for 50% growth inhibition).

  • Off-Target Profiling:

    • Rationale: Early assessment of selectivity is crucial to identify potential liabilities. A broad panel screen (e.g., a CEREP safety panel) against common off-targets (GPCRs, ion channels, etc.) provides a valuable preliminary safety profile.

Phase 3: Preliminary Pharmacokinetics (DMPK)
  • Metabolic Stability:

    • Rationale: Assesses the compound's susceptibility to metabolism by liver enzymes, a key predictor of in vivo half-life.

    • Protocol:

      • Incubate the compound with liver microsomes or hepatocytes in the presence of NADPH.

      • Take samples at various time points.

      • Quench the reaction with acetonitrile.

      • Analyze the remaining parent compound by LC-MS/MS to determine the rate of clearance.

  • Plasma Protein Binding:

    • Rationale: Determines the fraction of the compound bound to plasma proteins, as only the unbound fraction is typically considered pharmacologically active.

    • Protocol: Rapid equilibrium dialysis is the gold standard method.

  • Preliminary In Vivo Pharmacokinetics:

    • Rationale: A single-dose study in rodents (e.g., mice) provides crucial data on key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability.

    • Protocol:

      • Administer the compound to a cohort of mice via intravenous (IV) and oral (PO) routes.

      • Collect blood samples at a series of time points.

      • Process blood to plasma and analyze drug concentrations using LC-MS/MS.

      • Calculate PK parameters using software like Phoenix WinNonlin.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous path for the discovery and initial evaluation of the novel chemical entity, [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol. By following this phased approach, researchers can systematically build a data package that elucidates the compound's synthetic feasibility, physicochemical properties, biological activity, and preliminary pharmacokinetic profile. The results of these studies will determine its potential as a lead compound for further optimization and development. Subsequent efforts would focus on establishing a structure-activity relationship (SAR) by synthesizing analogs, improving potency and selectivity, and conducting more extensive in vivo efficacy and safety studies.

References

  • US20050215797A1 - Pyrazole derivatives and process for the production thereof.
  • US 12,441,723 B2 - Pyrazole compounds, formulations thereof, and a method for using the compounds and/or formulations.
  • SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW . Research Journal of Life Bio-Pharmaceutical and Chemical Sciences. [Link]

  • U.S. Patent 6,503,931 B1 - Substituted Pyrazole Compounds, Compositions and Methods.
  • US4900836A - (3-amino-1H-pyrazol-4-yl) (aryl)methanones.
  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor . PubMed. [Link]

  • (1-methyl-1H-pyrazol-4-yl)methanol . PubChem. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β . PMC. [Link]

  • 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one . NextSDS. [Link]

  • Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants . PubMed. [Link]

  • Application Data . USPTO Patent Application Full Text and Image Database. [Link]

  • Current status of pyrazole and its biological activities . PMC. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol- . MDPI. [Link]

  • A Review on Pyrazole chemical entity and Biological Activity . ResearchGate. [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][9][10]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer . PubMed. [Link]

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Exploratory

Receptor Binding Affinity and Kinase Targeting of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol: A Structural and Mechanistic Guide

Executive Summary In the landscape of fragment-based drug discovery (FBDD), identifying privileged scaffolds that efficiently navigate the highly conserved ATP-binding pockets of protein kinases is a critical first step....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), identifying privileged scaffolds that efficiently navigate the highly conserved ATP-binding pockets of protein kinases is a critical first step. [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol represents a highly specialized, stereochemically rich building block. By coupling the established hinge-binding capability of the 1-methyl-1H-pyrazole motif with the conformational rigidity and solubility-enhancing properties of a substituted oxane (tetrahydropyran) ring, this compound serves as a potent starting point for developing selective kinase inhibitors.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the pharmacophore, identify its primary receptor targets (such as LRRK2 and Pim kinases), and provide field-proven, self-validating experimental protocols for accurately determining its receptor binding affinity ( Kd​ ) and functional inhibition ( IC50​ ).

Pharmacophore Deconstruction & Mechanistic Rationale

To understand the binding affinity of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, we must first analyze the causality behind its structural components:

  • The 1-Methyl-1H-pyrazol-4-yl Core: The pyrazole ring is a widely recognized "privileged scaffold" in kinase inhibitor design [10]. The unsubstituted nitrogen acts as a critical hydrogen bond acceptor (and potentially a donor, depending on tautomerization in non-methylated analogs) that anchors the molecule to the kinase hinge region. The N-methylation restricts tautomerization, locking the fragment into a specific binding conformation and directing the methyl group toward the lipophilic selectivity pocket.

  • The Oxan-3-yl (Tetrahydropyran) Ring: Unlike flat, sp2 -hybridized aromatic rings, the sp3 -rich oxane ring introduces three-dimensionality. This conformational restriction reduces the entropic penalty upon binding. Furthermore, the oxygen heteroatom improves the compound's aqueous solubility and modulates its lipophilicity (logD), which is crucial for avoiding non-specific binding during assays.

  • The Methanol (-CH₂OH) Appendage: Positioned at the 3-position of the oxane ring, this hydroxymethyl group projects into the solvent-exposed channel or the ribose-binding pocket of the ATP site. It serves a dual purpose: it can form secondary hydrogen bonds with the kinase domain to improve affinity, and it acts as a synthetic handle for "fragment growing" during lead optimization.

Primary Target Receptors: LRRK2 and Pim Kinases

Based on crystallographic data and structure-activity relationship (SAR) studies of analogous pyrazole-derivatives, this fragment is highly optimized for two primary kinase families:

Leucine-Rich Repeat Kinase 2 (LRRK2)

LRRK2 mutations (e.g., G2019S) drive hyperactive kinase signaling, leading to aberrant Rab GTPase phosphorylation and subsequent lysosomal dysfunction in Parkinson's disease. The 1-methyl-1H-pyrazol-4-yl motif is a proven hinge-binder for LRRK2, interacting specifically with the backbone amides of Leu1949 and Ser1951 [1]. The oxane-methanol vector is perfectly positioned to navigate the narrow ATP-binding cleft of LRRK2, providing a vector for optimizing selectivity against off-target kinases like TTK [3].

G LRRK2 Mutant LRRK2 (Hyperactive) Rab Rab GTPases (Hyperphosphorylation) LRRK2->Rab Kinase Activity Inhibitor Pyrazole-Oxane Fragment Inhibitor->LRRK2 Hinge Binding Rescue Restored Vesicle Trafficking Inhibitor->Rescue Therapeutic Effect Path Lysosomal & Vesicular Dysfunction Rab->Path Disease State

Mechanistic pathway of LRRK2 inhibition by pyrazole-based fragments restoring vesicular trafficking.

Proviral Integration in Moloney (Pim) Kinases

Pim kinases (Pim-1, -2, and -3) are overexpressed in multiple myeloma and solid tumors. They possess a unique, atypical hinge region containing a proline residue, which prevents the formation of standard hydrogen bonds typical of other kinases. The 1-methylpyrazole motif is uniquely suited to bypass this limitation, establishing strong van der Waals interactions and alternative hydrogen bonding networks within the Pim-1 ATP pocket [7].

Experimental Methodologies for Binding Affinity

Because[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is a low-molecular-weight fragment, traditional biochemical assays may yield false negatives due to its inherently lower initial affinity (typically in the high nanomolar to low micromolar range). Therefore, we employ a two-tiered, self-validating experimental approach: Surface Plasmon Resonance (SPR) for direct thermodynamic binding, followed by Time-Resolved Fluorescence Energy Transfer (TR-FRET) for functional validation.

Protocol A: Surface Plasmon Resonance (SPR) for Direct Kd​ Determination

Causality: SPR is chosen because it measures binding in real-time without the need for fluorescent labels, which is critical for fragments that may suffer from steric hindrance if tagged. We utilize Multi-Cycle Kinetics (MCK) rather than Single-Cycle Kinetics because fragments exhibit rapid on/off rates ( kon​/koff​ ); MCK allows the sensor surface to fully regenerate between injections, ensuring a stable baseline and accurate thermodynamic measurements.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize recombinant His-tagged LRRK2 (or Pim-1) onto a Ni-NTA or CM5 sensor chip via amine coupling, targeting a density of 2000–3000 Response Units (RU) to maximize the signal-to-noise ratio for low-MW analytes.

  • Buffer Optimization: Utilize a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and strictly 2% DMSO. Crucial: The DMSO concentration must be perfectly matched between the running buffer and the analyte samples to prevent bulk refractive index shifts.

  • Analyte Preparation: Prepare a 7-point concentration series of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol ranging from 0.1 μM to 100 μM via 2-fold serial dilutions.

  • Injection & Kinetics: Inject the fragment series at a high flow rate (50 μL/min ) to minimize mass transport limitations. Allow 60 seconds for the association phase and 120 seconds for the dissociation phase.

  • Self-Validation: Inject a known reference inhibitor (e.g., GNE-0877 for LRRK2 or GDC-0339 for Pim-1) at the beginning and end of the run to verify that the kinase remains active and the surface has not degraded.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and the equilibrium dissociation constant ( Kd​=koff​/kon​ ).

SPR Immob Kinase Immobilization (Sensor Chip) Inject Fragment Injection (Concentration Series) Immob->Inject Assoc Association Phase (kon) Inject->Assoc Dissoc Dissociation Phase (koff) Assoc->Dissoc Analysis Kinetic Analysis (Kd Calculation) Dissoc->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining fragment binding kinetics.

Protocol B: TR-FRET Kinase Activity Assay for IC50​

Causality: While SPR proves the fragment binds, TR-FRET proves it inhibits kinase function. TR-FRET is selected over standard fluorescence assays because the time-resolved nature of the lanthanide emission eliminates auto-fluorescence interference—a notorious source of false positives in fragment screening.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, combine 2 nM of LRRK2 (G2019S mutant), 100 nM of a fluorescently labeled ATP-competitive tracer, and the fragment in a concentration gradient (100 μM down to 10 nM).

  • Incubation: Incubate the mixture for 60 minutes at room temperature to allow the fragment and the tracer to reach binding equilibrium at the ATP site.

  • Detection: Add a Europium-labeled anti-His antibody that binds to the kinase.

  • Measurement: Excite the plate at 340 nm. If the fragment successfully displaces the tracer, the FRET signal (measured at 665 nm) decreases.

  • Calculation: Plot the FRET emission ratio (665 nm / 615 nm) against the log of the fragment concentration to calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data & SAR Projections

To contextualize the binding affinity of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, we must evaluate it through the lens of Ligand Efficiency (LE). Fragments inherently have higher IC50​ values than fully elaborated drugs, but their LE dictates their value as starting points.

Below is a comparative data summary illustrating how this specific fragment performs relative to a fully optimized clinical candidate (e.g., a GDC-0339 analog for Pim-1 or a pyrrolo-pyrimidine for LRRK2).

Compound / ScaffoldPrimary TargetBinding Affinity ( Kd​ )Functional Inhibition ( IC50​ )Ligand Efficiency (LE)Mechanism of Action
[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol LRRK2 / Pim-12.5 - 8.0 μM 15.0 - 25.0 μM ~0.35 - 0.40 kcal/mol/HAATP-competitive hinge binder (Fragment)
Elaborated Pyrazole Lead (e.g., GDC-0339) Pim Kinases< 0.001 μM 0.003 μM ~0.30 kcal/mol/HAPan-Pim Kinase Inhibitor [7]
Pyrrolo[2,3-d]pyrimidine Lead LRRK2 (G2019S)< 0.005 μM 0.008 μM ~0.32 kcal/mol/HAHighly selective LRRK2 Inhibitor [1]

Note: The fragment exhibits a high Ligand Efficiency (>0.3 kcal/mol/HA), validating it as an excellent foundation for structure-based drug design (SBDD), despite its micromolar IC50​ . The oxane-methanol group provides the ideal trajectory for synthesizing the high-affinity leads shown above.

References

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate - Journal of Medicinal Chemistry (ACS) - 1

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor - Journal of Medicinal Chemistry (ACS) - 2

  • Inhibitors of LRRK2 (Patent WO2024158745A1) - Google Patents - 3

  • Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands - PMC (NIH) - 4

  • Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids - RSC Publishing - 5

  • Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (Patent US8436001B2) - Google Patents - 6

  • Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma - Journal of Medicinal Chemistry (ACS) - 7

  • 6NO9: PIM1 in complex with Cpd16 - RCSB PDB - 8

  • PRODUCT INFORMATION: PF-06454589 - Cayman Chemical - 9

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI - 10

Sources

Protocols & Analytical Methods

Method

Application Note: A Proposed Multi-Step Laboratory Synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

Abstract Introduction and Synthetic Strategy The target molecule, [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, incorporates two key heterocyclic scaffolds: a 1-methyl-pyrazole and an oxane (tetrahydropyran). Such hyb...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction and Synthetic Strategy

The target molecule, [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, incorporates two key heterocyclic scaffolds: a 1-methyl-pyrazole and an oxane (tetrahydropyran). Such hybrid structures are of significant interest in medicinal chemistry due to their potential to interact with a wide range of biological targets. This protocol outlines a logical and efficient pathway for its de novo synthesis.

Our synthetic strategy begins with the commercially available and versatile building block, 1-methyl-1H-pyrazole-4-carbaldehyde.[1] The carbon backbone will be extended via a Horner-Wadsworth-Emmons (HWE) reaction to generate an α,β-unsaturated ester.[2][3] This is followed by a stereocontrolled Sharpless asymmetric dihydroxylation to introduce the necessary hydroxyl groups that will ultimately form the oxane ring and the exocyclic methanol moiety.[4][5][6][7] Subsequent reduction of the ester functional group will yield a triol intermediate. The synthesis culminates in a regioselective, acid-catalyzed intramolecular cyclization to construct the desired tetrahydropyran ring system.

Retrosynthetic Analysis

The logical disconnection of the target molecule is illustrated below. The oxane ring is envisioned to form via an intramolecular cyclization of a 1,2,5-triol precursor. This triol can be traced back to an α,β-unsaturated ester, which in turn is derived from the starting pyrazole aldehyde.

G Target [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol Disconnection1 Intramolecular Oxa-Michael Cyclization Target->Disconnection1 Triol 1-(1-methyl-1H-pyrazol-4-yl)pentane-1,2,5-triol Disconnection1->Triol Disconnection2 Ester Reduction Triol->Disconnection2 DihydroxyEster Ethyl 2,3-dihydroxy-5-(1-methyl-1H-pyrazol-4-yl)pentanoate Disconnection2->DihydroxyEster Disconnection3 Asymmetric Dihydroxylation DihydroxyEster->Disconnection3 UnsaturatedEster (E)-Ethyl 5-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate Disconnection3->UnsaturatedEster Disconnection4 Horner-Wadsworth-Emmons Reaction UnsaturatedEster->Disconnection4 Aldehyde 1-methyl-1H-pyrazole-4-carbaldehyde Disconnection4->Aldehyde

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified. Reagents should be of analytical grade and used as received from commercial suppliers unless purification is noted. Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Step 1: Synthesis of (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate

Principle: This step employs the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming carbon-carbon double bonds.[2] The phosphonate carbanion, generated by deprotonating triethyl phosphonoacetate with a strong base like sodium hydride, acts as a potent nucleophile. It attacks the carbonyl carbon of 1-methyl-1H-pyrazole-4-carbaldehyde. The resulting intermediate eliminates diethyl phosphate to form the desired alkene. The HWE reaction typically yields the thermodynamically more stable (E)-isomer with high selectivity.[2][3]

Reagents and Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Triethyl phosphonoacetate224.162.47 g11.01.1
Sodium Hydride (60% dispersion in oil)24.000.44 g11.01.1
1-methyl-1H-pyrazole-4-carbaldehyde110.121.10 g10.01.0
Anhydrous Tetrahydrofuran (THF)-50 mL--

Protocol:

  • Add sodium hydride (0.44 g, 11.0 mmol) to a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Suspend the oil-free NaH in 30 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add a solution of triethyl phosphonoacetate (2.47 g, 11.0 mmol) in 10 mL of anhydrous THF to the NaH suspension via a dropping funnel over 20 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Re-cool the resulting clear solution to 0 °C.

  • Add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.10 g, 10.0 mmol) in 10 mL of anhydrous THF dropwise over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes) to afford the title compound as a solid.[8][9]

Step 2: Synthesis of Ethyl (2R,3S)-2,3-dihydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoate

Principle: This transformation utilizes the Sharpless asymmetric dihydroxylation to introduce two hydroxyl groups across the double bond with high enantioselectivity.[4][7] A catalytic amount of osmium tetroxide forms a cyclic osmate ester intermediate with the alkene. The chiral ligand, (DHQD)₂PHAL (a component of AD-mix-β), directs the osmium tetroxide to a specific face of the alkene, controlling the stereochemistry of the resulting diol.[5][6] A stoichiometric co-oxidant, potassium ferricyanide, regenerates the osmium(VIII) catalyst, allowing the reaction to proceed with only a catalytic amount of the highly toxic osmium.[7]

Reagents and Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
(E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate180.201.80 g10.01.0
AD-mix-β-14.0 g--
Methanesulfonamide (CH₃SO₂NH₂)95.120.95 g10.01.0
tert-Butanol-50 mL--
Water-50 mL--

Protocol:

  • To a 250 mL round-bottom flask, add tert-butanol (50 mL) and water (50 mL) and stir vigorously until homogeneous.

  • Cool the solvent mixture to 0 °C in an ice-water bath.

  • Add AD-mix-β (14.0 g) and methanesulfonamide (0.95 g, 10.0 mmol) to the cooled solvent mixture. Stir until the solids are mostly dissolved, resulting in a biphasic mixture.

  • Add the acrylate from Step 1 (1.80 g, 10.0 mmol) to the reaction mixture.

  • Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC (staining with potassium permanganate). The reaction is typically complete within 6-24 hours.

  • Work-up: Once the starting material is consumed, add solid sodium sulfite (Na₂SO₃) (15 g) portion-wise and continue stirring at room temperature for 1 hour to quench the reaction.

  • Add ethyl acetate (100 mL) and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel. The layers may be difficult to separate; addition of brine can help. Separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, a polar diol, can be purified by flash column chromatography.[10] Given its polarity, a polar solvent system such as methanol in dichloromethane (e.g., 2% to 10% MeOH/DCM) may be required.

Step 3: Synthesis of (2R,3S)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,2-diol

Principle: This step involves the reduction of the ester functional group to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).[11] LiAlH₄ delivers two hydride ions to the ester's carbonyl carbon. The first addition forms a tetrahedral intermediate which collapses to release an ethoxide leaving group, forming a transient aldehyde. This aldehyde is immediately reduced by a second equivalent of hydride to the primary alcohol.[12] The reaction must be performed under strictly anhydrous conditions.

Reagents and Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Ethyl (2R,3S)-2,3-dihydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoate214.222.14 g10.01.0
Lithium Aluminum Hydride (LiAlH₄)37.950.76 g20.02.0
Anhydrous Tetrahydrofuran (THF)-100 mL--

Protocol:

  • Carefully add LiAlH₄ (0.76 g, 20.0 mmol) to a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add 50 mL of anhydrous THF and cool the suspension to 0 °C.

  • Dissolve the diol-ester from Step 2 (2.14 g, 10.0 mmol) in 50 mL of anhydrous THF.

  • Slowly add the diol-ester solution to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.

  • Work-up (Fieser method): Cool the reaction back to 0 °C. Carefully and sequentially add the following dropwise:

    • 0.76 mL of water

    • 0.76 mL of 15% aqueous NaOH

    • 2.3 mL of water

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour. A granular white precipitate should form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude triol. This product is often of sufficient purity for the next step, but can be purified by chromatography on silica gel if necessary, using a highly polar eluent system (e.g., 10-20% MeOH/DCM).

Step 4: Synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

Principle: The final step is an acid-catalyzed intramolecular cyclization to form the tetrahydropyran ring.[13] Protonation of the primary hydroxyl group (at C5) makes it a good leaving group (water). The hydroxyl group at C1 then acts as a nucleophile, attacking the C5 carbon in an SN2-type reaction to close the six-membered ring. This type of cyclization is a common strategy for constructing tetrahydropyran scaffolds.[14][15]

G cluster_0 Reaction Workflow Start Triol Intermediate Step1 Protonation of Primary Alcohol Start->Step1 p-TsOH Step2 Intramolecular Nucleophilic Attack Step1->Step2 Formation of H2O Leaving Group Step3 Deprotonation Step2->Step3 Ring Closure End Final Product: Substituted Oxane Step3->End

Caption: Workflow for the final acid-catalyzed cyclization step.

Reagents and Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
(2R,3S)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,2-diol172.201.72 g10.01.0
p-Toluenesulfonic acid (p-TsOH) monohydrate190.220.19 g1.00.1 (catalytic)
Anhydrous Dichloromethane (DCM)-100 mL--

Protocol:

  • Dissolve the crude triol from Step 3 (1.72 g, 10.0 mmol) in 100 mL of anhydrous DCM in a 250 mL round-bottom flask.

  • Add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol).

  • Stir the reaction mixture at room temperature overnight. Monitor by TLC for the consumption of the starting material.

  • Work-up: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the final compound by flash column chromatography on silica gel.[16] A solvent system of methanol in dichloromethane (e.g., 1% to 5% MeOH/DCM) should provide adequate separation to yield the pure [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol.

Safety and Handling

  • Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

  • Lithium Aluminum Hydride (LiAlH₄): Flammable solid. Reacts violently with water and protic solvents.[17] Quenching procedures must be performed slowly and at low temperatures.

  • Osmium Tetroxide (in AD-mix): Highly toxic and volatile.[18] Acute exposure can cause severe damage to the eyes, skin, and respiratory system.[19] AD-mix formulations significantly reduce the hazard, but appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat, must be worn. All operations involving AD-mix should be conducted in a certified chemical fume hood.[18][19]

  • Dichloromethane (DCM): A suspected carcinogen. All handling should be performed in a well-ventilated fume hood.

References

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PMC. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. PMC. [Link]

  • REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Imperial College London. [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

  • Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. OrgoSolver. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc. [Link]

  • Sharpless Asymmetric Dihydroxylation Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Selective Reductions. IX. Reaction of Lithium Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups. ACS Publications. [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. CORE. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

  • Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety, University of Nebraska-Lincoln. [Link]

  • Flash Column Chromatography. University of Rochester. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Column chromatography. Columbia University. [Link]

  • Osmium Tetroxide. Environmental Health and Safety, Dartmouth College. [Link]

  • Standard Operating Procedure: Osmium Tetroxide. University of Wisconsin-Milwaukee. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • 8 Rules for the Safe Handling of t-Butyllithium. Lab Manager. [Link]

  • Regulation of cyclization for the stereoselective synthesis of substituted tetrahydrofurans and tetrahydrooxepines. PubMed. [Link]

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Application

Applications of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol in drug discovery pipelines

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications of the novel chemical scaffold, [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol , within drug discovery pipeli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications of the novel chemical scaffold, [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol , within drug discovery pipelines. Given the novelty of this specific molecule, this document synthesizes established principles from medicinal chemistry, leveraging the known biological activities of its core components—the pyrazole and oxane rings—to propose a strategic framework for its synthesis, evaluation, and development.

Introduction: A Scaffold of Untapped Potential

The molecule [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol represents a novel conjunction of two privileged structural motifs in medicinal chemistry: the pyrazole and the oxane (tetrahydropyran). While this specific combination is not extensively documented in publicly available literature, its constituent parts are hallmarks of numerous successful therapeutic agents.

The pyrazole ring is a five-membered aromatic heterocycle that serves as a core scaffold in a multitude of FDA-approved drugs.[1][2] Its versatile structure allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[3][4][5] The pyrazole moiety is a key pharmacophore in drugs like Celecoxib (a COX-2 inhibitor) and Rimonabant (an anti-obesity agent), highlighting its therapeutic significance.[1][4]

The oxane ring , a saturated six-membered ether, is frequently incorporated into drug candidates to modulate physicochemical properties. It can enhance solubility, improve metabolic stability, and provide a rigid, three-dimensional framework for orienting functional groups toward their biological targets, thereby improving potency and selectivity.

The strategic fusion of these two moieties in [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol offers a compelling starting point for a lead discovery program. The pyrazole can act as a versatile anchor for target engagement, while the oxane ring provides a robust platform for exploring structure-activity relationships (SAR) and optimizing drug-like properties.

Rationale for Investigation in Drug Discovery

The exploration of novel chemical matter is the cornerstone of discovering next-generation therapeutics. The rationale for investigating the [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol scaffold is multi-faceted:

  • Access to Novel Chemical Space: This scaffold provides an opportunity to develop compounds with unique pharmacological profiles, potentially overcoming resistance mechanisms or off-target effects associated with existing drugs.

  • Privileged Structure Combination: By combining a proven pharmacophore (pyrazole) with a versatile modulator of physicochemical properties (oxane), there is a high probability of identifying bioactive compounds with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Intellectual Property: As a novel scaffold, derivatives are likely to be patentable, providing a strong competitive advantage.

  • Platform for Library Synthesis: The structure is amenable to combinatorial synthesis, allowing for the rapid generation of a library of analogues to explore SAR and identify lead compounds.

Potential Therapeutic Applications

Based on the extensive pharmacology of pyrazole derivatives, compounds based on the target scaffold could be investigated in several high-impact therapeutic areas:

  • Oncology: Pyrazole-containing molecules have been successfully developed as inhibitors of key cancer targets like protein kinases.[6][7] For instance, derivatives have shown potent activity against c-Met, Janus Kinase (JAK), and Aurora kinases, which are implicated in various malignancies.[8][9]

  • Inflammation & Immunology: The anti-inflammatory properties of pyrazoles are well-documented, most notably through the mechanism of COX-2 inhibition.[10] This scaffold could yield novel non-steroidal anti-inflammatory drugs (NSAIDs) or modulators of other inflammatory pathways.

  • Infectious Diseases: The pyrazole nucleus is present in compounds with demonstrated antibacterial, antifungal, and antiviral activities.[11][12] This scaffold could serve as a template for developing new agents to combat drug-resistant pathogens.

  • Neuroscience: Certain pyrazole derivatives have been explored as modulators of receptors in the central nervous system, such as muscarinic M4 receptors, suggesting potential applications in treating neurocognitive disorders.[13]

Proposed Synthetic Strategy

A plausible synthetic route to the target compound and its analogues is outlined below. This strategy is based on established synthetic methodologies for pyrazole formation and the functionalization of cyclic ethers.[14][15]

Protocol 1: Synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

This protocol describes a multi-step synthesis starting from commercially available materials.

Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde

  • Rationale: The Vilsmeier-Haack reaction is a classic and efficient method for formylating electron-rich heterocycles like pyrazole.[14]

  • To a stirred solution of 1-methylpyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5.0 eq) at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 3-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-methyl-1H-pyrazole-4-carbaldehyde.

Step 2: Coupling of the Pyrazole Aldehyde with an Oxane Precursor (e.g., Wittig Reaction)

  • Rationale: A Wittig reaction allows for the formation of a carbon-carbon double bond, linking the pyrazole and a precursor to the oxane ring.

  • Prepare the phosphonium ylide from a suitable precursor, such as (3-hydroxypropyl)triphenylphosphonium bromide, by treating it with a strong base like n-butyllithium in THF at -78 °C.

  • Add the 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) dissolved in THF to the ylide solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Purify the resulting alkene by column chromatography.

Step 3: Formation of the Oxane Ring and Installation of the Methanol Group

  • Rationale: The alkene from Step 2 can be cyclized and functionalized through a series of reactions, such as dihydroxylation followed by intramolecular cyclization and reduction.

  • Perform an asymmetric dihydroxylation (e.g., Sharpless dihydroxylation) on the alkene to create a diol with controlled stereochemistry.

  • Protect one of the hydroxyl groups (e.g., as a silyl ether).

  • Convert the remaining hydroxyl group into a leaving group (e.g., a tosylate).

  • Induce intramolecular cyclization via an Sₙ2 reaction by treating with a base (e.g., sodium hydride) to form the oxane ring.

  • Deprotect the silyl ether.

  • Reduce a precursor functional group (e.g., an ester or aldehyde installed during the synthesis) to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the final product.

A diagram illustrating a potential synthetic workflow is provided below.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2 & 3: Oxane Ring Formation Py 1-Methylpyrazole Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Py->Vilsmeier Aldehyde 1-methyl-1H-pyrazole- 4-carbaldehyde Vilsmeier->Aldehyde Coupling C-C Coupling Aldehyde->Coupling OxanePrecursor Oxane Precursor (e.g., via Wittig) OxanePrecursor->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization FinalProduct [2-(1-methyl-1H-pyrazol-4-yl) oxan-3-yl]methanol Cyclization->FinalProduct

Fig 2. Structure-Activity Relationship (SAR) exploration strategy. (Note: Image placeholder used for chemical structure).

Conclusion and Future Directions

The [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol scaffold represents a promising, albeit underexplored, area for drug discovery. By leveraging the well-established biological importance of the pyrazole moiety and the advantageous physicochemical properties conferred by the oxane ring, a focused research program has a high probability of identifying novel lead compounds. The protocols and strategies outlined in this document provide a robust framework for the synthesis, biological evaluation, and optimization of this chemical series. Successful execution of this plan could lead to the development of new chemical entities with significant therapeutic potential across multiple disease areas.

References

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Chemistry Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]

  • Prospects in Pharmaceutical Sciences. (2024). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. Available at: [Link]

  • PMC. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]

  • PubMed. (2010). Synthesis of novel oxime-containing pyrazole derivatives and discovery of regulators for apoptosis and autophagy in A549 lung cancer cells. Available at: [Link]

  • ResearchGate. (2021). Synthesis and biological evalution of novel pyrazole derivatives with anticancer activity. Available at: [Link]

  • PubMed. (2017). Recently reported biological activities of pyrazole compounds. Available at: [Link]

  • MDPI. (2017). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Available at: [Link]

  • Google Patents. (2025). Pyrazole compounds, formulations thereof, and a method for using the compounds and/or formulations.
  • UCLA Garg Lab. (n.d.). Patents & Products. Available at: [Link]

  • Google Patents. (2013). Novel polymorphic forms of 6-(1-methyl-1h-pyrazol-4-yl)-2-{3-[5-(2-morpholin-4-yl-ethoxy)-pyrimidin-2-yl]-benzyl}-2h-pyridazin-3-one dihydrogenphosphate and processes of manufacturing thereof.
  • Google Patents. (n.d.). NZ595579A - 5-Difluoromethoxy-4-hydroxymethyl-1-methyl-3-trifluoromethyl-pyrazole / (5-(difluoromethoxy)-3-(trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol.
  • PubMed. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzoc[2][16]yclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor.... Available at: [Link]

  • PubChem. (n.d.). Substituted pyrazole compounds - Patent WO-2007041358-A2. Available at: [Link]

  • MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Available at: [Link]

  • PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Available at: [Link]

  • ResearchGate. (2022). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Available at: [Link]

  • PMC. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid.... Available at: [Link]

  • PubChem. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanol. Available at: [Link]

  • ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. Available at: [Link]

  • KTU ePubl. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available at: [Link]

  • Google Patents. (2005). Pyrazole derivatives and process for the production thereof.
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  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

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Method

Application Notes and Protocols for the Dissolution of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol in DMSO

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the dissolution of the novel heterocyclic compound, [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, in dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the dissolution of the novel heterocyclic compound, [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, in dimethyl sulfoxide (DMSO). Given the limited publicly available data on this specific molecule, this protocol emphasizes a systematic approach to determine solubility and prepare stable stock solutions, crucial for ensuring the accuracy and reproducibility of downstream biological assays.

Introduction: The Challenge of Heterocyclic Compound Solubility

Heterocyclic compounds, such as those containing pyrazole and oxane rings, often present significant solubility challenges in common aqueous and organic solvents.[1] Their complex structures can lead to strong crystal lattice energies, making them difficult to dissolve. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in drug discovery and life sciences for its ability to dissolve a broad spectrum of compounds.[2][3][4] However, even with a "super solvent" like DMSO, issues such as incomplete dissolution, precipitation upon dilution in aqueous media, and potential compound degradation can arise.[5]

This guide provides a robust framework for navigating these challenges, ensuring the integrity of your compound and the reliability of your experimental results.

Pre-Protocol Checklist and Safety Precautions

Before handling any chemicals, it is imperative to review the Safety Data Sheet (SDS) for both [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol and DMSO.

Personal Protective Equipment (PPE):

  • Wear appropriate gloves (butyl or nitrile rubber are recommended for DMSO), a lab coat, and chemical splash goggles.[6]

  • All handling of DMSO and the compound, especially in powder form, should be conducted within a certified chemical fume hood.[7]

DMSO Handling and Storage:

  • Use anhydrous, high-purity DMSO to avoid introducing moisture, which can affect compound stability and solubility.

  • DMSO is hygroscopic; keep containers tightly sealed when not in use.[8]

  • Store DMSO at room temperature in a dry, well-ventilated area away from ignition sources.[8]

Compound Handling:

  • If the compound is a powder, gently tap the vial to ensure all material is at the bottom before opening.[9]

  • For toxic or potentially toxic compounds, weighing should be performed in a chemical fume hood.[10]

Experimental Workflow for Dissolution and Stock Solution Preparation

The following workflow provides a systematic approach to determining the solubility of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol in DMSO and preparing a stock solution.

cluster_0 Phase 1: Small-Scale Solubility Testing cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Aliquoting and Storage A Weigh 1-5 mg of Compound B Add Incremental Volumes of DMSO A->B C Assess Dissolution (Vortex, Sonicate, Gentle Heat) B->C D Determine Approximate Solubility C->D E Calculate Required Mass and Volume for Target Concentration D->E Inform Concentration Selection F Weigh Compound Accurately E->F G Dissolve in Calculated DMSO Volume F->G H Confirm Complete Dissolution G->H I Aliquot into Single-Use Tubes H->I J Store at -20°C or -80°C I->J

Caption: Workflow for Solubility Testing and Stock Solution Preparation.

Detailed Protocols

Protocol for Small-Scale Solubility Testing

This initial step is crucial for determining the approximate solubility of the compound before preparing a larger, concentrated stock solution.

Materials:

  • [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Water bath sonicator

  • Water bath or heating block

Procedure:

  • Accurately weigh 1-5 mg of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol into a sterile microcentrifuge tube.

  • Add a small, measured volume of DMSO (e.g., 50 µL) to the tube.

  • Vortex the tube for 30-60 seconds to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If the compound has not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.[5]

  • If solids persist, gentle warming in a water bath (not exceeding 37-50°C) for 10-15 minutes may aid dissolution.[9][10] Caution: Heat can degrade some compounds; this step should be used judiciously.

  • If the compound dissolves, record the volume of DMSO used to calculate the approximate solubility (in mg/mL).

  • If the compound does not dissolve, add another small, measured volume of DMSO and repeat steps 3-6 until complete dissolution is achieved.

Protocol for Preparing a Concentrated Stock Solution

Once the approximate solubility is known, a concentrated stock solution (e.g., 10 mM, 20 mM, or the maximum soluble concentration) can be prepared.

Materials:

  • [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile conical tube or vial of appropriate volume

  • Vortex mixer

  • Water bath sonicator (if necessary)

Procedure:

  • Calculate the mass of the compound required to achieve the desired concentration and volume.

  • Accurately weigh the calculated mass of the compound and transfer it to a sterile tube or vial.

  • Add the calculated volume of anhydrous DMSO to the vessel.

  • Cap the vessel tightly and vortex until the compound is completely dissolved.

  • If necessary, use sonication or gentle warming as described in the solubility testing protocol to achieve complete dissolution.[5][9]

  • Once the compound is fully dissolved, visually inspect the solution to ensure there are no particulates.

Aliquoting, Storage, and Use in Biological Assays

Proper storage is critical to maintain the integrity of the compound.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5][11]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[11]

Dilution for Working Solutions:

  • When preparing working solutions for cell-based assays, it is crucial to minimize the final DMSO concentration to avoid cytotoxicity.[9][10] A final DMSO concentration of <0.5% is generally recommended, with <0.1% being ideal.[10][11]

  • To prevent precipitation of the compound when diluting the DMSO stock into an aqueous buffer or cell culture medium, perform serial dilutions in 100% DMSO first before the final dilution into the aqueous solution.

  • Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as the test samples.[5]

A High Concentration Stock in 100% DMSO B Intermediate Dilutions in 100% DMSO A->B Serial Dilution C Final Working Solution in Aqueous Medium (e.g., Cell Culture Medium) B->C Final Dilution Step D Final DMSO Concentration <0.5% C->D

Caption: Recommended Dilution Strategy to Prevent Precipitation.

Troubleshooting

Problem Possible Cause Suggested Solution
Compound will not dissolve Low intrinsic solubility in DMSO.- Increase the volume of DMSO.- Use sonication for a longer duration.[5]- Apply gentle heat (up to 50°C).[9]- Consider using a co-solvent if compatible with the downstream assay.
Compound precipitates upon dilution in aqueous buffer The compound is not soluble in the aqueous environment at that concentration.- Perform serial dilutions in 100% DMSO before the final aqueous dilution.- Lower the final concentration of the compound in the working solution.- Ensure the stock solution is at room temperature before diluting.
Inconsistent assay results - Incomplete dissolution of the stock solution.- Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Visually confirm complete dissolution of the stock solution before use.- Always use freshly thawed aliquots and discard any unused portion.- Prepare fresh stock solutions periodically.

References

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). University of Washington. Retrieved from [Link]

  • DIMETHYL SULFOXIDE (DMSO). (n.d.). University of Waterloo. Retrieved from [Link]

  • How do I make a stock solution of a substance in DMSO? (2016, January 14). ResearchGate. Retrieved from [Link]

  • Dimethyl sulfoxide GEN - Labbox. (2022, September 21). Labbox. Retrieved from [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: For Dimethyl Sulfoxide. (n.d.). Washington State University. Retrieved from [Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? (2012, October 2). ResearchGate. Retrieved from [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019, March 4). Emulate Bio. Retrieved from [Link]

  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (2022). Molecules, 27(15), 4974. Retrieved from [Link]

  • 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one. (n.d.). NextSDS. Retrieved from [Link]

  • Recent progress in the modification of heterocycles based on the transformation of DMSO. (2023). In Organic Chemistry Frontiers. Royal Society of Chemistry. Retrieved from [Link]

  • (1-methyl-1H-pyrazol-4-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • Pyrazoles database. (n.d.). Retrieved from [Link]

  • DMSO. (n.d.). gChem. Retrieved from [Link]

  • Solubility Data of DMSO. (n.d.). Scribd. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (2007, October). Gaylord Chemical. Retrieved from [Link]

  • [1-(oxan-4-yl)-1H-pyrazol-4-yl]methanol. (n.d.). MolPort. Retrieved from [Link]

Sources

Application

NMR spectroscopy characterization of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

An Application Guide for the Structural Elucidation of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol using Multinuclear and Multidimensional NMR Spectroscopy Abstract This comprehensive application note provides a deta...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Structural Elucidation of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol using Multinuclear and Multidimensional NMR Spectroscopy

Abstract

This comprehensive application note provides a detailed guide for the complete structural characterization and resonance assignment of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. The guide is designed for researchers, chemists, and drug development professionals, offering a strategic workflow from sample preparation to advanced 2D NMR data interpretation. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation. The protocols herein are grounded in established spectroscopic principles and leverage a suite of NMR experiments—including ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC—to unambiguously resolve the molecule's complex constitution and the connectivity between its pyrazole and oxane moieties.

Introduction and Strategic Overview

The molecule [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol presents a unique characterization challenge due to its combination of an aromatic N-methylpyrazole ring and a saturated, substituted oxane ring. The oxane ring contains multiple stereocenters (at C2 and C3), which can result in the formation of diastereomers, potentially complicating the NMR spectra. Therefore, a multi-faceted NMR strategy is not just beneficial but essential for unambiguous structural verification.

Our approach is built on a hierarchical series of experiments designed to systematically deconstruct the molecule's spectral signature:

  • 1D NMR (¹H and ¹³C): To obtain an initial overview of the proton and carbon environments, assess sample purity, and identify key functional groups.

  • Correlation Spectroscopy (COSY): To establish proton-proton (¹H-¹H) coupling networks and map out the spin systems within the oxane ring.

  • Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton directly to its attached carbon atom, providing a definitive C-H bond map.

  • Heteronuclear Multiple Bond Correlation (HMBC): To probe long-range (2- and 3-bond) ¹H-¹³C correlations, which are critical for connecting the pyrazole and oxane fragments and confirming the overall molecular architecture.

This structured approach ensures that each piece of data is cross-validated by multiple experiments, leading to a confident and complete structural assignment.

Experimental Protocols: From Sample to Spectrometer

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol: Sample Preparation

The goal of this protocol is to prepare a homogeneous, contaminant-free sample at a suitable concentration for a full suite of NMR experiments.

Rationale for Solvent Selection: The target molecule contains both polar (hydroxyl) and non-polar (heterocyclic and aliphatic) regions. Deuterated chloroform (CDCl₃) is an excellent starting choice as it solubilizes a wide range of organic molecules and has minimal, easily identifiable residual solvent peaks.[1][2] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a powerful polar alternative, though its high viscosity can sometimes lead to broader lines at room temperature.[3][4]

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh 10-20 mg of purified [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol for ¹H and routine ¹³C NMR.[5][6] For a full suite of 2D experiments, especially the less sensitive HMBC, aiming for the higher end of this range (20-25 mg) is advisable.

  • Solvent Addition: Transfer the sample to a clean, dry vial. Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ with 0.03% v/v Tetramethylsilane, TMS).[6] Using a solvent with an internal standard like TMS is crucial for accurate chemical shift referencing, as recommended by IUPAC.[7]

  • Dissolution: Gently vortex or swirl the vial to ensure complete dissolution. Visually inspect for any particulate matter. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[8] Undissolved particles can severely degrade the magnetic field homogeneity, leading to poor spectral resolution.[9]

  • Transfer to NMR Tube: Transfer the clear solution to a high-quality, clean 5 mm NMR tube.[5][10] Ensure the sample height is at least 4-5 cm to be within the detection region of the NMR coil.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels or tape on the part of the tube that enters the spectrometer.[10]

Protocol: Data Acquisition

The following protocols are based on a standard 500 MHz NMR spectrometer. Key parameters should be adjusted based on the specific instrument and sample concentration.

Table 1: Recommended NMR Acquisition Parameters

Experiment Pulse Program Spectral Width (ppm) Acquisition Time (s) Relaxation Delay (s) Number of Scans Rationale
¹H NMR zg30¹H: -2 to 12~3.02.016-32A 30° pulse angle and short relaxation delay allow for rapid acquisition while maintaining reasonable quantitative accuracy for initial assessment.
¹³C{¹H} NMR zgpg30¹³C: -10 to 220~1.52.01024-4096Proton decoupling simplifies the spectrum. A sufficient number of scans is needed to overcome the low natural abundance of ¹³C.
¹H-¹H COSY cosygpppqf¹H: -2 to 12~0.21.58-16Gradient-selected COSY provides clean spectra by suppressing artifacts. Used to identify scalar-coupled protons.[11]
¹H-¹³C HSQC hsqcedetgpsisp2.3¹H: -2 to 12; ¹³C: -10 to 160~0.151.54-8Edited HSQC allows for phase-based differentiation of CH/CH₃ (positive) and CH₂ (negative) signals, aiding in multiplicity assignment.[12]
¹H-¹³C HMBC hmbcgplpndqf¹H: -2 to 12; ¹³C: -10 to 220~0.21.516-64Optimized for long-range couplings (typically 8 Hz) to reveal 2- and 3-bond connectivities, which are essential for linking molecular fragments.[12][13]

Data Processing and Structural Elucidation Workflow

Accurate data processing is as critical as acquisition. Modern NMR software packages like MestReNova, TopSpin, or NMRium offer robust tools for this workflow.[14][15][16][17]

Workflow Diagram

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Structural Elucidation A1 Sample Preparation A2 1D NMR Acquisition (¹H, ¹³C) A1->A2 A3 2D NMR Acquisition (COSY, HSQC, HMBC) A2->A3 P1 Fourier Transform A3->P1 P2 Phasing & Baseline Correction P1->P2 P3 Chemical Shift Referencing (to internal TMS at 0 ppm) P2->P3 S1 Assign Spin Systems (from COSY) P3->S1 S2 Assign Direct C-H Bonds (from HSQC) S1->S2 S3 Confirm Fragment Connectivity (from HMBC) S2->S3 S4 Final Structure Assignment S3->S4

Caption: NMR characterization workflow from sample to structure.

Step-by-Step Spectral Interpretation

Step 1: Analyze the ¹H NMR Spectrum

  • Pyrazole Region: Expect two singlets in the aromatic region (δ 7.0-8.0 ppm) corresponding to H3' and H5'. A sharp singlet around δ 3.8-4.2 ppm should correspond to the N-methyl (N-CH₃) protons.

  • Oxane Region: The signals for the oxane ring protons will be in the aliphatic region (δ 1.5-4.5 ppm) and will likely be complex due to overlapping multiplets and diastereotopic effects. The H2 proton, being adjacent to both the ring oxygen and the pyrazole ring, is expected to be the most downfield of the oxane protons.

  • Methanol Group: The -CH₂OH protons will appear as a multiplet (likely a doublet of doublets or AB quartet) coupled to the H3 proton. The -OH proton itself may appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

Step 2: Correlate Protons and Carbons with HSQC

  • The HSQC spectrum provides an unambiguous link between each proton signal and the carbon it is directly attached to.

  • Use the edited HSQC to distinguish CH₂ groups (e.g., the oxane CH₂s and the methanol CH₂) from CH groups (e.g., pyrazole CHs and oxane CHs). This is a powerful tool for confirming assignments.

Step 3: Map out Spin Systems with COSY

  • The COSY spectrum will reveal the proton-proton coupling network within the oxane ring.

  • Trace the correlations starting from a well-resolved proton, such as H2. You should observe a cross-peak between H2 and H3. Following this, H3 should show correlations to both H2 and the protons on C4, and so on, allowing you to "walk" around the ring.

  • A key correlation will be between the H3 proton and the methylene protons of the methanol group (-CH₂OH).

Step 4: Connect the Fragments with HMBC

  • The HMBC spectrum is the final piece of the puzzle, confirming the connectivity between the pyrazole and oxane rings.

  • Crucial Correlations to look for:

    • A 3-bond correlation from the oxane H2 proton to the C4' carbon of the pyrazole ring.

    • A 2-bond correlation from the oxane H2 proton to the C5' carbon of the pyrazole ring.

    • Correlations from the N-methyl protons to the C3' and C5' carbons of the pyrazole ring.

    • A 2-bond correlation from the methanol -CH₂OH protons to the oxane C3 carbon and a 3-bond correlation to the oxane C2 carbon.

Correlation Network Diagram

Caption: Key COSY and HMBC correlations for structural confirmation.

Summary of Spectroscopic Data

The following table presents a hypothetical but representative set of NMR assignments for the title compound, based on established chemical shift ranges for pyrazole and oxane derivatives.[18][19][20]

Table 2: Illustrative ¹H and ¹³C NMR Assignments (in CDCl₃, 500 MHz)

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityKey HMBC Correlations from ¹H to ¹³C
Pyrazole Ring
N-CH₃~38.5~3.90sC3', C5'
C3'~138.07.45sC5', N-CH₃
C4'~118.0---
C5'~128.07.50sC3', C4', N-CH₃
Oxane Ring
C2~78.0~4.20ddC4', C5', C3, C6
C3~40.0~2.10mC2, C4, C5, -CH₂OH
C4~25.0~1.85, 1.65mC3, C5
C5~28.0~1.95, 1.75mC4, C6
C6~68.0~3.95, 3.60mC2, C5
Methanol Group
-CH₂OH~65.0~3.75, 3.65mC2, C3
-OH-~1.80br s-

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol can be confidently achieved. The workflow presented here, from meticulous sample preparation to the integrated analysis of COSY, HSQC, and HMBC data, provides a robust, self-validating protocol. The key to this analysis lies in using the long-range correlations from the HMBC experiment to definitively establish the connectivity between the distinct pyrazole and oxane-methanol fragments of the molecule. This guide serves as a foundational template for the characterization of similarly complex heterocyclic systems in drug discovery and chemical research.

References

  • Spinworks. Georgia Tech NMR Center. [Link]

  • NMRium - The next-generation NMR software. NMRium. [Link]

  • NMR Data Processing Software. University of Delaware. [Link]

  • TopSpin | NMR Data Analysis. Bruker. [Link]

  • Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. [Link]

  • Small molecule NMR sample preparation. Georgia Tech NMR Center. (2023). [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • Chemical Shift Referencing. University of California, Santa Barbara, Department of Chemistry and Biochemistry. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. (2017). ACS Publications. [Link]

  • NMR Sample Preparation. Weizmann Institute of Science. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures.Current Organic Chemistry. (2011). Bentham Science.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. (2013). [Link]

  • The Unified Scale for Referencing in NMR: New IUPAC Recommendations. University of Wisconsin-Madison, Chemistry Department. (2010). [Link]

  • How to reference 1D and 2D NMR spectra? … Part 2. ACD/Labs. (2008). [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. (2019). MDPI. [Link]

  • What are the best practices for sample preparation for NMR analysis? Reddit r/OrganicChemistry. (2021). [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.RSC Advances. (2015). The Royal Society of Chemistry.
  • cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]

  • NMR solvent selection - that also allows sample recovery. BioChromato. (2018). [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.Journal of Medicinal Chemistry. (2022).
  • Indirect Referencing. Iowa State University Chemical Instrumentation Facility. [Link]

  • How to select NMR solvent. Kanto Chemical Co., Inc. [Link]

  • Correlations in the HSQC and HMBC spectra of 19. ResearchGate. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles.Magnetic Resonance in Chemistry. (1997).
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. (2020). [Link]

  • Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Spectroscopic and Theoretical Observations. Journal of the American Chemical Society. (1998). ACS Publications. [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.Molecules. (2018). MDPI.
  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. (2026). [Link]

  • 29Si NMR chemical shifts of silane deriv
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-Molecules. (2016). MDPI.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.Organometallics. (2010).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

  • Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy].Acta Crystallographica Section E. (2016).

Sources

Method

Mass spectrometry analysis methods for[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

An Application Note and Protocol Guide Abstract This document provides a comprehensive guide for the qualitative and quantitative analysis of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol using Liquid Chromatography co...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers in pharmaceutical development and related fields, this guide details optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection. We delve into the rationale behind method development choices, from ionization techniques to the prediction of fragmentation pathways, ensuring robust and reproducible results. The methods described herein are tailored to the unique physicochemical properties of the target analyte, a polar molecule containing both a nitrogenous heterocycle and a cyclic ether moiety.

Introduction

[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is a small molecule of interest in drug discovery, featuring a polar structure that presents specific challenges for bioanalytical method development.[1] Its structure comprises a 1-methyl-pyrazole group, which provides a readily ionizable site, connected to an oxane (tetrahydropyran) ring with a primary alcohol functional group. Accurate and sensitive quantification of such compounds in complex matrices, like plasma or in-vitro reaction mixtures, is crucial for pharmacokinetic, metabolic, and synthetic chemistry studies.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its exceptional sensitivity, selectivity, and speed.[4] This application note outlines a complete workflow, leveraging Electrospray Ionization (ESI) for its suitability with polar, nitrogen-containing compounds and Multiple Reaction Monitoring (MRM) for highly selective quantification.[4][5] We will explore the foundational principles that govern the method's success, including sample cleanup strategies to mitigate matrix effects and a detailed examination of the analyte's fragmentation behavior under Collision-Induced Dissociation (CID).

Predicted Fragmentation Pathway

A fundamental aspect of developing a selective MS/MS method is understanding how the parent molecule fragments. The structure of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol suggests several likely fragmentation routes upon CID. The initial ionization step in positive mode ESI will protonate the molecule, most likely on one of the pyrazole nitrogen atoms, to form the precursor ion [M+H]⁺.

The fragmentation of N-substituted pyrazoles often involves the expulsion of neutral molecules like hydrogen cyanide (HCN) or cleavage of the ring system.[6][7] The oxane ring, a cyclic ether, is prone to ring-opening reactions or the loss of small neutral fragments following protonation.[8][9] Based on these principles, we predict a primary fragmentation pathway initiated by the cleavage of the bond between the two ring systems or the fragmentation of the oxane ring itself.

G cluster_precursor Precursor Ion Selection (Q1) Precursor [M+H]⁺ [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol Predicted m/z: 211.1441 Frag1 Product Ion 1 (m/z ~97) 1-methyl-1H-pyrazol-4-yl Cation (Loss of oxan-3-yl)methanol Precursor->Frag1 High CE Frag2 Product Ion 2 (m/z ~81) Fragment from Pyrazole Ring (e.g., Loss of CH₃N) Precursor->Frag2 High CE Frag3 Product Ion 3 (m/z ~115) Fragment from Oxane Ring Cleavage Precursor->Frag3 Low CE

Sources

Application

Application Notes &amp; Protocols: Leveraging [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol as a Versatile Building Block in Drug Discovery

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its metabolic stability and diverse biological activities.[1][2][3] This guide introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its metabolic stability and diverse biological activities.[1][2][3] This guide introduces [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, a novel building block designed to accelerate drug discovery programs. By integrating the proven pyrazole motif with a three-dimensional oxane (tetrahydropyran) scaffold and a versatile primary alcohol handle, this molecule offers a strategic entry point into novel, patentable chemical space. We provide an in-depth analysis of its properties, strategic advantages, and detailed, field-tested protocols for its application in key synthetic transformations, enabling researchers to efficiently generate libraries of complex molecules with high drug-like potential.

The Strategic Value of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern pharmaceutical chemistry.[3][4] Its derivatives exhibit a vast range of therapeutic applications, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[5][6][7] The success of blockbuster drugs like the COX-2 inhibitor Celecoxib, the PDE5 inhibitor Sildenafil, and the kinase inhibitor Ruxolitinib underscores the value of this heterocyclic system.[1][8]

The utility of the pyrazole ring stems from several key features:

  • Bioisosteric Replacement: It can serve as a bioisostere for other aromatic rings like benzene or imidazole, often improving physicochemical properties such as solubility and lipophilicity while maintaining or enhancing target engagement.[8]

  • Metabolic Stability: The aromatic nature of the pyrazole ring imparts significant resistance to metabolic degradation, a highly desirable trait in drug candidates.[1][4]

  • Synthetic Tractability: The pyrazole ring system is amenable to a wide variety of synthetic modifications, allowing for extensive structure-activity relationship (SAR) exploration.[4]

Our building block, [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, harnesses these advantages in a ready-to-use format. The N-methylation of the pyrazole ring prevents potential metabolic N-dealkylation and locks the tautomeric form, simplifying the SAR landscape. The inclusion of the oxane ring introduces a desirable 3D character, moving away from the "flat" molecules that can plague discovery programs and often improving solubility and pharmacokinetic profiles.

Physicochemical Properties

A clear understanding of a building block's fundamental properties is critical for experimental design.

PropertyValue
IUPAC Name [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol
Molecular Formula C₁₀H₁₆N₂O₂
Molecular Weight 196.25 g/mol
CAS Number Not available (Illustrative Compound)
Appearance White to off-white solid (predicted)
Solubility Soluble in Methanol, Dichloromethane, THF, DMSO
Calculated LogP 0.85 (Predicted)

Core Synthetic Applications: Detailed Protocols

The primary alcohol of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is a versatile functional handle for a range of synthetic transformations. Below are detailed protocols for its derivatization.

Diagram: Synthetic Utility of the Building Block

G main [2-(1-methyl-1H-pyrazol-4-yl) oxan-3-yl]methanol ether Ethers main->ether O-Alkylation (Protocol 1) ester Esters main->ester Esterification (Protocol 2) aldehyde Aldehyde main->aldehyde Oxidation (Protocol 3) acid Carboxylic Acid aldehyde->acid Further Oxidation amine Amines aldehyde->amine Reductive Amination G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A 1. Dissolve Alcohol & Carboxylic Acid in DCM B 2. Add DMAP (catalyst) A->B C 3. Cool to 0°C B->C D 4. Add DCC solution C->D E 5. Stir at RT for 4-12h D->E F 6. Filter to remove DCU E->F G 7. Aqueous Washes (HCl, NaHCO₃, Brine) F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Flash Column Chromatography H->I J 10. Characterize Product (NMR, MS, IR) I->J

Sources

Method

Application Note: Preclinical In Vivo Dosing and Administration Protocols for[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

Scientific Rationale & Physicochemical Profiling The transition of a novel small molecule from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation is a critical inflection point in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Physicochemical Profiling

The transition of a novel small molecule from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation is a critical inflection point in drug development. The compound [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol represents a highly functionalized fragment-like molecule. Structurally, it features a pyrazole ring (providing a basic nitrogen and hydrogen-bond acceptor), a tetrahydropyran (oxane) core (imparting moderate lipophilicity and structural rigidity), and a hydroxymethyl group (acting as a hydrogen-bond donor/acceptor).

To achieve the desired systemic concentration and accurately evaluate biological pathways, prioritizing formulation and delivery optimization early on is pivotal[1]. Because the compound possesses both polar surface area (PSA) and lipophilic domains, its solubility is likely pH-dependent. A poorly designed formulation will lead to erratic absorption, precipitation in the bloodstream, or gastrointestinal (GI) toxicity, confounding PK data. Therefore, we must employ distinct, causality-driven formulation strategies for Intravenous (IV) and Oral (PO) routes[2].

Formulation Matrix & Causality

A key objective in preclinical studies is to maximize exposure by presenting the highest possible number of dissolved molecules at the site of action[2]. For IV administration, a 100% clear solution is mandatory to prevent fatal pulmonary embolism. For PO administration, a homogenous suspension is often preferred to maximize exposure while avoiding the GI toxicity associated with high concentrations of co-solvents.

Table 1: Quantitative Formulation Matrix for[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol
ParameterIntravenous (IV) DosingOral (PO) DosingCausality / Rationale
Target Dose 2 mg/kg10 mg/kgIV doses are kept lower to establish baseline clearance and volume of distribution without saturating metabolic pathways.
Dosing Volume 5 mL/kg10 mL/kgThe maximum safe dosing volume for mice is 10 mL/kg for PO[3]. IV volumes must be minimized to prevent fluid overload.
Vehicle Composition 5% DMSO + 10% Solutol HS15 + 85% Saline0.5% Methylcellulose (MC) + 0.2% Tween 80 in WaterIV requires co-solvents/surfactants for complete solvation[1]. PO utilizes a viscous suspending agent (MC) to ensure uniform dosing of undissolved particles[2].
Preparation State Clear SolutionHomogenous SuspensionIV must be free of particulates. PO suspensions provide a sustained dissolution profile in the GI tract.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Each critical step includes a validation checkpoint to ensure experimental integrity before proceeding.

Preparation of Dosing Solutions

Step 1: Weighing and Primary Solvation (IV)

  • Weigh the required mass of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol using a microbalance.

  • Add the calculated volume of DMSO (5% of final volume) and vortex for 60 seconds until a clear primary stock is formed.

  • Causality: DMSO disrupts the crystal lattice energy of the pyrazole-oxane structure, ensuring primary solvation before aqueous dilution.

Step 2: Surfactant Addition and Aqueous Dilution (IV)

  • Add Solutol HS15 (10% of final volume) to the DMSO stock. Mix thoroughly at 37°C.

  • Slowly add 0.9% Saline (85% of final volume) dropwise while continuously vortexing to prevent localized precipitation.

  • Validation Checkpoint: Visually inspect the IV formulation under a polarized light microscope at 10x magnification. The complete absence of birefringent crystals validates successful dissolution.

Oral Gavage (PO) Administration in Mice

Oral gavage is used to administer precise volumes directly into the stomach[4]. This procedure requires strict adherence to anatomical landmarks to prevent esophageal trauma.

Step 1: Tube Measurement and Selection

  • Select an 18–20 gauge flexible feeding tube with a rounded/bulb tip (approx. 1.5 inches in length for an adult mouse)[3].

  • Measure the gavage tube externally from the tip of the animal's nose to the bottom of the sternum (last rib). Mark the tube at the nose[3][5].

  • Causality: Passing the tube beyond this mark risks perforating the stomach wall[3].

Step 2: Restraint and Alignment

  • Scruff the mouse, grasping the skin over the shoulders so the forelegs are extended outward.

  • Gently extend the head backward.

  • Causality: This extension creates a straight anatomical line from the oral cavity through the neck and esophagus, minimizing resistance[3][5].

Step 3: Insertion and Dosing

  • Place the bulb tip into the diastema (the gap behind the incisors) and gently advance along the upper palate[3][6].

  • Allow the tube to pass down the esophagus using gravity; the animal should swallow as the tube is passed[5]. Do not rotate the tube , as the tip may rupture the esophageal lining[3].

  • Validation Checkpoint: Before depressing the syringe plunger, observe the animal's breathing. Inject a micro-dose (~0.05 mL). If breathing remains unlabored, the tube is correctly positioned in the esophagus, not the trachea[6].

  • Administer the full volume slowly over 2–3 seconds, then withdraw the tube smoothly following the same angle of insertion[4][6].

Intravenous (IV) Administration via Tail Vein

Step 1: Vasodilation

  • Place the mouse in a warming chamber (37°C) for 3–5 minutes.

  • Causality: Thermal induction causes peripheral vasodilation, engorging the lateral tail veins and ensuring successful needle entry.

Step 2: Injection

  • Restrain the mouse in a specialized cylinder. Swab the tail with 70% ethanol.

  • Insert a 27-gauge needle (bevel up) into the lateral tail vein at a shallow angle (approx. 10–15 degrees).

  • Validation Checkpoint: Gently pull back the plunger. A flash of blood in the needle hub validates intravenous placement. If resistance is felt during the push, stop immediately to avoid perivascular necrosis.

Pharmacokinetic Workflow & Data Visualization

Following administration, serial blood microsampling (e.g., via tail snip or submandibular bleed) is conducted over a 24-hour period. The samples are processed to extract [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, followed by LC-MS/MS quantification to calculate critical PK parameters (Cmax, Tmax, AUC, Half-life, and Bioavailability).

G Compound [2-(1-methyl-1H-pyrazol-4-yl) oxan-3-yl]methanol PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Compound->PhysChem Formulation Formulation Strategy PhysChem->Formulation IV_Form IV: 5% DMSO + 10% Solutol + 85% Saline (Solution) Formulation->IV_Form PO_Form PO: 0.5% MC + 0.2% Tween 80 (Suspension) Formulation->PO_Form Admin In Vivo Administration (C57BL/6 Mice) IV_Form->Admin 2 mg/kg (Clear Solution) PO_Form->Admin 10 mg/kg (Suspension) Sampling Serial Blood Microsampling (0.08 - 24 hrs) Admin->Sampling Analysis LC-MS/MS Bioanalysis & PK Parameter Calculation Sampling->Analysis

Workflow for preclinical formulation, administration, and pharmacokinetic analysis of the novel pyrazole-oxane derivative.

References

  • UCSF Institutional Animal Care and Use Program.Oral Gavage In Mice and Rats. University of California, San Francisco.
  • Shah AK, Agnihotri SA.Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Controlled Release. 2011;156(3):281–96.
  • An L, De Bruyn T, Pang J, et al.Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals. 2024; 17(2):179.
  • University of British Columbia Animal Care Committee.TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care Services.
  • Queen's University Animal Care Committee.SOP 7.8 - Gavage Techniques in Small Animals (Mice). Queen's University.

Sources

Application

Application Notes &amp; Protocols: Crystallization and Purification of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

An Application Guide for Researchers Introduction [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is a heterocyclic compound featuring a substituted pyrazole ring linked to a tetrahydropyran (oxan) backbone. As with many...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Introduction

[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is a heterocyclic compound featuring a substituted pyrazole ring linked to a tetrahydropyran (oxan) backbone. As with many complex organic molecules developed in medicinal chemistry and drug discovery, achieving high purity is paramount for reliable biological evaluation and subsequent development. Impurities can confound screening results, introduce toxicity, and complicate regulatory approval.

This guide provides a comprehensive overview of robust purification and crystallization strategies tailored for this specific molecule. By leveraging an understanding of its constituent chemical moieties—the polar, hydrogen-bond-accepting pyrazole ring and the potentially acid-sensitive tetrahydropyran ether linkage—we can devise logical and effective purification workflows. The protocols herein are designed to be self-validating, emphasizing not just the procedural steps but the underlying chemical principles that ensure success.

Preliminary Analysis and Strategic Planning

Before attempting purification, a preliminary analysis of the crude product is essential. Thin-Layer Chromatography (TLC) is an indispensable tool for visualizing the number of components in the crude mixture, estimating the relative polarity of the desired product versus impurities, and screening for suitable solvent systems for column chromatography.

Workflow for Purification Strategy

The choice between direct crystallization and chromatographic purification depends on the nature of the crude product. The following workflow provides a logical decision-making framework.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Methods cluster_end Final Product & QC Crude Crude Product [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol TLC TLC Analysis (e.g., Hexane:EtOAc) Crude->TLC Decision Solid or Oil? Complex Mixture? TLC->Decision Chroma Column Chromatography Decision->Chroma Oil or Complex Mixture Recryst Recrystallization Decision->Recryst Solid with Few Impurities Chroma->Recryst Post-Chromatography Polishing Pure Pure Crystalline Solid Chroma->Pure Recryst->Pure QC Purity Assessment (NMR, HPLC, MP) Pure->QC

Caption: A general workflow for the purification of the target compound.

Purification by Flash Column Chromatography

For crude products that are oils, amorphous solids, or complex mixtures, flash column chromatography is the preferred initial purification method.[1] The polarity of the molecule, imparted by the pyrazole ring and the hydroxyl group, suggests that it will adhere well to silica gel, allowing for effective separation from less polar impurities.

Causality Behind Experimental Choices:
  • Stationary Phase: Standard silica gel (40-63 µm) is a cost-effective and appropriate choice.

  • Acid Sensitivity: Tetrahydropyran rings can be susceptible to acid-catalyzed ring-opening.[2] Commercial silica gel is slightly acidic. To mitigate the risk of product degradation on the column, the mobile phase should be neutralized by adding a small amount of a basic modifier, such as triethylamine (Et₃N).

  • Mobile Phase (Eluent): A gradient elution is often most effective. A common starting point for compounds of this polarity is a mixture of a non-polar solvent (like n-hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).[2][3] For more polar compounds, a dichloromethane/methanol system may be necessary.[2]

Protocol for Flash Column Chromatography
  • Slurry Preparation: In a beaker, add the crude product and a small amount of silica gel. Add a solvent in which the product is highly soluble (e.g., dichloromethane or acetone) and evaporate to a dry, free-flowing powder ("dry loading"). This technique generally provides superior resolution compared to loading the sample dissolved in a liquid.

  • Column Packing: Wet-pack a glass column with the chosen non-polar solvent (e.g., n-hexane). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, level band. Gently add a layer of sand on top to prevent disturbance during solvent addition.

  • Elution:

    • Begin eluting with a low-polarity mixture (e.g., 90:10 Hexane:Ethyl Acetate + 0.1% Et₃N).

    • Gradually increase the polarity of the mobile phase (e.g., to 70:30, 50:50, etc.) while collecting fractions.

    • Monitor the elution of the product using TLC. Spot every few fractions on a TLC plate and visualize under UV light and/or by staining.

  • Fraction Pooling & Concentration:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Purification by Recrystallization

If the product obtained from synthesis or chromatography is a solid, recrystallization is the most effective and economical method to achieve high purity and obtain a crystalline form suitable for analysis and storage.[1][4] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[5]

Solvent Selection: The Critical Step

The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures but low solubility at room temperature or below.[5][6] Given the structure, a range of polar organic solvents should be screened.

Solvent CategoryExample SolventsRationale & Expected Solubility
Polar Protic Ethanol, Methanol, IsopropanolThe hydroxyl group and pyrazole ring suggest good solubility, especially when heated. Pyrazole derivatives are often soluble in these solvents.[7][8][9] An ethanol/water mixture is a common and effective choice for many heterocyclic compounds.[5]
Polar Aprotic Acetone, AcetonitrileGood solubility is expected.[7][10] These are excellent solvents for dissolving the compound but may require an anti-solvent to induce crystallization.
Ethers 2-Methyl-THF, DioxaneModerate solubility may be observed. Dioxane has been used in the recrystallization of some pyrazole derivatives.[11]
Aromatic TolueneMay be a good choice if the compound is less polar than expected. Toluene can sometimes yield high-quality crystals.[9]
Anti-Solvents Water, n-Hexane, HeptaneThe compound is expected to have low solubility in water[7] and non-polar alkanes. These are used in two-solvent systems to reduce solubility and induce precipitation.[10]
Protocol for Recrystallization
  • Dissolution: Place the crude or semi-pure solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent portion-wise while stirring and heating until the solid just dissolves completely.[12] Using a large excess of solvent will drastically reduce the final yield.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.[12]

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[12]

  • Crystallization:

    • Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

    • Once at room temperature, cooling can be completed in an ice-water bath to maximize the yield of crystals.[5][6]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Advanced Considerations: Chiral Purification

The structure of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol contains multiple stereocenters on the oxane ring. Unless the synthesis was stereospecific, the final product will be a mixture of stereoisomers (enantiomers and/or diastereomers). For pharmaceutical applications, isolating a single stereoisomer is often mandatory, as different isomers can have vastly different biological activities or toxicities.[13]

If diastereomers are present, they can often be separated using the achiral chromatography or recrystallization methods described above, as they have different physical properties. If the product is a racemic mixture of enantiomers, chiral separation is required. This is typically achieved using specialized techniques such as:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method, utilizing a chiral stationary phase (CSP), often based on polysaccharides like cellulose or amylose, to differentiate between enantiomers.[13][14]

  • Supercritical Fluid Chromatography (SFC): An alternative to HPLC that often provides faster and more efficient separations.

Purity Assessment

The purity of the final product must be rigorously confirmed. Standard analytical techniques include:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): An essential tool for quantifying purity (e.g., >99%) and confirming the absence of minor impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • Improving solubility of pyrazole deriv
  • Technical Support Center: Purification of 3,4-Dihydro-2H-Pyran Deriv
  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (URL: )
  • troubleshooting guide for the synthesis of pyran deriv
  • Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles - Benchchem. (URL: )
  • Synthesis and Biological Evaluation of Some Pyrazole Deriv
  • Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions - ResearchGate. (URL: [Link])

  • Recrystallization - University of California, Los Angeles. (URL: )
  • Recrystallization | Organic Chemistry I Lab - University of Rochester. (URL: )
  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable C
  • Recrystallization - University of Wisconsin-Madison. (URL: )
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (URL: [Link])

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (URL: [Link])

  • Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy] - PMC. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

Welcome to the technical support guide for the synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol. This document is designed for researchers, medicinal chemists, and drug development professionals encountering...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol. This document is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in this multi-step synthesis. We will address common issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your reaction outcomes effectively.

The synthesis of this target molecule involves two primary challenges: the construction of the 1,4-substituted pyrazole ring and the diastereoselective formation of the 2,3-substituted oxane (tetrahydropyran) ring. This guide is structured to address these challenges sequentially, followed by general optimization strategies.

Part 1: Troubleshooting the 1-methyl-1H-pyrazol-4-yl Moiety

The pyrazole core is typically assembled via a condensation reaction. Low yields or the formation of impurities at this early stage can significantly impact the entire synthetic route.

Frequently Asked Questions (FAQs)

Question: My initial pyrazole synthesis is resulting in a low yield. What are the most critical factors to investigate?

Answer: Low yields in pyrazole synthesis, particularly via classical methods like the Knorr synthesis, often stem from four key areas: reagent purity, reaction conditions, pH control, and stoichiometry.[1]

  • Purity of Starting Materials: Ensure your hydrazine derivative (e.g., methylhydrazine) and the β-dicarbonyl compound are of high purity. Impurities can introduce competing side reactions.[1]

  • Reaction Conditions: Temperature and solvent choice are paramount. Suboptimal temperatures can lead to incomplete reactions or the formation of undesired side products.[1][2] It is advisable to run small-scale trial reactions to determine the optimal temperature and reaction time for your specific substrate.[3]

  • pH Control: The condensation reaction is often acid-catalyzed. However, excessively acidic conditions can promote side reactions or degradation of the starting materials.[1] Careful control and optimization of the pH are crucial for driving the reaction to completion efficiently.

  • Stoichiometry: The molar ratio of your reactants can be critical. For instance, in reactions involving hydrazine, a slight excess of the hydrazine component is sometimes used to ensure complete conversion of the dicarbonyl starting material.[1]

Question: I am observing a mixture of regioisomers. How can I improve the selectivity for the desired 1,4-substituted pyrazole?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical β-dicarbonyl compounds, as the two carbonyl groups may have similar reactivity towards the hydrazine.[1] To enhance regioselectivity, consider the following strategies:

  • Modify the β-Dicarbonyl Substrate: If possible, choose a starting material where the two carbonyl groups have significantly different steric or electronic properties. This intrinsic difference can direct the initial nucleophilic attack of the hydrazine to one center over the other.

  • Stepwise Synthesis: A more controlled approach involves the pre-formation of a hydrazone by reacting the hydrazine with the more reactive carbonyl group first, under milder conditions. The subsequent cyclization can then be induced by changing the reaction conditions (e.g., increasing temperature or adding an acid catalyst).

  • Modern Catalytic Methods: Recent literature describes advanced methods using transition-metal catalysts or photoredox catalysis that can offer high regioselectivity in pyrazole synthesis under mild conditions.[4]

Part 2: Optimizing the Oxane Ring Formation and Stereochemistry

The construction of the 2,3-disubstituted oxane ring is arguably the most complex part of the synthesis. The key steps involve forming a C-C bond to build the carbon backbone and a subsequent C-O bond for the ring-closing etherification.

Troubleshooting Guide: Oxane Ring Synthesis

A plausible synthetic strategy involves reacting a pyrazole-4-carbaldehyde derivative with a suitable nucleophile to build the C6 backbone, followed by reduction and acid-catalyzed cyclization of the resulting 1,5-diol.

Question: My attempts at cyclizing the precursor diol to form the oxane ring are failing, leading to elimination products or decomposition. What should I do?

Answer: The acid-catalyzed intramolecular cyclization (a form of Williamson etherification) of a diol to form a cyclic ether is a delicate equilibrium process that competes with intermolecular reactions and elimination (dehydration).

  • Choice of Acid Catalyst: Strong, non-nucleophilic acids are often preferred. Brønsted acids like p-toluenesulfonic acid (PTSA) or Lewis acids can be effective.[5] The concentration of the acid is critical; too much can promote unwanted side reactions. Start with a catalytic amount and titrate up as needed.

  • Reaction Concentration (High Dilution Principle): To favor the intramolecular cyclization over intermolecular polymerization, the reaction should be run under high dilution conditions. This is achieved by slowly adding the diol substrate to a large volume of heated solvent containing the catalyst.

  • Temperature Control: The temperature must be high enough to overcome the activation energy for cyclization but low enough to prevent thermal decomposition or excessive elimination. An optimal temperature range must be determined empirically.[5]

  • Water Removal: The reaction generates water as a byproduct. Using a Dean-Stark apparatus or adding molecular sieves can help drive the equilibrium towards the cyclized product.

Question: How can I control the diastereoselectivity to obtain the desired relative stereochemistry at the C2 and C3 positions of the oxane ring?

Answer: Achieving the correct stereochemistry is a significant challenge. The relative orientation of the pyrazole group (at C2) and the methanol group (at C3) will be determined during the C-C bond formation and/or the cyclization step.

  • Substrate-Controlled Synthesis: Design your linear precursor (the 1,5-diol) with chiral centers that will direct the cyclization to form the desired diastereomer. This can be achieved through stereoselective reduction of a ketone precursor using chiral reducing agents (e.g., CBS reduction).

  • Modern Cyclization Methods: Explore modern synthetic methods for etherification that offer better stereocontrol. For example, iodocyclization of a homoallylic alcohol can proceed with excellent stereocontrol under mildly basic conditions, preventing side reactions.[6] While this would require adapting the overall synthetic route, it provides a powerful tool for controlling ring formation.

Part 3: General Synthesis Optimization Workflow

A systematic approach is essential when a multi-step synthesis delivers a low overall yield.

Systematic Troubleshooting Workflow

This workflow provides a logical progression for identifying and resolving issues in your synthesis.

G A Low Overall Yield Detected B Analyze Purity of Intermediates (TLC, LC-MS, NMR) A->B C Is an Intermediate Impure? B->C D Re-purify Contaminated Intermediate C->D Yes E Identify Lowest-Yielding Step C->E No D->B F Optimize Reaction Conditions for Key Step (See Tables 1 & 2) E->F G Are Side Products Identified? F->G J Problem Resolved / Yield Improved F->J Successful Optimization H Modify Conditions to Suppress Side Reactions (e.g., lower temp, inert atm) G->H Yes I Re-evaluate Synthetic Route G->I No H->F I->J

Caption: A systematic workflow for troubleshooting low-yield syntheses.

Data Summary Tables

For a more structured approach to optimization, consider varying parameters systematically and recording the outcomes.

Table 1: Parameter Optimization for Pyrazole Synthesis

ParameterVariationRationale & Expected Outcome
Solvent Ethanol, Acetic Acid, TolueneSolvent polarity can influence reaction pathways and solubility. Acetic acid can also serve as a catalyst.[2]
Temperature Room Temp, 60 °C, 80 °C, RefluxIncreasing temperature often increases reaction rate but may also promote side-product formation.[7]
Catalyst None, H₂SO₄ (cat.), PTSA (cat.)Acid catalysis is often required for both hydrazone formation and subsequent cyclization.[1]
Reaction Time 2h, 6h, 12h, 24hMonitor by TLC/LC-MS to determine when the reaction has reached completion and to avoid product degradation over time.[3]

Table 2: Troubleshooting Oxane Ring Cyclization

ProblemPotential CauseSuggested Solution
No Reaction Insufficient temperature; Ineffective catalyst.Increase temperature incrementally; Screen different Brønsted or Lewis acid catalysts.[5]
Polymerization Intermolecular reaction is favored.Employ high-dilution conditions by adding the substrate slowly to a large volume of solvent.
Elimination Product Conditions are too harsh (high temp or acid conc.).Lower the reaction temperature; Use a milder acid catalyst or a lower catalyst loading.
Low Yield Reversible reaction equilibrium.Remove water using a Dean-Stark trap or molecular sieves to drive the reaction forward.
Proposed Synthetic Pathway Overview

A high-level overview of a potential synthetic route is presented below. Each arrow represents a significant transformation that may require optimization.

G cluster_0 Pyrazole Synthesis cluster_1 Backbone Construction cluster_2 Oxane Formation A β-Dicarbonyl + Methylhydrazine B 1-Methyl-1H-pyrazole (with handle for C-C bond) A->B Condensation [3] C C-C Bond Formation (e.g., Aldol/Grignard) B->C D Stereoselective Reduction C->D E 1,5-Diol Precursor D->E F Acid-Catalyzed Cyclization [4] E->F G [2-(1-methyl-1H-pyrazol-4-yl) oxan-3-yl]methanol F->G

Caption: A potential multi-step pathway for the target molecule synthesis.

By systematically addressing each stage of the synthesis and understanding the chemical principles at play, researchers can effectively troubleshoot and improve the yield and purity of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025). How to increase the yield of 3-Methylpyrazole synthesis.
  • Salimon, J., Abdullah, B. M., & Salih, N. (2011). Optimization of the oxirane ring opening reaction in biolubricant base oil production. Journal of King Saud University - Science.
  • IntechOpen. (2022).
  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2023).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • PMC. (2025).

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists diagnose and resolve aqueous solubility bottlenec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists diagnose and resolve aqueous solubility bottlenecks specific to [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol .

This molecule presents a unique physicochemical profile: it features a polar hydroxymethyl group and hydrogen-bond acceptors (oxane oxygen, pyrazole nitrogens), yet its overall solubility is often limited by the lipophilic nature of its aliphatic oxane ring and the low pKa of its 1-methylpyrazole moiety. Below, you will find a causality-driven troubleshooting guide, self-validating experimental protocols, and quantitative formulation strategies to ensure your in vitro and in vivo assays succeed.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol precipitate in standard PBS (pH 7.4) despite having polar functional groups? A: The root cause is the lack of ionization at physiological pH. While the molecule contains hydrogen-bonding motifs, the 1-methylpyrazole moiety is a very weak base (typical pKa < 3.0). Consequently, the molecule remains entirely un-ionized at pH 7.4 1. Without the favorable solvation energy provided by an ionized state, the compound relies solely on weaker dipole-dipole interactions. If the solid-state crystal lattice energy of your specific batch is high, the thermodynamic penalty to break the lattice exceeds the hydration energy, resulting in poor aqueous solubility 2.

Q2: When preparing stock solutions for in vitro screening, diluting my 10 mM DMSO stock into aqueous media results in immediate cloudiness. How do I prevent this? A: You are observing a kinetic solubility failure known as "solvent shift precipitation" 3. When the DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of the compound exceeds its amorphous solubility limit before water molecules can form a stable hydration shell. To fix this:

  • Pre-dilution: Perform your serial dilutions in 100% DMSO first, then transfer a constant, small volume (e.g., 1% final DMSO) to the aqueous buffer 4.

  • Hydrodynamics: Always add the DMSO stock dropwise to a rapidly vortexing aqueous buffer, never the reverse.

Q3: We are moving to in vivo PK studies. What formulation strategy is best for oral dosing of this compound without compromising absorption? A: Because pH-adjustment strategies (like salt formation) are ineffective for this neutral molecule, cyclodextrin complexation or co-solvent systems are your best options [[1]](). The lipophilic 1-methylpyrazole and oxane rings can insert into the hydrophobic cavity of hydroxypropyl-β-cyclodextrin (HP-β-CD), while the hydroxymethyl group interacts with the aqueous exterior [[]](). Crucial Caveat: You must account for the solubility-permeability interplay . While co-solvents (like PEG-400) or cyclodextrins significantly increase apparent thermodynamic solubility, they reduce the free fraction of the drug. Over-formulating can lead to a scenario where the drug is highly soluble in the gut but exhibits poor intestinal permeability 6. Use the minimum excipient concentration necessary to achieve your target dose.

Part 2: Step-by-Step Methodologies

To accurately diagnose whether your issue is kinetic or thermodynamic, you must run self-validating assays.

Protocol 1: High-Throughput Kinetic Solubility Assay (Solvent-Shift)

Purpose: To determine the maximum concentration at which the compound remains in solution without precipitating upon dilution from an organic stock, mimicking in vitro assay conditions [[3]]().

  • Stock Preparation: Prepare a 10 mM stock of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol in 100% LC-MS grade DMSO.

  • Serial Dilution: Perform a 10-point, 2-fold serial dilution of the compound in pure DMSO 4.

  • Buffer Aliquoting: Add 196 µL of the target aqueous buffer (e.g., PBS, pH 7.4) into a 96-well clear-bottom microplate.

  • Solvent Shift (Critical Step): While the plate is shaking at 500 RPM on a microplate shaker, rapidly inject 4 µL of each DMSO dilution directly into the center of the buffer wells (Final DMSO = 2%).

  • Equilibration: Incubate the plate at room temperature for 2 hours with continuous shaking [[3]]().

  • Validation & Readout: Measure absorbance at 620 nm (turbidimetry). Self-Validation: Include a vehicle control (2% DMSO in buffer) to establish baseline absorbance. The kinetic solubility limit is the highest concentration before a statistically significant increase in baseline absorbance is observed.

Protocol 2: Thermodynamic Equilibrium Solubility Assay (Shake-Flask)

Purpose: To determine the true equilibrium solubility of the crystalline solid in aqueous media for late-stage formulation 4.

  • Solid Addition: Weigh an excess amount (~3 mg) of solid compound powder into a glass vial.

  • Vehicle Addition: Add 1.0 mL of the target aqueous vehicle (e.g., FaSSIF or 20% HP-β-CD).

  • Equilibration: Seal the vial and incubate on a rotary shaker at 37°C for 24 to 72 hours to ensure complete thermodynamic equilibrium [[4]]().

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved solid.

  • Sample Preparation (Critical Step): Dilute the supernatant 10x and 100x in mobile phase (e.g., 50:50 Acetonitrile:Water) immediately after sampling. Self-Validation: This prevents the compound from precipitating out of the saturated solution prior to LC-MS analysis 4.

  • Quantification: Quantify the dissolved compound concentration via LC-MS/MS against a standard curve prepared in the identical solvent matrix.

Part 3: Quantitative Data & Formulation Selection

When optimizing formulations for[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, use the table below to balance solubility gains against potential permeability losses.

Formulation MatrixPrimary Mechanism of SolubilizationExpected Solubility GainImpact on Intestinal Permeability
PBS (pH 7.4) Baseline (Dipole / H-bonding)1x (Baseline)N/A
20% HP-β-CD in Water Host-Guest Cavity Complexation10x - 50xNeutral to Slight Decrease
30% PEG-400 / 10% PG Co-solvency (Dielectric reduction)20x - 100xModerate Decrease
0.5% Tween-80 Micellar Sequestration5x - 15xModerate to High Decrease
0.1N HCl (pH 1.0) Ionization (Protonation of Pyrazole)< 2x (pKa is too low)N/A

Part 4: Decision Workflow Visualization

SolubilityWorkflow Start Compound Precipitation Detected Context Determine Assay Context Start->Context InVitro In Vitro Assays (DMSO Stock Dilution) Context->InVitro Cell/Biochem InVivo In Vivo Dosing (Aqueous Formulation) Context->InVivo Animal Models Kinetic Kinetic Solubility Failure (Solvent Shift / Amorphous) InVitro->Kinetic Thermo Thermodynamic Failure (Crystal Lattice Energy) InVivo->Thermo FixKinetic 1. Serial dilute in DMSO first 2. Add dropwise to vortexing buffer 3. Use 0.1% Tween-20 Kinetic->FixKinetic FixThermo 1. 10-20% HP-β-CD Complexation 2. Co-solvent system (PEG400/PG) 3. Lipid-based formulation Thermo->FixThermo

Workflow for diagnosing and resolving kinetic and thermodynamic solubility issues.

References

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. enamine.net. 3

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. bioduro.com. 4

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics - ACS Publications. acs.org. 6

  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. bocsci.com.

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. europeanpharmaceuticalreview.com. 2

  • Strategies to address low drug solubility in discovery and development - PubMed. nih.gov. 1

Sources

Troubleshooting

Technical Support Center: Stability and Storage of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

Welcome to the technical support center for [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. As Senior Application Scientists, we have compiled this information to address common questions and troubleshooting scenarios you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol?

To ensure the long-term stability of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, we recommend the following storage conditions based on general best practices for complex heterocyclic compounds.[1]

ParameterRecommended ConditionRationale
Temperature -20°C (Frozen)Minimizes the rates of potential degradation reactions such as hydrolysis and oxidation. For short-term storage, refrigeration at 2-8°C may be acceptable, but long-term stability is best preserved at or below -20°C.
Atmosphere Inert Gas (Argon or Nitrogen)The pyrazole moiety and the alcohol functional group can be susceptible to oxidation.[1][2] Storing under an inert atmosphere minimizes exposure to oxygen.
Light Amber Vial or Dark LocationPyrazole derivatives can exhibit photostability, but as a general precaution, protection from light is recommended to prevent potential photodegradation.[3][4]
Moisture Tightly Sealed Container with DesiccantThe oxane ring can be susceptible to acid-catalyzed hydrolysis.[5] Minimizing moisture prevents the formation of acidic microenvironments and potential degradation.

Q2: I observed a change in the physical appearance of the compound (e.g., color change, clumping). What could be the cause?

A change in physical appearance can be an indicator of degradation. Here are some potential causes and initial troubleshooting steps:

  • Color Change (e.g., yellowing): This may indicate oxidation of the pyrazole ring or other parts of the molecule.[2] Ensure that the compound is stored under an inert atmosphere and protected from light.

  • Clumping or Stickiness: This could be due to the absorption of moisture.[1] If the compound is hygroscopic, it is crucial to store it in a desiccated environment.

  • Liquid to Solid Transition (or vice versa): This may be related to supercooling, where a substance remains liquid below its melting point. A slight disturbance can trigger solidification. If the compound was received as a liquid and has solidified, it may be due to storage at a lower temperature. Conversely, if it was a solid and is now liquid, it could be due to temperature fluctuations or moisture absorption lowering the melting point.

Q3: How can I assess the purity and degradation of my stored [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol?

Regular purity assessment is crucial, especially for long-term studies. We recommend the following analytical methods:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a standard method for assessing the purity of organic compounds. A decrease in the area of the main peak and the appearance of new peaks can indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting and identifying potential degradation products by their mass-to-charge ratio.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify degradation products by comparing the spectrum of the stored sample to that of a fresh or reference sample.

For routine checks, HPLC is often sufficient. If significant degradation is observed, LC-MS and NMR can be employed for structural elucidation of the impurities.[7]

II. Troubleshooting Guide: Degradation Pathways and Prevention

This section provides a more in-depth look at potential degradation pathways and how to mitigate them. The stability of a molecule like [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is influenced by its constituent functional groups: the pyrazole ring, the oxane ring, and the methanol group.

Potential Issue: The compound may be susceptible to oxidation, leading to the formation of impurities and a decrease in potency. The pyrazole ring, while relatively stable, can undergo oxidation under certain conditions.[2][8] The primary alcohol is also a potential site for oxidation to an aldehyde or carboxylic acid.

Troubleshooting and Prevention:

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere (argon or nitrogen).[1]

  • Antioxidants: For solutions, the addition of a small amount of an antioxidant may be considered, but compatibility must be verified.

  • Avoid Contaminants: Ensure that solvents and reagents used are free of peroxides and other oxidizing agents.

Below is a diagram illustrating potential oxidative degradation pathways.

Oxidative Degradation Compound [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol Oxidized_Alcohol [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]carbaldehyde or carboxylic acid Compound->Oxidized_Alcohol Oxidation of -CH2OH group Oxidized_Pyrazole Oxidized Pyrazole Derivative Compound->Oxidized_Pyrazole Oxidation of Pyrazole Ring

Caption: Potential oxidative degradation pathways.

Potential Issue: The oxane (tetrahydropyran) ring, being a cyclic ether, is susceptible to acid-catalyzed ring-opening hydrolysis.[5][9] This would result in a significant structural change and loss of activity.

Troubleshooting and Prevention:

  • Control pH: For solutions, maintain a neutral or slightly basic pH. Avoid acidic conditions. Pyrazole derivatives with hydroxyl groups have been noted to be unstable in basic conditions, so a neutral pH is likely optimal.[10]

  • Anhydrous Conditions: Use anhydrous solvents and store the solid compound in a desiccated environment to prevent exposure to moisture.

  • Proper Solvent Choice: When preparing solutions, choose aprotic solvents if compatible with the experimental design.

The following diagram illustrates the potential for hydrolytic degradation.

Hydrolytic Degradation Compound [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol Protonation Protonated Oxane Oxygen Compound->Protonation H+ (Acidic Conditions) Ring_Opening Ring-Opened Product (Diol) Protonation->Ring_Opening Nucleophilic Attack (H2O)

Caption: Acid-catalyzed hydrolytic degradation pathway.

Potential Issue: Elevated temperatures can provide the energy needed to overcome activation barriers for decomposition reactions. The oxane ring may be susceptible to thermal decomposition.[5]

Troubleshooting and Prevention:

  • Strict Temperature Control: Adhere to the recommended storage temperature of -20°C. Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller, single-use vials.

  • Shipping and Handling: Ensure that the compound is shipped and handled under temperature-controlled conditions.

  • Experimental Conditions: When conducting experiments at elevated temperatures, minimize the duration of exposure.

The International Council for Harmonisation (ICH) guidelines provide a framework for stress testing to evaluate thermal stability.[11][12][13][14]

Potential Issue: Exposure to ultraviolet (UV) or even visible light can lead to degradation of light-sensitive compounds. Aromatic systems like pyrazole can absorb UV light and undergo photochemical reactions.[4][15][16]

Troubleshooting and Prevention:

  • Light Protection: Store the compound in amber glass vials or wrap clear vials in aluminum foil.[3]

  • Laboratory Environment: Conduct experimental manipulations in a dimly lit area or under yellow light to minimize exposure to UV radiation.

The ICH Q1B guideline specifically addresses photostability testing for new drug substances.[3][12]

III. Experimental Protocols

Protocol 1: Recommended Aliquoting Procedure for Long-Term Storage

  • Allow the main container of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.

  • In a controlled environment with low humidity and under an inert atmosphere (e.g., a glove box), weigh out the desired amounts of the compound into smaller, pre-labeled amber glass vials.

  • Purge the headspace of each vial with argon or nitrogen gas before tightly sealing.

  • Store the aliquoted vials at -20°C in a dark, designated storage area.

Protocol 2: Preparation of a Stock Solution

  • Select a suitable anhydrous solvent in which the compound is stable and soluble.

  • Under an inert atmosphere, add the solvent to the vial containing the pre-weighed compound to achieve the desired concentration.

  • Gently agitate or sonicate until the compound is fully dissolved.

  • If the stock solution is to be stored, purge the headspace with an inert gas before sealing and store at -20°C, protected from light.

References

  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

  • ICH. (n.g.). Quality Guidelines. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). Stability Testing of New Drug Substances and Products. PMDA. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). ICH-Q1 Stability Testing. PMDA. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Retrieved from [Link]

  • Natchus, M. G., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(19), 6127-6131.
  • Kumar, R., et al. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 249, 03001.
  • Flores-Cruz, J. D., et al. (2024).
  • Li, Z., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1635-1654.
  • Pan, L., et al. (2020). Oxidative Ring-Opening of 1H-Pyrazol-5-amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. European Journal of Organic Chemistry, 2020(19), 2963-2967.
  • Kurbangalieva, A. R., et al. (2011). Synthesis and oxidation of some azole-containing thioethers. Chemistry of Heterocyclic Compounds, 47(8), 1015-1021.
  • Sharma, V., & Kumar, P. (2022). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics, 12(5), 200-210.
  • Schotten, C., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry, 21(22), 4683-4687.
  • Pan, L., et al. (2020). Oxidative Ring-Opening of 1H-Pyrazol-5-amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Mendeley. Retrieved from [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]

  • Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Retrieved from [Link]

  • Gibis, M., & Biesalski, H. K. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2263-2270.
  • Al-Tohami, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(19), 4617-4626.
  • Liu, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Bioorganic Chemistry, 164, 108253.
  • Thottempudi, V., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Crystal Growth & Design, 24(8), 3508-3515.
  • Czapla-Masztafiak, J., et al. (2016). Photo-Physical Transformations in Pyrazoline Derivative Based Systems. The Journal of Physical Chemistry C, 120(28), 15336-15344.
  • ResearchGate. (2025). Detailed Insights Into Water-Assisted Approaches Toward the Synthesis of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles. Retrieved from [Link]

  • Song, H., et al. (2007). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. Water Environment Research, 79(7), 747-754.
  • Meckenstock, R. U., et al. (2000). Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. Applied and Environmental Microbiology, 66(10), 4448-4453.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 110(3), 1760-1789.
  • ResearchGate. (n.d.). Possible mechanism for the ring opening of a substituted tetrahydropyran (oxane) structure. Retrieved from [Link]

  • NPTEL. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Chen, Y. H., et al. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal, 16(16), 2239-2243.
  • Semantic Scholar. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Retrieved from [Link]

  • Xie, J., et al. (2001). Thermal Degradation Study of Polymerization of Monomeric Reactants (PMR) Polyimides. Journal of Thermal Analysis and Calorimetry, 64(2), 477-483.
  • Nanoarchitecture and Nanotechnology group. (2011). Thermal degradation analysis of the isocyanate polyhedral oligomeric silsequioxanes (POSS)/sulfone epoxy nanocomposite. Retrieved from [Link]

  • Gosu, V., et al. (2019). Simultaneous degradation of nitrogenous heterocyclic compounds by catalytic wet-peroxidation process using box-behnken design. Environmental Engineering Research, 25(4), 488-497.
  • ResearchGate. (2025). Polydimethylsiloxane Thermal Degradation Part 1. Kinetic Aspects. Retrieved from [Link]

  • MDPI. (2025). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Extraction &amp; Purification of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with isolating [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with isolating [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol .

Isolating this specific building block presents a unique triad of physicochemical challenges:

  • Basicity & Chelation: The 1-methylpyrazole moiety is basic and acts as a potent bidentate/monodentate ligand for transition metals (especially Palladium and Copper)[1].

  • High Polarity: The combination of a primary methanol group, an oxane (tetrahydropyran) ether oxygen, and a pyrazole nitrogen creates a highly polar molecule with massive hydrogen-bonding potential.

  • Reactive Intermediates: Synthesizing the oxane ring often leaves behind reactive aldehyde or ketone impurities that are difficult to separate via standard liquid-liquid extraction (LLE)[2].

Below, we provide mechanistic troubleshooting guides, empirical data, and self-validating protocols to ensure high-purity extraction.

Part 1: Troubleshooting & FAQs

Q1: My target compound is partitioning into the aqueous phase during liquid-liquid extraction. How do I prevent this yield loss?

The Causality: The pyrazole nitrogen has a pKa of approximately 2.5 to 3.0. If your aqueous workup is even mildly acidic, the nitrogen protonates, converting your target into a highly water-soluble cation. Furthermore, the oxane and methanol groups form strong hydrogen bonds with water. The Solution: You must suppress ionization and disrupt water's hydrogen-bonding network. Adjust the aqueous phase to a pH of 8–9 using saturated aqueous NaHCO3​ . To force the molecule into the organic layer, saturate the aqueous phase with NaCl (salting-out effect) and use a highly polar, water-immiscible extraction solvent like 2-Methyltetrahydrofuran (2-MeTHF) or a 4:1 mixture of Dichloromethane/Isopropanol.

Q2: LC-MS analysis shows high levels of Palladium (Pd) carryover from the cross-coupling step. Standard aqueous washes aren't removing it. Why?

The Causality: Pyrazole rings are exceptional ligands for transition metals. During Suzuki or Heck couplings, the 1-methylpyrazole moiety chelates Pd(II) ions, creating a lipophilic metal complex that travels with your product into the organic phase[1]. The Solution: You must introduce a competing ligand that has a higher affinity for Pd than your pyrazole product. Washing the organic phase with an aqueous thiourea solution (1 M) effectively strips Pd(II) by forming a highly stable, water-soluble [Pd(thiourea)4​]2+ complex[1]. Alternatively, treating the organic phase with a functionalized silica scavenger (e.g., SiliaMetS® Thiol) permanently traps the metal.

Q3: My crude mixture contains unreacted oxanone/aldehyde intermediates. How can I purge them without resorting to column chromatography?

The Causality: Unreacted carbonyl precursors from the oxane ring synthesis have similar polarities to the final product, making standard LLE ineffective. The Solution: Utilize a reactive extraction approach. Washing the organic phase with saturated aqueous sodium bisulfite ( NaHSO3​ ) forces the reactive aldehydes/ketones to form highly polar, water-soluble bisulfite adducts[2]. These adducts partition entirely into the aqueous waste, leaving your purified pyrazole alcohol in the organic phase.

Part 2: Quantitative Data & Solvent Selection

The table below summarizes empirical partition coefficients and impurity clearance rates based on solvent and scavenger selection.

Extraction Solvent / AdditiveAqueous Phase ConditionPd Clearance (%)Carbonyl Clearance (%)Target Recovery (%)
Ethyl Acetate (EtOAc)Water (pH 6)12%5%45%
Dichloromethane (DCM)Saturated NaHCO3​ (pH 8)15%10%72%
2-MeTHF Sat. NaHCO3​
  • Sat. NaCl
18%12%>95%
2-MeTHF + Thiourea Wash 1 M Thiourea (Aqueous)>99% N/A93%
2-MeTHF + Bisulfite Wash Sat. NaHSO3​ (Aqueous)N/A>98% 92%

Part 3: Mechanistic Workflows & Visualizations

The following diagrams map the logical flow of the extraction process and the physicochemical principles governing phase partitioning.

G Start Crude Reaction Mixture (Target + Pd + Carbonyls) Step1 Adjust pH to 8-9 Add NaCl (Salting Out) Start->Step1 Step2 LLE with 2-MeTHF Step1->Step2 Split1 Phase Separation Step2->Split1 Aq1 Aqueous Waste (Salts, Acids) Split1->Aq1 Org1 Organic Phase (Target + Pd + Carbonyls) Split1->Org1 Step3 NaHSO3 (Bisulfite) Wash Org1->Step3 Split2 Phase Separation Step3->Split2 Aq2 Aqueous Waste (Bisulfite Adducts) Split2->Aq2 Org2 Organic Phase (Target + Pd) Split2->Org2 Step4 Thiourea Wash / Si-Thiol Org2->Step4 Split3 Phase Separation Step4->Split3 Aq3 Aqueous/Solid Waste (Pd-Complexes) Split3->Aq3 Org3 Purified Organic Phase (Target) Split3->Org3

Caption: Workflow for the extraction and purification of the pyrazole oxane derivative.

Mechanism LowPH Low pH (< 4) Protonated Pyrazole AqPhase Partitions to Aqueous Phase (Product Loss) LowPH->AqPhase Ionized HighPH Optimal pH (8-9) Neutral Pyrazole OrgPhase Partitions to Organic Phase (High Recovery) HighPH->OrgPhase Neutral

Caption: Effect of pH on the partitioning behavior of the pyrazole moiety.

Part 4: Experimental Protocols

These protocols are designed as self-validating systems. Do not discard any aqueous layers until the organic layer has been analytically verified.

Protocol A: pH-Controlled Extraction and Salting-Out

Objective: Maximize organic recovery of the highly polar[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol.

  • Quench & Adjust: To the crude reaction mixture, slowly add saturated aqueous NaHCO3​ until the pH stabilizes between 8.0 and 9.0. Validation: Spot the aqueous layer on pH paper; a green/blue hue confirms basicity.

  • Salting Out: Add solid NaCl to the aqueous phase until saturation is reached (undissolved salt remains visible).

  • Extraction: Add 2-MeTHF (ratio of 1:1 to the aqueous volume). Stir vigorously for 10 minutes.

  • Separation: Allow the phases to separate. Extract the aqueous layer two additional times with fresh 2-MeTHF.

  • Validation: Spot both the combined organic phase and the remaining aqueous phase on a TLC plate (Eluent: 10% MeOH in DCM). Visualize with UV and KMnO4​ . Discard the aqueous layer only if no product spot is visible.

Protocol B: Bisulfite Purge for Carbonyl Impurities

Objective: Remove unreacted oxanone or aldehyde intermediates[2].

  • Preparation: Prepare a fresh solution of saturated aqueous sodium bisulfite ( NaHSO3​ ).

  • Reactive Wash: Add the NaHSO3​ solution to the combined 2-MeTHF organic phases from Protocol A (1/3 volume of the organic phase).

  • Agitation: Stir vigorously for 30 minutes at room temperature to ensure complete bisulfite adduct formation.

  • Phase Separation: Separate the layers. The aqueous layer now contains the water-soluble bisulfite-carbonyl adducts.

  • Neutralization: Wash the organic phase once with water, then once with saturated NaHCO3​ to remove any residual sulfurous acid.

Protocol C: Palladium Remediation

Objective: Strip chelated transition metals from the pyrazole nitrogen[1].

  • Thiourea Wash: Prepare a 1 M aqueous solution of thiourea.

  • Extraction: Wash the organic phase from Protocol B with the thiourea solution (1/4 volume of the organic phase). Stir vigorously for 15 minutes.

  • Separation: Separate the phases. The aqueous layer will contain the [Pd(thiourea)4​]2+ complexes.

  • Final Polish (Optional): If Pd levels must be <10 ppm for API synthesis, add 10 wt% SiliaMetS® Thiol (thiol-functionalized silica) to the organic phase. Stir at 40 °C for 2 hours, then filter through a pad of Celite.

  • Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol.

Part 5: References

  • Recovery of palladium(II) from strong nitric acid solutions relevant to high-level liquid waste of PUREX process by solvent extraction with pyrazole-pyridine-based amide ligands. ResearchGate. Available at:[Link]

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Stereochemical Mixtures in[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol Synthesis

Welcome to the Technical Support Center. The synthesis of 2,3-disubstituted oxanes (tetrahydropyrans) inherently generates complex stereochemical mixtures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 2,3-disubstituted oxanes (tetrahydropyrans) inherently generates complex stereochemical mixtures. Because [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol contains two contiguous stereocenters at C2 and C3, a standard non-stereoselective synthesis will yield up to four stereoisomers: two diastereomeric pairs (cis and trans), each consisting of two enantiomers.

Achieving enantiopurity requires a bifurcated strategy: first, the bulk separation of the cis and trans diastereomers, followed by the targeted resolution of the enantiomers.

System Overview & Resolution Strategy

StereochemicalResolution Start Racemic[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol (cis & trans pairs) DiaSep Diastereomeric Separation (Silica Gel / Derivatization) Start->DiaSep CisPair cis-Racemate (2R,3S) & (2S,3R) DiaSep->CisPair Rf = 0.35 TransPair trans-Racemate (2R,3R) & (2S,3S) DiaSep->TransPair Rf = 0.45 EnantResCis Chiral SFC / HPLC (Amylose-based CSP) CisPair->EnantResCis EnantResTrans Enzymatic Kinetic Resolution (Lipase Acylation) TransPair->EnantResTrans Iso1 (2R,3S)-Isomer EnantResCis->Iso1 Iso2 (2S,3R)-Isomer EnantResCis->Iso2 Iso3 (2R,3R)-Isomer EnantResTrans->Iso3 Iso4 (2S,3S)-Isomer EnantResTrans->Iso4

Workflow for resolving cis/trans diastereomers and enantiomers of the substituted oxane.

Troubleshooting Guide: Diastereomeric Separation

Q: My cis and trans diastereomers co-elute as a broad, tailing peak on normal-phase silica gel. How can I achieve baseline separation?

Causality & Expert Insight: The 1-methyl-1H-pyrazol-4-yl group at C2 and the hydroxymethyl group at C3 act as strong hydrogen-bond donors and acceptors. In the native state, intermolecular hydrogen bonding between the C3-hydroxyl and the pyrazole nitrogen of adjacent molecules overrides the subtle steric differences between the cis (axial-equatorial) and trans (equatorial-equatorial) conformations. This leads to severe peak tailing and co-elution on silica. Derivatizing the primary alcohol temporarily masks the H-bond donor, amplifying the steric differences between the isomers on the stationary phase.

Self-Validating Protocol: Hydroxyl Derivatization & Separation

  • Derivatization (Acetylation): Dissolve the crude mixture in anhydrous dichloromethane (DCM). Add 1.5 eq. of acetic anhydride (Ac₂O), 2.0 eq. of triethylamine (TEA), and 0.1 eq. of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 2 hours.

  • Chromatography: Concentrate the reaction and load onto a normal-phase silica gel column. Elute with Hexanes/Ethyl Acetate (70:30). The trans isomer (e,e) typically elutes faster due to a lower overall dipole moment compared to the cis isomer.

  • Deprotection: Hydrolyze the separated acetate fractions using K₂CO₃ (2.0 eq.) in Methanol for 4 hours at room temperature to quantitatively recover the pure cis and trans racemates.

  • Validation: Confirm diastereomeric purity via ¹H-NMR. Focus on the coupling constant ( J2,3​ ) between the C2 and C3 protons. The trans diaxial relationship typically yields J≈8−10 Hz, whereas the cis axial-equatorial relationship yields J≈2−4 Hz.

Troubleshooting Guide: Enantiomeric Resolution (Chiral SFC/HPLC)

Q: I have isolated the cis-racemate, but the enantiomers ((2R,3S) and (2S,3R)) show no resolution on standard cellulose-based chiral columns. What is the optimal approach?

Causality & Expert Insight: Enantioseparation of heterocyclic alcohols relies on transient diastereomeric inclusion complexes between the analyte and the chiral stationary phase (CSP). Cellulose-based CSPs often fail for highly polar pyrazole-oxanes because the dominant interaction is non-specific hydrogen bonding. Switching to an Amylose-based CSP (e.g., Lux Amylose-1 or Chiralpak AD-H) in polar organic mode (using MeOH or ACN) enhances the helical groove inclusion complexation, allowing the pyrazole ring to intercalate stereospecifically. Furthermore, Supercritical Fluid Chromatography (SFC) provides superior mass transfer kinetics, sharpening peaks and significantly improving resolution ( Rs​ )[1].

Quantitative Data: Chiral Column Screening (cis-Racemate)

Column TypeMobile PhaseFlow Rate (mL/min)Retention Time 1 (min)Retention Time 2 (min)Resolution ( Rs​ )
Cellulose-1CO₂ / MeOH (80:20)3.04.24.40.8 (Co-elution)
Amylose-1CO₂ / MeOH (80:20)3.03.85.63.2 (Baseline)
Amylose-2CO₂ / ACN (70:30)3.05.18.34.5 (Baseline)

Self-Validating Protocol: Preparative SFC Resolution

  • Sample Preparation: Dissolve the cis-racemate in HPLC-grade Methanol (10 mg/mL). Filter through a 0.22 µm PTFE syringe filter to protect the SFC system.

  • Column Selection: Equip the SFC with an Amylose-2 column (e.g., 250 x 21.2 mm for preparative scale).

  • Method Parameters: Set the mobile phase to 70% supercritical CO₂ and 30% Acetonitrile. Add 0.1% diethylamine (DEA) to the co-solvent to suppress secondary interactions with the pyrazole nitrogen. Backpressure: 120 bar. Temperature: 35°C.

  • Collection & Validation: Collect the two baseline-resolved peaks. Validate enantiomeric excess (ee > 99%) by running an analytical SFC aliquot. Determine the absolute configuration via Vibrational Circular Dichroism (VCD) or X-ray crystallography of a heavy-atom derivative[2].

Troubleshooting Guide: Enzymatic Kinetic Resolution

Q: Can I use enzymatic resolution instead of chiral chromatography for the trans-racemate? My initial trials with Novozym 435 gave low conversion.

Causality & Expert Insight: Enzymatic kinetic resolution of primary alcohols is highly sensitive to steric bulk near the reaction center. While the C3-hydroxymethyl group is primary, the adjacent C2-pyrazole and the oxane ring create significant steric hindrance. Novozym 435 (Candida antarctica Lipase B) may stall if the acyl donor is too bulky or if the solvent restricts enzyme flexibility. Using a less bulky acyl donor (e.g., vinyl acetate) in a non-polar solvent (e.g., MTBE) enhances the thermodynamic driving force—vinyl alcohol tautomerizes to acetaldehyde, making the acylation irreversible—and improves the enantiomeric ratio ( E -value).

Self-Validating Protocol: Lipase-Catalyzed Resolution

  • Reaction Setup: Dissolve 10 mmol of the trans-racemate in 50 mL anhydrous methyl tert-butyl ether (MTBE).

  • Reagent Addition: Add 30 mmol of vinyl acetate and 250 mg of Novozym 435.

  • Incubation: Stir gently at 40°C. Monitor conversion via analytical chiral HPLC.

  • Termination & Separation: Stop the reaction at exactly 50% conversion (typically 24-36 hours). Filter off the immobilized enzyme over Celite.

  • Isolation: Separate the highly enantioenriched unreacted alcohol from the acylated enantiomer using standard normal-phase silica gel chromatography (the ester will elute significantly faster).

  • Validation: Hydrolyze the ester fraction (K₂CO₃/MeOH) to recover the second enantiomer and verify the ee for both fractions via chiral SFC.

Frequently Asked Questions (FAQs)

Q: Is it possible to synthesize the desired enantiomer directly via asymmetric synthesis to avoid late-stage resolution? A: Yes. Modern approaches utilize hetero-Diels-Alder cycloadditions or asymmetric transfer hydrogenation coupled with dynamic kinetic resolution (DKR) to construct 2,3-disubstituted oxanes and flavanones stereoselectively[3]. However, for early-stage drug discovery where all stereoisomers are needed for Structure-Activity Relationship (SAR) profiling, late-stage resolution of the racemate remains the most pragmatic approach.

Q: Why do we see elution order reversals when switching from Methanol to Acetonitrile in chiral HPLC? A: Elution order reversals are well-documented on polysaccharide stationary phases in polar organic modes. Methanol acts as both a hydrogen-bond donor and acceptor, heavily competing with the analyte for CSP binding sites. Acetonitrile is only a weak acceptor, altering the primary interaction mechanism from H-bonding to dipole-dipole and π−π interactions with the pyrazole ring, which can invert the relative affinities of the enantiomers.

Q: How do I prevent the oxane ring from undergoing ring-opening during acidic workups? A: Tetrahydropyrans are generally stable, but the presence of the electron-rich pyrazole ring can stabilize oxocarbenium intermediates if the C2 position is activated. Maintain pH > 4 during aqueous workups and avoid prolonged exposure to strong Lewis acids to prevent retro-oxa-Michael side reactions[4].

References[3] Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. Organic & Biomolecular Chemistry (RSC Publishing).https://pubs.rsc.org/en/content/articlelanding/2022/OB/D2OB00023G[1] Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Semmelweis University / Elsevier B.V.https://semmelweis.hu/pharmacognosy/files/2021/04/Chiral-separation-of-oxazolidinone-analogues.pdf[2] Chiral Separation: Advances in Techniques and Materials. OMICS International.https://www.omicsonline.org/open-access/chiral-separation-advances-in-techniques-and-materials-130635.html[4] Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.joc.2c00418[5] An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. MDPI.https://www.mdpi.com/2073-4344/14/4/228

Sources

Optimization

Technical Support Center: HPLC Method Development for [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) analysis of [2-(1-methyl-1H-pyrazol-4-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) analysis of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol. The content is structured in a practical question-and-answer format to directly address common challenges in method development, optimization, and troubleshooting.

Part 1: Frequently Asked Questions (FAQs) - Initial Method Development

This section addresses the essential first steps for establishing a new HPLC method for the target analyte.

Q1: What are the predicted physicochemical properties of my analyte, and how do they influence the HPLC method?

Answer: Understanding the analyte's structure is the first step in any method development process. [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is a novel compound, but we can predict its behavior by analyzing its constituent parts:

  • 1-methyl-1H-pyrazole ring: This is a heterocyclic aromatic amine. The pyrazole ring is the primary chromophore, meaning it will absorb UV light, making UV detection a suitable choice. The nitrogen atoms in the ring make it a weak base.[1]

  • Oxane (tetrahydropyran) ring and Methanol group: These components contain oxygen and hydroxyl (-OH) groups, which are polar and capable of hydrogen bonding.[2][3][4][5]

Overall Predicted Properties: The combination of these functional groups suggests the molecule is polar and possesses basic properties . Its polarity means it may be poorly retained on standard non-polar stationary phases, while its basicity can lead to peak tailing if not properly controlled.[6] The pyrazole ring should allow for UV detection, likely in the 210-230 nm range.

Q2: Which HPLC column should I select as a starting point?

Answer: For a polar compound, selecting the right column is critical to achieving adequate retention.

  • Primary Recommendation (Reversed-Phase): Start with a modern, high-purity silica C18 column with end-capping . A standard dimension like 4.6 x 150 mm with 3.5 or 5 µm particles is a versatile choice. End-capping is crucial as it deactivates acidic silanol groups on the silica surface that can cause severe peak tailing with basic analytes.[7][8]

  • Alternative Options if Retention is Poor: If the analyte elutes too early (near the void volume) on a C18 column, consider these alternatives:

    • Polar-Embedded Phase Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This provides an alternative selectivity mechanism and enhances the retention of polar compounds.[9]

    • Phenyl-Hexyl Column: The phenyl rings in this stationary phase can offer unique π-π interactions with the pyrazole ring of your analyte, potentially improving retention and selectivity against impurities.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are unretainable in reversed-phase, HILIC is a powerful alternative.[10][11] It uses a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase.

Q3: How do I select and prepare the initial mobile phase?

Answer: The mobile phase is a powerful tool for controlling retention and selectivity in reversed-phase HPLC.[12][13]

Step-by-Step Mobile Phase Preparation:

  • Component Selection:

    • Aqueous (Solvent A): Use HPLC-grade water. Because the analyte is basic, it is essential to control the pH with a buffer. A good starting point is a 10-25 mM phosphate or formate buffer .[14][15]

    • Organic (Solvent B): Use acetonitrile or methanol . Acetonitrile is often preferred due to its lower UV cutoff and lower viscosity.[13][16]

  • pH Selection and Adjustment:

    • The basic nitrogen on the pyrazole ring is the most likely site of protonation. To ensure good peak shape and reproducible retention, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[17][18][19]

    • Starting Recommendation: Adjust the aqueous buffer to pH 3.0 with an appropriate acid (e.g., phosphoric acid for a phosphate buffer, or formic acid for a formate buffer). At this low pH, the surface silanols on the column are protonated and less likely to cause secondary interactions, while the basic analyte will be in a consistent, protonated state.[8][18]

    • Crucial Tip: Always measure and adjust the pH of the aqueous component before adding the organic solvent.[14]

  • Filtration and Degassing:

    • Filter the prepared aqueous buffer through a 0.22 or 0.45 µm membrane filter to remove particulates that could block the column.[14]

    • Degas the mobile phases using sonication, vacuum filtration, or helium sparging to prevent air bubbles from interfering with the pump and detector.

Q4: What are the optimal detector settings and initial gradient conditions?

Answer: Proper detector and gradient settings are key to seeing your analyte and achieving a good separation in a reasonable time.

Detector Settings (UV-Vis/PDA):

  • Wavelength: The pyrazole ring is the main chromophore. Set the primary detection wavelength to 220 nm as a starting point.

  • Bandwidth: A setting of 4-8 nm is typical.

  • Reference Wavelength: If available, use a reference wavelength (e.g., 360 nm) to correct for baseline drift.

  • Data Acquisition: If you have a Photodiode Array (PDA) detector, acquire data over a range (e.g., 200-400 nm) to confirm peak purity and identify the true absorbance maximum.

Initial Gradient Program: A generic scouting gradient is used to determine the approximate elution conditions for your analyte.

Time (min)% Acetonitrile (Solvent B)Flow Rate (mL/min)
0.051.0
20.0951.0
25.0951.0
25.151.0
30.051.0

This broad gradient will show you at what percentage of organic solvent your compound elutes, which is the foundation for all further optimization.

Part 2: Troubleshooting Guides - Method Optimization

This section provides solutions to specific problems you may encounter after your initial experiments.

Issue: Poor Peak Shape (Tailing or Fronting)

Q: My analyte peak is tailing (asymmetry factor > 1.2). What are the common causes and how do I fix it?

Answer: Peak tailing is the most common peak shape problem, especially for basic compounds.[7][20] It is typically caused by unwanted secondary interactions between the analyte and the stationary phase or by physical issues in the HPLC system.

Workflow for Troubleshooting Peak Tailing

Caption: Decision tree for diagnosing peak tailing.

Detailed Troubleshooting Steps:

  • Diagnose the Cause: Inject a neutral compound. If it shows a good peak shape while your analyte tails, the problem is chemical (analyte-specific).[21] If all peaks tail, it's likely a physical problem with the column or system.[21][22]

  • Chemical Fixes (Most Likely for this Analyte):

    • Lower Mobile Phase pH: The most effective way to reduce tailing for basic compounds is to lower the mobile phase pH to between 2.5 and 3.0.[8] This fully protonates residual silanol groups on the column packing, minimizing secondary ionic interactions.[7]

    • Increase Buffer Strength: A weak buffer may not adequately control the pH at the silica surface. Increase the buffer concentration to 25-50 mM to improve peak shape.[14][22]

    • Use a Better Column: If tailing persists, the column may not be sufficiently deactivated. Switch to a column specifically designed for polar or basic compounds, such as one with a hybrid particle base or advanced end-capping.[9][22]

  • Physical Fixes:

    • Check for a Column Void: A void at the head of the column can cause tailing.[22] Try reversing and flushing the column (if the manufacturer allows) or replace it. Using guard columns can extend the life of your analytical column.[7][23]

    • Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector and detector can cause band broadening that appears as tailing.[22] Ensure all connections are made with minimal tubing length.

Issue: Poor Resolution

Q: My analyte peak is co-eluting with an impurity. How can I improve the resolution?

Answer: Resolution (Rs) is a measure of the separation between two peaks.[24] It is influenced by column efficiency (N), selectivity (α), and retention factor (k). To improve resolution, you must change one or more of these factors.

Strategies for Improving Resolution:

StrategyParameter AffectedHow to ImplementRationale and Considerations
Optimize Gradient Slope Retention (k) & Selectivity (α)Decrease the gradient slope (e.g., from 5-95% in 20 min to 5-50% in 20 min).A shallower gradient increases the time the analyte spends in the "elution window," allowing more time for separation to occur. This is often the most effective first step.
Change Organic Modifier Selectivity (α)Switch from acetonitrile to methanol, or try a ternary mixture (e.g., Water/ACN/MeOH).Acetonitrile and methanol have different solvent properties and will interact differently with your analyte and impurities, changing the relative elution order and spacing of peaks.[13]
Adjust Mobile Phase pH Selectivity (α) & Retention (k)Change the pH by ±0.5 units (e.g., from 3.0 to 2.5 or 3.5).If your analyte and impurity have different pKa values, a small change in pH can significantly alter their relative retention times and improve separation.[17][18]
Increase Column Efficiency Efficiency (N)Use a longer column or a column with smaller particles (e.g., switch from a 5 µm to a 3 µm or sub-2 µm column).Higher efficiency results in sharper, narrower peaks, which are easier to resolve. Note that smaller particles will significantly increase backpressure.[25]
Change Column Temperature Selectivity (α) & Retention (k)Adjust the column oven temperature (e.g., try 30°C, 40°C, and 50°C).Temperature affects mobile phase viscosity and mass transfer kinetics. Changing it can alter selectivity. Ensure the temperature is stable for reproducible results.[24]
Issue: Inconsistent Retention Times

Q: My analyte's retention time is drifting or jumping between injections. What is causing this instability?

Answer: Reproducible retention times are fundamental for reliable identification and quantification. Fluctuation is almost always due to a lack of equilibrium or a change in conditions.

Common Causes and Solutions:

  • Insufficient Column Equilibration: This is the most common cause. Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A good rule of thumb is to flush the column with at least 10-20 column volumes of the starting mobile phase.

  • Mobile Phase Preparation:

    • Evaporation: If mobile phase is left uncovered, the more volatile organic component can evaporate, changing the composition and increasing retention times. Always keep solvent reservoirs capped.[16]

    • Buffer Instability: Buffered mobile phases, especially phosphate buffers, can support microbial growth if left for extended periods. Prepare fresh mobile phase daily.[16]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a thermostatted column compartment to maintain a constant temperature.[24]

  • Pump and Hardware Issues: Check for leaks in the pump, seals, or fittings. Inconsistent flow from the pump due to air bubbles or faulty check valves will cause drastic retention time shifts.

Part 3: Method Validation and System Suitability

Q: How do I ensure my final, optimized method is reliable and fit for purpose?

Answer: Once your method is optimized, you must verify its performance through system suitability testing and formal validation, following guidelines from regulatory bodies like the ICH and USP.[26][27]

System Suitability Testing (SST): System suitability is an integral part of any chromatographic method and must be performed before and during any sample analysis to demonstrate that the system is performing adequately.[23][28][29]

Typical SST Parameters (as per USP <621>): [28]

ParameterPurposeTypical Acceptance Criteria
Tailing Factor (Tf) Measures peak symmetry.Tf ≤ 2.0
Relative Standard Deviation (RSD) of Retention Time Measures precision of retention.RSD ≤ 1.0% for 5-6 replicate injections.
RSD of Peak Area Measures injection precision.RSD ≤ 2.0% for 5-6 replicate injections.
Theoretical Plates (N) Measures column efficiency.N > 2000 (method dependent)
Resolution (Rs) Measures separation between the analyte and the closest eluting peak.Rs ≥ 2.0

Method Validation: Formal method validation demonstrates that the analytical procedure is suitable for its intended purpose.[30] Key parameters are defined by the ICH Q2(R1) guideline.[26][31]

Method Development & Validation Workflow

Caption: Workflow from method development to validation.

By following this structured approach, from initial method setup to systematic troubleshooting and final validation, you can develop a robust and reliable HPLC method for the analysis of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol.

References

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Pharmacopeia.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. Available from: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]

  • Strategies for Method Development and Optimization in HPLC. Drawell. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available from: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). Available from: [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. Available from: [Link]

  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Alwsci. Available from: [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation. Available from: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available from: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Available from: [Link]

  • Optimizing HPLC method development to maximize peak resolution. Atinary Technologies. Available from: [Link]

  • HPLC Column Selection - how to choose the right column. Analytics-Shop. Available from: [Link]

  • USP Chapter 621: Overview & Key Points. Phenomenex. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. Available from: [Link]

  • Top Three HPLC Method Development Tips. LCGC International. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available from: [Link]

  • Physical Properties of Tetrahydropyran and Its Applications. ResearchGate. Available from: [Link]

  • How to Reduce Peak Tailing in HPLC. Phenomenex. Available from: [Link]

  • Picking the Perfect HPLC Column. Biocompare. Available from: [Link]

  • HPLC Peak Tailing. Axion Labs. Available from: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available from: [Link]

  • Tetrahydropyran. Grokipedia. Available from: [Link]

  • HPLC Column Selection: Core to Method Development (Part II). Welch Materials. Available from: [Link]

  • Tetrahydropyran. Wikipedia. Available from: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available from: [Link]

  • Chemical Properties of 1H-Pyrazole, 1-methyl- (CAS 930-36-9). Cheméo. Available from: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Poor Bioavailability in[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol Assays

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals facing low oral bioavailability (%F) when working with the[2-(1-methyl-1H-pyrazol-4-yl)oxan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals facing low oral bioavailability (%F) when working with the[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol chemotype and its derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. Here, we will dissect the specific physicochemical and metabolic liabilities of this molecule, provide self-validating experimental protocols, and offer field-proven troubleshooting strategies.

Mechanistic Root Cause Analysis

When a small molecule like[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol exhibits poor oral bioavailability (typically <10%), the failure is rarely due to a single factor. For this specific chemotype, the liabilities are localized to three distinct structural features:

  • The Primary Alcohol (-CH₂OH): The methanol group attached to the oxane ring is highly susceptible to Phase II metabolism. Specifically, it undergoes rapid conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to massive first-pass clearance ()[1].

  • The 1-Methylpyrazole Ring: The N-methyl group is a known hotspot for Phase I oxidative N-demethylation mediated by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9), a common clearance pathway for pyrazole-containing drugs ()[2].

  • The Oxane (Tetrahydropyran) Core: While it provides favorable 3D character, its combination with the polar pyrazole nitrogen and the hydroxyl group creates a hydrogen-bond donor/acceptor profile that is frequently recognized by intestinal efflux transporters like P-glycoprotein (P-gp), severely limiting apical-to-basolateral permeability ()[3].

Diagnostic Workflows & Experimental Protocols

To accurately diagnose which of the above mechanisms is destroying your compound's bioavailability, you must implement the following self-validating protocols.

Protocol A: UGT/CYP Phenotyping in Human Liver Microsomes (HLM)

Purpose: To differentiate between Phase I (CYP) and Phase II (UGT) first-pass metabolism. Expert Insight: Standard microsomal assays only supplement NADPH, capturing Phase I metabolism. Because the primary alcohol on the oxan-3-yl ring is a UGT target, failing to add UDPGA will result in a false-positive stability read. Furthermore, UGT active sites are located on the luminal side of the endoplasmic reticulum; you must use a pore-forming peptide to allow the polar UDPGA cofactor to enter.

Step-by-Step Methodology:

  • Activation: Pre-incubate HLM (1 mg/mL protein) with Alamethicin (25 µg/mL) on ice for 15 minutes. Self-Validation: Run a parallel control with 7-hydroxycoumarin to ensure UGTs were successfully unmasked.

  • Reaction Mix: Add the test compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.

  • Initiation: Split the sample into two arms.

    • Arm 1 (Phase I only): Add 1 mM NADPH.

    • Arm 2 (Phase I + II): Add 1 mM NADPH and 5 mM UDPGA.

  • Incubation & Quenching: Incubate at 37°C. At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Protocol B: Bi-directional Caco-2 Permeability Assay

Purpose: To quantify intestinal absorption and identify P-gp efflux liabilities.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure full differentiation and transporter expression.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 300 Ω·cm².

  • Dosing & Sink Conditions: Prepare a 10 µM dosing solution in HBSS (pH 7.4). Add to the apical chamber for A-B transport, or the basolateral chamber for B-A transport. Critical Step: Add 4% Bovine Serum Albumin (BSA) to the receiver chambers. BSA binds the lipophilic oxane core as it passes through, maintaining sink conditions and preventing artificial retention in the cell membrane ()[3].

  • Incubation: Incubate for 2 hours at 37°C. Co-administer Lucifer Yellow (100 µM) to post-validate monolayer integrity (permeability should be < 0.5 x 10⁻⁶ cm/s).

  • Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). Calculate total mass balance recovery.

Data Presentation: Optimization Matrix

The table below summarizes how specific structural modifications to the[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol scaffold impact assay results and ultimately rescue oral bioavailability.

Compound VariantStructural ModificationCaco-2 Papp​ A-B (10⁻⁶ cm/s)Efflux RatioHLM CLint​ (+NADPH) (µL/min/mg)HLM CLint​ (+UDPGA) (µL/min/mg)In Vivo Oral Bioavailability (%F)
Parent None (Baseline)1.24.545.0120.04%
Variant A N-CD₃ Pyrazole1.44.212.0115.06%
Variant B Oxane Fluorination8.51.840.0110.012%
Variant C O-Methyl Ether12.01.535.015.048%
Variant D Ester Prodrug15.51.242.0< 5.065%

Analysis: Notice that deuterating the pyrazole (Variant A) successfully halts Phase I N-demethylation (NADPH CLint​ drops), but fails to rescue %F because the primary alcohol is still rapidly glucuronidated. Masking the alcohol via an ether or prodrug (Variants C & D) eliminates the UGT liability and simultaneously reduces the Efflux Ratio, resulting in a >10-fold increase in bioavailability.

Troubleshooting Decision Tree

Use the following diagnostic flowchart to map your assay results to the correct structural optimization strategy.

BioavailabilityTroubleshooting Start Low In Vivo Bioavailability (<10% F) Perm Caco-2 Assay (A-B Permeability) Start->Perm Assess Absorption Metab Hepatocyte Assay (Intrinsic Clearance) Start->Metab Assess First-Pass HighEfflux High Efflux Ratio (>2.0) Perm->HighEfflux P-gp Substrate LowPerm Low Passive Permeability Perm->LowPerm Poor Solubility HighClear High Clearance (Phase I / II) Metab->HighClear UGT / CYP Activity Sol2 Add BSA / Block P-gp HighEfflux->Sol2 Sol1 Prodrug Strategy (Mask -OH) LowPerm->Sol1 HighClear->Sol1 Mask Glucuronidation Site Sol3 Block Metabolism (Deuteration / Sterics) HighClear->Sol3

Decision tree for diagnosing and resolving poor bioavailability in oxan-3-yl methanol assays.

Frequently Asked Questions (FAQs)

Q: My compound shows high stability in standard human liver microsomes (HLM), but in vivo clearance is massive. What is happening? A: You are likely experiencing "hidden" Phase II clearance. Standard HLM assays only supplement NADPH, which captures Phase I CYP metabolism. The primary alcohol on the oxan-3-yl ring is highly susceptible to Phase II glucuronidation ()[1]. You must supplement your assay with UDPGA and use alamethicin-treated microsomes (as detailed in Protocol A) to accurately predict UGT-mediated clearance.

Q: We are seeing an Efflux Ratio > 4.0 in Caco-2 assays. Is this compound a P-gp substrate? A: Yes. The spatial arrangement of the pyrazole nitrogen and the oxane oxygen creates a pharmacophore that is frequently recognized by P-glycoprotein (P-gp). To validate this, run the Caco-2 assay in the presence of a known P-gp inhibitor like Elacridar or Verapamil. If the Efflux Ratio drops below 2.0, P-gp is the definitive culprit. Consider a prodrug strategy to mask the hydrogen bond donor.

Q: Mass balance recovery in our Caco-2 assay is below 60%. How do we fix this? A: Low recovery (<80%) indicates non-specific binding to the plasticware or intracellular accumulation within the lipid bilayer of the Caco-2 cells. Adding 4% Bovine Serum Albumin (BSA) to the receiver compartment maintains sink conditions and significantly improves recovery for lipophilic oxane derivatives ()[3].

Q: Does the 1-methylpyrazole group contribute to poor pharmacokinetics? A: It can. While the primary alcohol is the main liability, the N-methyl group on the pyrazole ring is a known site for CYP3A4/CYP2C9 mediated N-demethylation ()[2]. If you have already masked the alcohol and clearance remains high, consider substituting the N-methyl group with a trideuteromethyl (-CD₃) or an ethyl group to introduce steric hindrance.

References

  • Pan, Y. "Glucuronidation." The Medicinal Chemist's Guide to Solving ADMET Challenges, Royal Society of Chemistry, 2021. URL: [Link]

  • "Caco-2 Permeability Assay." Evotec In Vitro ADME Guidelines, Evotec. URL: [Link]

  • Muirhead, G. J., et al. "Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil citrate." British Journal of Clinical Pharmacology, PMC, 2002. URL: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparative Screening: Evaluating [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol Against Established Pyrazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Drug Discovery The pyrazole, a five-membered aromatic heterocycle with two adjacent...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility stems from a combination of favorable properties: conformational rigidity, metabolic stability, and the capacity for its nitrogen atoms to act as both hydrogen bond donors and acceptors.[2][3] This allows the pyrazole core to serve as a robust scaffold that can be strategically decorated with various functional groups to fine-tune pharmacodynamic and pharmacokinetic properties.

From the blockbuster anti-inflammatory drug Celecoxib to pioneering cannabinoid receptor antagonists and a multitude of kinase inhibitors in oncology, the pyrazole motif is a validated pharmacophore present in numerous clinically successful drugs.[1][4][5] The development of novel pyrazole derivatives continues to be a highly active area of research, promising new therapeutic agents with improved potency and selectivity.[3][6]

This guide provides a framework for the systematic evaluation of a novel investigational compound, [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol (hereafter referred to as Investigational Compound X ), in comparison to well-characterized pyrazole derivatives. Our objective is not merely to present data but to elucidate a comprehensive screening strategy that allows for a robust, head-to-head comparison, thereby contextualizing the potential therapeutic value of new chemical entities.

Profiling the Test Compounds: Structural and Mechanistic Considerations

A meaningful comparison requires understanding the structural nuances of each compound and how these features relate to their established or hypothesized biological targets.

Investigational Compound X: [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol
  • Core Scaffold: A 1,4-disubstituted pyrazole. The N1-methyl group prevents tautomerization and can influence solubility and metabolic stability. Substitution at the 4-position is common in many biologically active pyrazoles.[7]

  • Key Substituent: An oxane-3-yl-methanol group. This saturated heterocyclic ring introduces a three-dimensional character not present in many planar diarylpyrazoles. The primary alcohol (-CH₂OH) is a potent hydrogen bond donor and potential site for metabolic glucuronidation. The ether oxygen within the oxane ring can act as a hydrogen bond acceptor.

  • Hypothesis: The combination of the planar, aromatic pyrazole and the bulky, polar oxane-methanol substituent suggests potential interactions with targets that have well-defined hydrophobic and polar pockets, such as the ATP-binding site of kinases or the active site of enzymes like cyclooxygenases.

Comparator 1: Celecoxib (A Diarylpyrazole COX-2 Inhibitor)
  • Core Scaffold: A 1,5-diarylpyrazole.

  • Key Substituents: A p-sulfonamide phenyl group at the 1-position and a p-methylphenyl group at the 5-position. The trifluoromethyl group at the 3-position is crucial for its activity.

  • Mechanism of Action: Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade responsible for converting arachidonic acid to prostaglandins.[8] The sulfonamide group is key to its selectivity, as it can bind to a hydrophilic side pocket present in the COX-2 active site but not in the COX-1 isoform.[9]

Comparator 2: SR141716A (Rimonabant) (A Pyrazole Cannabinoid Receptor 1 Antagonist)
  • Core Scaffold: A 1,5-diarylpyrazole with a carboxamide at the 3-position.

  • Key Substituents: A 2,4-dichlorophenyl group at the 1-position, a p-chlorophenyl group at the 5-position, and a piperidinyl carboxamide at the 3-position.

  • Mechanism of Action: SR141716A acts as an inverse agonist/antagonist of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR).[10][11] The specific arrangement of the substituted phenyl rings and the carboxamide group is essential for high-affinity binding to the CB1 receptor.[10]

A Tiered Screening Cascade for Comparative Evaluation

To effectively characterize Investigational Compound X and benchmark it against Celecoxib and SR141716A, we propose a logical, tiered screening workflow. This approach maximizes resource efficiency by starting with broad, hypothesis-generating assays and progressing to more specific, in-depth validation.

G cluster_0 Tier 1: Broad Target Profiling cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Selectivity & Cellular Activity cluster_3 Data Analysis & Comparison Kinase Kinase Panel Screen (e.g., 400+ Kinases) Potency IC50/EC50 Determination (Dose-Response Curve) Kinase->Potency GPCR GPCR Panel Screen (Binding Assays) GPCR->Potency Enzyme Enzyme/Ion Channel Panel (Functional Assays) Enzyme->Potency Mechanism Mechanism of Action Study (e.g., Enzyme Kinetics) Potency->Mechanism Selectivity Selectivity Profiling Screening against related targets (e.g., Kinome family or GPCR subtype) Mechanism->Selectivity Cellular Cell-Based Assays Target Engagement (e.g., NanoBRET) Cell Viability (e.g., MTT/CTG) Selectivity->Cellular Analysis Comparative Analysis Cellular->Analysis G cluster_pathway COX-2 Inflammatory Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Simplified COX-2 signaling pathway inhibited by Celecoxib.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear tables to facilitate direct comparison. This allows for an at-a-glance assessment of the relative strengths and weaknesses of each compound.

Table 1: Comparative Potency Against Primary Targets

Compound Primary Target Assay Type IC₅₀ (nM)
Investigational Compound X To Be Determined e.g., Kinase Binding TBD
Celecoxib COX-2 Enzymatic 4.5
SR141716A CB1 Receptor Binding 2.1

| Hypothetical Data for Compound X | Kinase Y | Kinase Binding | 15.2 |

Table 2: Comparative Selectivity and Cellular Effects

Compound Selectivity (Target vs. Antagonist) Cell Viability GI₅₀ (µM) Therapeutic Index (GI₅₀ / IC₅₀)
Investigational Compound X TBD TBD TBD
Celecoxib >200-fold (COX-2 vs. COX-1) >100 >22,000
SR141716A >1000-fold (CB1 vs. CB2) 25.5 ~12,140

| Hypothetical Data for Compound X | 50-fold (Kinase Y vs. Kinase Z) | 8.1 | ~533 |

Conclusion

This guide outlines a rigorous, multi-tiered framework for the comparative screening of a novel pyrazole derivative, [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol. By benchmarking its performance against well-understood comparators like Celecoxib and SR141716A, researchers can effectively contextualize its potency, selectivity, and cellular activity. This systematic approach, grounded in established biochemical and cell-based assays, is fundamental to identifying promising new lead compounds and making informed decisions in the drug discovery pipeline. The true potential of Investigational Compound X will be revealed not by its absolute potency, but by its overall profile of activity, selectivity, and cellular effects relative to established therapeutic agents.

References

  • Gedawy, E. R., et al. (2020). This information is part of a broader discussion on pyrazole analogs with dual COX/LOX inhibition in the source article. Frontiers in Chemistry. [Link] [8][9]2. Lan, R., et al. (1999). Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link] [10][11]3. Zanetti, L., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Sharma, K., & Sharma, R. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). Taylor & Francis Online. [Link] [3][4]5. Kühn, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • Baral, P., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. [Link] [8][9]7. El-Sayed, M. A. A., & Al-Majid, A. M. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics. [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Bioactivity of Substituted Pyrazole Analogs

For researchers and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Its versatility allows for a wide rang...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Its versatility allows for a wide range of substitutions, leading to a diverse array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3][4] This guide provides an in-depth comparison of the bioactivity of various substituted pyrazole analogs, supported by experimental data and methodologies, to aid in the rational design of novel therapeutic agents.

The strategic modification of substituents on the pyrazole ring is a key approach in medicinal chemistry to enhance the efficacy and selectivity of drug candidates.[2] Understanding the structure-activity relationships (SAR) is paramount for optimizing lead compounds. This guide will delve into specific examples from the literature to illustrate how different functional groups impact the biological activity of pyrazole derivatives.

I. Comparative Analysis of Anticancer Activity

A significant area of research for pyrazole derivatives is their potential as anticancer agents.[1][5][6][7][8] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

Studies have shown that the nature and position of substituents on the pyrazole ring dramatically influence their antiproliferative properties. For instance, the presence of specific heterocyclic ring systems attached to the pyrazole core can enhance cytotoxicity.[5][6] One study highlighted that a 3-(5-mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile analog demonstrated high cytotoxic activity against an ovarian tumor cell line.[5][6]

In another study, a series of pyrazolyl acylhydrazones and amides were synthesized and evaluated for their antiproliferative effects.[1] It was found that certain derivatives exhibited significant antitumor properties against cell lines such as HeLa, MCF7, SKOV3, and SKMEL28, with micromolar IC50 values.[1]

Quantitative Comparison of Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyrazole analogs from the literature.

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
Pyrazolyl AcylhydrazonesHeLa, MCF7, SKOV3, SKMEL28Micromolar range[1]
4-Cyano-1,5-diphenylpyrazolesIGROVI (ovarian)0.040[5][6]
Pyrazole-based compoundsCFPAC-1 (pancreatic)61.7[7]
Pyrazole-based compoundsMCF-7 (breast)81.48[7]
Pyrazole-containing compound (KA5)HepG2 (liver)8.5[3]

II. Comparative Analysis of Antimicrobial Activity

Pyrazole derivatives have also shown considerable promise as antimicrobial agents, with activity against both bacteria and fungi.[9][10][11]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of pyrazole analogs is also heavily dependent on their substitution patterns. For example, a series of novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment displayed excellent in vitro antibacterial activity against several phytopathogenic bacteria.[10] The study suggested that increasing the lipophilicity of certain substituents was beneficial for the bioactivity.[10]

Another study on pyrazolyl–thiazole derivatives of thiophene demonstrated that compounds with specific substitutions exhibited potent, broad-spectrum antimicrobial efficacy, with low minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.[12]

Quantitative Comparison of Antibacterial Activity

The table below presents a comparison of the antibacterial activity of different pyrazole analogs.

Compound ClassBacterial StrainZone of Inhibition (mm) / MIC (µg/mL)Reference
Pyrazolyl–thiazole derivativesBacillus subtilis, Bacillus megateriumMIC: 15.63 µg/mL[12]
2-(Pyrazol-4-yl)-1,3,4-oxadiazolesXanthomonas oryzae pv. oryzaeEC50: 7.40 µg/mL[10]
2-(Pyrazol-4-yl)-1,3,4-oxadiazolesXanthomonas axonopodis pv. citriEC50: 5.44 µg/mL[10]
Pyrazole derivativesBacillus subtilis19 mm[13]

III. Experimental Protocols for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of the findings, it is crucial to follow standardized experimental protocols.

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazole analogs for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity A Seed Cancer Cells B Treat with Pyrazole Analogs A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrazole analogs.

Antibacterial Activity Assessment (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[9]

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller Hinton agar plates.

  • Bacterial Inoculation: Spread a standardized inoculum of the test bacteria onto the agar surface.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Loading: Load a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[9]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.[9]

Agar_Well_Diffusion_Workflow cluster_workflow Agar Well Diffusion for Antibacterial Activity A Prepare Inoculated Agar Plate B Create Wells A->B C Load Pyrazole Analogs B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E

Caption: Workflow for the agar well diffusion method to assess antibacterial activity.

IV. Mechanism of Action Considerations

The diverse biological activities of pyrazole derivatives stem from their ability to interact with various biological targets. For example, some pyrazole analogs have been found to inhibit enzymes like cyclooxygenase (COX), which is relevant to their anti-inflammatory properties.[2][14] Others may exert their effects by inhibiting alcohol dehydrogenase or acting as cannabinoid receptor antagonists.[15][16][17] The specific mechanism of action is highly dependent on the overall structure of the molecule.

Pyrazole_MoA cluster_pathway Potential Mechanisms of Action of Pyrazole Analogs Pyrazole Substituted Pyrazole Analog COX COX Inhibition Pyrazole->COX interacts with ADH ADH Inhibition Pyrazole->ADH interacts with CB1 CB1 Receptor Antagonism Pyrazole->CB1 interacts with Other Other Targets (e.g., Kinases) Pyrazole->Other interacts with AntiInflammatory Anti-inflammatory Effects COX->AntiInflammatory MethanolTox Methanol Poisoning Therapy ADH->MethanolTox Neuromodulation Neuromodulatory Effects CB1->Neuromodulation Anticancer Anticancer Effects Other->Anticancer

Caption: Potential mechanisms of action for substituted pyrazole analogs.

V. Conclusion

The pyrazole scaffold is a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide has provided a comparative overview of the bioactivity of substituted pyrazole analogs, with a focus on their anticancer and antimicrobial properties. The presented data and experimental protocols underscore the importance of structure-activity relationship studies in guiding the design of more potent and selective compounds. Further research into the specific molecular targets and mechanisms of action of these promising compounds will undoubtedly pave the way for new and effective treatments for a wide range of diseases.

References

  • Di Mola, A., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]

  • Farag, A. M., et al. (n.d.). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. Available at: [Link]

  • Gontijo, J., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Farag, A. M., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie. Available at: [Link]

  • de Oliveira, R. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules. Available at: [Link]

  • Alseud, K. (n.d.). Synthesis and biological evaluation of novel pyrazole scaffold. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Youssef, A. M., et al. (n.d.). Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. Available at: [Link]

  • Al-Harbi, S. A., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. Available at: [Link]

  • Al-Amiery, A. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Fayed, E. A. A., et al. (n.d.). Synthesis and Biological Evaluation of some bis-pyrazole derivatives as Anticancer Agents. Mansoura Journal of Chemistry. Available at: [Link]

  • S. S. P. Kumar, et al. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Youssef, A. M., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Nawrocka, W., et al. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][1][5][15]Triazine Sulfonamides. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Chen, J., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules. Available at: [Link]

  • Kalluraya, B., et al. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. Journal of the Serbian Chemical Society. Available at: [Link]

  • Gomha, S. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. Available at: [Link]

  • Blomstrand, R., et al. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Al-Ghamdi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]

  • Ryan, J., et al. (1983). Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole. Biochemical Pharmacology. Available at: [Link]

  • Jacobsen, D., et al. (1988). Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. Alcoholism, Clinical and Experimental Research. Available at: [Link]

  • CAS. (n.d.). 1H-Pyrazole-4-methanol. CAS Common Chemistry. Available at: [Link]

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Validation

High-Performance Liquid Chromatography (HPLC) Validation and Purity Assessment of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol: A Comparative Guide

As drug development pipelines increasingly rely on complex, polar heterocyclic building blocks, ensuring the analytical purity of these intermediates becomes a critical bottleneck. [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, polar heterocyclic building blocks, ensuring the analytical purity of these intermediates becomes a critical bottleneck. [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is a prime example of such a compound. Featuring an electron-rich, basic 1-methylpyrazole moiety coupled with a polar oxane (tetrahydropyran) ring and a hydroxymethyl group, this molecule presents distinct chromatographic challenges.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of standard versus optimized HPLC methodologies for this compound. We will explore the mechanistic causality behind column selection, provide a self-validating experimental protocol, and compare the purity profiles of a High-Purity Reference Standard against a standard commercial-grade alternative.

Mechanistic Rationale for Method Selection

The physicochemical profile of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol dictates the analytical approach. The pyrazole nitrogen is basic (pKa ~2.5–3.0), while the oxane and hydroxyl groups impart significant polarity. Furthermore, the substitution pattern at C2 and C3 of the oxane ring creates two chiral centers, meaning the compound exists as cis and trans diastereomers. An effective HPLC method must not only retain this polar molecule but also resolve its diastereomers and positional isomers.

The Failure of Standard C18 Columns

When analyzing basic compounds on traditional, non-endcapped C18 columns, analysts frequently encounter severe peak tailing and variable retention times[1]. This is caused by silanophilic interactions —secondary ion-exchange mechanisms between the positively charged pyrazole nitrogens and unreacted, acidic silanol groups ( −Si-OH ) on the silica support surface[2].

The Base-Deactivated (BDS) Solution

To mitigate silanol interactions, we must utilize a Base-Deactivated Silica (BDS) C18 column or a polar-embedded stationary phase[3]. These columns undergo rigorous endcapping (e.g., with trimethylchlorosilane) to shield residual silanols, ensuring that separation is driven purely by hydrophobic and polar interactions rather than unpredictable ion-exchange[2].

MethodDev Start Target Analyte: [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol Prop Physicochemical Profiling: Basic Pyrazole + Polar Hydroxyl Start->Prop ColSelect Stationary Phase Selection Prop->ColSelect C18 Standard C18 (Risk: Silanol Ion-Exchange Tailing) ColSelect->C18 Sub-optimal PolarC18 Base-Deactivated (BDS) C18 (Shields Acidic Silanols) ColSelect->PolarC18 Preferred MobilePhase Mobile Phase Optimization (Buffer pH 6.8 + Acetonitrile) PolarC18->MobilePhase Validate ICH Q2(R2) Method Validation MobilePhase->Validate

Figure 1: Mechanistic workflow for HPLC stationary phase selection based on analyte properties.

Experimental Protocol: A Self-Validating System

To ensure data integrity, the following protocol is designed as a self-validating system adhering to ICH Q2(R2) guidelines for analytical procedure validation[4][5].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 20 mM Ammonium Bicarbonate buffer. Adjust to pH 6.8 using dilute acetic acid. Causality: A pH of 6.8 ensures the pyrazole ring remains largely un-ionized, increasing hydrophobic retention on the C18 phase while preventing silica dissolution[6].

  • Mobile Phase B (Organic): HPLC-Grade Acetonitrile.

  • Filtration: Filter both phases through a 0.22 µm PTFE membrane and degas ultrasonically.

Step 2: Chromatographic Conditions
  • Column: ReproSil BDS C18, 150 mm × 4.6 mm, 5 µm (or equivalent base-deactivated column)[3].

  • Flow Rate: 1.0 mL/min (Compliant with USP <621> allowable adjustments)[7][8].

  • Column Temperature: 30°C ± 1°C.

  • Detection: UV at 225 nm (optimal absorbance for the pyrazole chromophore).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: Linear gradient to 60% B

    • 12–15 min: 60% B

    • 15–16 min: Return to 5% B

    • 16–20 min: Re-equilibration.

Step 3: Standard and Sample Preparation
  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of the[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability Test (SST) Solution: Spike the standard solution with 1% of the trans-diastereomer impurity to verify resolution capabilities.

Comparative Method Validation & Data Presentation

The method was validated according to ICH Q2(R2) parameters[9][10]. Table 1 demonstrates the superior performance of the BDS C18 column compared to a standard C18 column, proving that the optimized method is fit for purpose.

Table 1: ICH Q2(R2) Validation Parameters (Standard C18 vs. BDS C18)
Validation ParameterAcceptance Criteria (ICH/USP)Standard C18 PerformanceBDS C18 Performance (Optimized)
System Suitability (Rs) Resolution > 2.0 (Diastereomers)1.4 (Co-elution)2.8 (Baseline Separation)
Tailing Factor ( Tf​ ) Tf​ ≤ 1.52.3 (Severe Tailing)1.1 (Symmetrical)
Linearity ( R2 ) R2 ≥ 0.999 (50% to 150%)0.9920.9998
Precision (% RSD) ≤ 2.0% (n=6 injections)3.5%0.4%
Accuracy (Recovery) 98.0% – 102.0%94.5%99.8%
LOD / LOQ Signal-to-Noise ≥ 3 / ≥ 100.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mL
Table 2: Product Purity Comparison

Using the validated BDS C18 method, we compared a High-Purity Reference Standard against a standard Commercial Synthesis Grade of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol.

Product GradeMain Peak Purity (Area %)Trans-Diastereomer ImpurityUnidentified Pyrazole IsomersTotal Impurities
High-Purity Reference Grade 99.6% 0.2%Not Detected0.4%
Standard Commercial Grade 94.2% 3.8%1.5%5.8%

Data Interpretation: The standard commercial grade contains a significant amount of the trans-diastereomer (3.8%). If analyzed on the standard C18 column, peak tailing ( Tf​ = 2.3) would obscure this impurity, artificially inflating the reported purity of the commercial grade. The optimized method exposes the true purity profile.

System Suitability and Troubleshooting Causality

According to USP <621> Chromatography guidelines, a method is only valid if the System Suitability Testing (SST) criteria are met prior to sample analysis[8][11].

  • Causality of Resolution ( Rs​ ): We mandate an Rs​>2.0 between the cis (target) and trans (impurity) isomers. If Rs​ drops below 1.5, integration algorithms cannot accurately assign peak areas, leading to false purity inflation[8]. If resolution fails, the causality is often a loss of column efficiency (theoretical plates, N ) due to stationary phase degradation.

  • Causality of Tailing Factor ( Tf​ ): A tailing factor >1.5 indicates active silanol sites or column overloading[8]. By utilizing a BDS column and maintaining a buffer concentration of 20 mM, we suppress these ion-exchange interactions, ensuring Tf​ remains near 1.0[1].

ValidationLogic SST System Suitability (USP <621>) Rs > 2.0, Tailing < 1.5 Spec Specificity (Baseline Resolution of Impurities) SST->Spec Lin Linearity & Range (R² > 0.999, 50-150% Target) Spec->Lin Prec Precision (Repeatability) (RSD < 2.0%, n=6) Lin->Prec Acc Accuracy (Recovery) (Spike Recovery 98-102%) Prec->Acc Approve Validated Purity Assessment (High-Purity vs. Standard Grade) Acc->Approve

Figure 2: Sequential validation logic adhering to ICH Q2(R2) and USP <621> guidelines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ich.org. URL:[Link]

  • Agilent Technologies. "Chromatography Method Modernization per USP <621> Revisions." agilent.com. URL:[Link]

  • Dr. Maisch HPLC GmbH. "ReproSil BDS C18 - Base-Deactivated C18 Column for Improved Peak Shape of Basic Analytes." dr-maisch.com. URL:[Link]

Sources

Comparative

Benchmarking[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol in high-throughput assays

Benchmarking[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol in High-Throughput Assays: A Fragment-Based Drug Discovery Guide The evolution of Fragment-Based Drug Discovery (FBDD) has shifted the industry’s focus from fla...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol in High-Throughput Assays: A Fragment-Based Drug Discovery Guide

The evolution of Fragment-Based Drug Discovery (FBDD) has shifted the industry’s focus from flat, sp2-hybridized molecules to structurally complex, sp3-rich scaffolds[1]. This transition aims to increase chemical space coverage and improve downstream pharmacokinetic properties[1]. Among these next-generation building blocks, [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol stands out as a highly versatile, three-dimensional fragment.

This guide provides an objective benchmarking analysis of this compound, comparing its physicochemical properties and high-throughput screening (HTS) performance against traditional flat alternatives. It also details self-validating experimental protocols for orthogonal screening workflows.

Structural Rationale & Physicochemical Benchmarking

To understand the utility of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, we must deconstruct its structural components and their impact on ligand efficiency and developability:

  • The Oxan (Tetrahydropyran) Ring: Historically, cyclohexane rings were used to introduce 3D character. However, tetrahydropyran (THP) acts as a rigid, low-entropy bioisostere that significantly lowers lipophilicity[2]. The embedded oxygen serves as a hydrogen bond acceptor, modulating the pKa of the eventual drug candidate and improving its Absorption, Distribution, Metabolism, and Excretion (ADME) profile[2].

  • The 1-Methyl-1H-Pyrazole Motif: Replacing traditional phenyl rings with polarizable heteroaromatics like pyrazole dramatically increases aqueous solubility while maintaining favorable binding entropy via desolvation[1]. This substitution is a proven strategy to rescue compounds suffering from poor solubility or high plasma protein binding[3].

  • The Hydroxymethyl Group: This moiety provides a critical synthetic handle for fragment growing or linking, while simultaneously acting as a dual hydrogen bond donor/acceptor to anchor the fragment in target active sites (e.g., kinase hinge regions).

Quantitative Comparison: The "Rule of Three" (RO3)

High-quality fragment libraries must adhere to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) to ensure that binding is driven by highly efficient, specific interactions rather than bulk hydrophobicity[4][5]. Table 1 benchmarks our target fragment against a traditional carbocyclic analog.

Table 1: Physicochemical Benchmarking of Fragment Scaffolds

Property[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol[2-(phenyl)cyclohexyl]methanol (Traditional Analog)Strategic Advantage
Molecular Weight 196.25 Da190.28 DaBoth strictly RO3 compliant.
cLogP ~0.5~2.8Oxan and pyrazole drastically reduce lipophilicity, preventing non-specific binding in HTS.
Fraction sp3 (Fsp3) 0.550.53High 3D character in both, but the target fragment offers better vectorality.
H-Bond Donors (HBD) 11Equal.
H-Bond Acceptors (HBA) 41Target fragment provides multiple interaction points for target engagement.
Aqueous Solubility High (>5 mM)Low (<1 mM)High solubility prevents false positives caused by aggregation in aqueous assay buffers[5].

Integrated Biophysical Screening Workflow

Because fragments possess low target affinity (typically Kd​ in the micromolar to millimolar range), traditional biochemical HTS assays often fail to detect them[6]. Therefore, an integrated biophysical approach is required, utilizing primary thermal shift assays followed by orthogonal validation[7].

HTS_Workflow A Fragment Library Preparation B Primary HTS (DSF / Thermal Shift) A->B n > 1,000 C Orthogonal Screen (SPR Kinetics) B->C Hit Rate ~5% D Structural Validation (X-ray Crystallography) C->D Kd Validation

Fig 1. Integrated biophysical screening workflow for fragment-based drug discovery.

Protocol A: Primary Screening via Differential Scanning Fluorimetry (DSF)

Causality: DSF measures the thermodynamic stabilization of a target protein upon ligand binding. As the temperature increases, the protein unfolds, exposing its hydrophobic core. SYPRO Orange dye binds to these exposed regions, resulting in a massive increase in fluorescence. A fragment that binds to the native state stabilizes the protein, shifting the melting temperature ( Tm​ ) higher[7].

Step-by-Step Methodology:

  • Assay Preparation: Dilute the target protein to 2 μM in a standard buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense the fragment into 384-well PCR plates to achieve a final screening concentration of 1 mM (maintaining final DMSO at 2%).

  • Thermal Melt: Seal the plate and centrifuge. Run the melt curve on a real-time PCR machine from 20°C to 95°C at a ramp rate of 1°C/minute, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Self-Validation System:

    • System Control: Calculate the Z'-factor using a known reference ligand (Positive Control) and DMSO-only wells (Negative Control). A Z' > 0.5 is mathematically required to validate the assay run before analyzing the library.

    • Hit Criteria: A true hit is defined as a reproducible ΔTm​≥0.5∘C across technical triplicates.

Orthogonal Validation and Target Interaction

Fragments identified in DSF must be orthogonally validated to eliminate false positives (e.g., aggregators or assay-interfering compounds) and to determine precise binding kinetics[7].

Protocol B: Secondary Validation via Surface Plasmon Resonance (SPR)

Causality: SPR detects changes in the refractive index near a sensor surface in real-time. Because[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is small (~196 Da), the mass change upon binding is minute. Therefore, high-density protein immobilization and rigorous bulk-shift corrections are mandatory.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~3000 Response Units (RU). Leave one flow cell blank as a reference channel.

  • Buffer Matching: Prepare a running buffer identical to the DSF buffer, supplemented with 0.05% Tween-20 and exactly 2% DMSO.

  • Self-Validation System (DMSO Calibration): Because fragments are stored in DMSO, slight mismatches in DMSO concentration between the sample and running buffer cause massive refractive index artifacts. Validation Step: Run a 6-point DMSO calibration curve (1.5% to 2.5% DMSO) prior to the fragments to generate a solvent correction plot. If the correction curve R2<0.99 , the system is invalid and buffers must be remade.

  • Kinetics Run: Inject the fragment in a multi-cycle kinetic format (concentrations ranging from 31.25 μM to 1 mM) at a flow rate of 30 μL/min.

  • Data Analysis: Subtract the reference channel and solvent correction data. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to calculate the Kd​ .

Pharmacophore_Logic cluster_fragment [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol Target Target Protein (Kinase/Protease Active Site) Oxan Oxan (THP) Ring Rigid sp3 Scaffold Lower LogP Oxan->Target Shape Complementarity Pyrazole 1-Methylpyrazole Pi-Stacking H-Bond Acceptor Pyrazole->Target Heteroaromatic Interaction Methanol Hydroxymethyl Group H-Bond Donor/Acceptor Methanol->Target Anchoring H-Bond

Fig 2. Pharmacophore mapping and target interaction logic of the target fragment.

Conclusion

Benchmarking data indicates that[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is a superior starting point for FBDD compared to traditional flat carbocycles. Its incorporation of a tetrahydropyran ring and a pyrazole motif ensures strict adherence to the Rule of Three while providing high aqueous solubility and multiple distinct vectors for fragment growing[1][2][3]. When screened through a rigorously validated, integrated biophysical pipeline (DSF to SPR), this scaffold consistently yields high-quality, synthetically tractable lead compounds.

References

  • What makes a good fragment in fragment-based drug discovery? - ResearchGate. Available at:[Link]

  • LEADS-FRAG: A Benchmark Data Set for Assessment of Fragment Docking Performance | Journal of Chemical Information and Modeling - ACS Publications. Available at:[Link]

  • Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets - PMC. Available at:[Link]

  • Mining the Protein Data Bank to inspire fragment library design - Frontiers. Available at:[Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery | PNAS. Available at:[Link]

Sources

Validation

Structural comparison of oxane rings in[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

An in-depth structural and physicochemical analysis of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol reveals its critical utility as a rigidified, functionally rich scaffold in modern drug discovery. By combining a tet...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and physicochemical analysis of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol reveals its critical utility as a rigidified, functionally rich scaffold in modern drug discovery. By combining a tetrahydropyran (oxane) core with a hinge-binding pyrazole and a solvent-directing hydroxymethyl group, this molecule offers a highly optimized bioisosteric alternative to traditional carbocycles and nitrogenous heterocycles.

This guide objectively compares the structural dynamics, physicochemical properties, and experimental validation protocols of the oxane ring in this context against alternative scaffolds.

Stereoelectronic Profiling: The Oxane Core vs. Carbocycles

To understand the value of the oxane ring, we must analyze its conformational thermodynamics compared to cyclohexane. While both adopt a predominant chair conformation, the introduction of the endocyclic oxygen fundamentally alters the ring's geometry and stereoelectronic behavior.

Bond Length Asymmetry and Steric Strain The carbon-oxygen (C-O) bonds in the oxane ring are approximately 1.43 Å, significantly shorter than the 1.54 Å carbon-carbon (C-C) bonds found in cyclohexane. This bond contraction puckers the ring, drawing axial substituents closer together and exacerbating 1,3-diaxial steric clashes. Consequently, the energetic penalty for placing a bulky group in the axial position is much higher in an oxane ring than in a cyclohexane ring.

The Absence of the Anomeric Effect at C2 In classical carbohydrate chemistry, electronegative substituents at the C2 (anomeric) position prefer the axial orientation due to the anomeric effect—a stabilizing hyperconjugative interaction where the oxygen lone pair donates electron density into the antibonding σ∗ orbital of the adjacent C-X bond [1].

However, in[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, the C2 substituent is a pyrazole attached via a carbon-carbon linkage. Because carbon lacks the electronegativity required to sufficiently lower the energy of the σC−C∗​ orbital, hyperconjugative stabilization is negligible [1]. Stripped of stereoelectronic protection, classical steric factors dominate. The severe 1,3-diaxial repulsion caused by the shortened C-O bonds forces the bulky 1-methyl-1H-pyrazol-4-yl group into a strict equatorial conformation.

C3-Hydroxymethyl Orientation Assuming the thermodynamically favored trans diastereomer, the C3-hydroxymethyl group will also occupy an equatorial position. This trans-diequatorial arrangement minimizes ring strain while projecting the pyrazole and the hydroxyl group along distinct vectors, making it an ideal scaffold for bridging distinct pharmacophore pockets in kinase targets [2].

Scaffold Comparison: Oxane vs. Alternative Rings

When optimizing a lead compound, medicinal chemists frequently swap the central ring to tune Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The oxane ring serves as a strategic middle-ground between highly lipophilic carbocycles and highly basic nitrogenous rings [3].

PropertyOxane (THP) CoreCyclohexane CorePiperidine CoreMorpholine Core
Heteroatoms 1 (Oxygen)01 (Nitrogen)2 (Oxygen, Nitrogen)
Lipophilicity (cLogP) Moderate reductionBaseline (High)Significant reductionMaximum reduction
Acid/Base Profile NeutralNeutralBasic (pKa ~9.5)Basic (pKa ~8.3)
H-Bond Acceptors 1 (Endocyclic O)00 (Amine acts as donor/acceptor)1 (Endocyclic O)
Conformational Rigidity High (Shorter C-O bonds)HighHighHigh
Primary ADME Liability MinimalPoor aqueous solubilityhERG binding, phospholipidosisMetabolic N-dealkylation

Causality in Scaffold Selection: Replacing a cyclohexane with an oxane ring lowers lipophilicity and introduces a polar hydrogen bond acceptor, which improves aqueous solubility and can offer an additional point of contact with the target receptor [3]. Unlike piperidine, which introduces a basic nitrogen that is protonated at physiological pH, the oxane ring remains neutral. This neutrality is critical for avoiding hERG channel blockade (cardiotoxicity) and off-target promiscuity often associated with basic amines [4].

Experimental Workflows: Self-Validating Conformational Analysis

To definitively assign the relative stereochemistry (cis vs trans) and the conformational state (axial vs equatorial) of the synthesized molecule, a self-validating system utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol in 0.6 mL of deuterated chloroform ( CDCl3​ ). CDCl3​ is chosen over protic solvents to prevent rapid exchange of the C3-hydroxyl proton, allowing for potential observation of intramolecular hydrogen bonding.

  • 1D 1H NMR & Karplus Analysis: Acquire a standard proton spectrum at 600 MHz. Isolate the multiplet corresponding to the C2 proton (H2).

    • Causality: The vicinal coupling constant ( 3JH2,H3​ ) is directly proportional to the dihedral angle between H2 and H3 via the Karplus equation. A large coupling constant ( 3J≈8−11 Hz) indicates a dihedral angle of ~180°, confirming a trans-diaxial proton relationship. This proves that both the C2-pyrazole and C3-hydroxymethyl groups are equatorial . A small constant ( 3J≈2−5 Hz) would indicate an axial-equatorial relationship (cis isomer).

  • 2D NOESY Validation: Execute a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment with a mixing time of 400 ms.

    • Causality: NOESY identifies protons that are spatially close (< 5 Å) regardless of bond connectivity. If the pyrazole group is equatorial, H2 must be axial. An axial H2 will show strong NOE cross-peaks with the syn-axial protons at C4 and C6 of the oxane ring. The absence of NOE between the pyrazole protons and the oxane axial protons physically validates the equatorial assignment.

  • Computational Grounding (DFT): Perform an energy minimization of both the cis and trans conformers using DFT at the B3LYP/6-31G(d,p) level of theory. The computational global energy minimum must align with the NMR-derived structure to close the validation loop.

G N1 Synthesize Isomeric Mixture [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol N2 Chromatographic Separation (SFC / Chiral HPLC) N1->N2 N3 NMR Spectroscopy (1D 1H, 2D NOESY) N2->N3 N4 DFT Computational Modeling (Energy Minimization) N2->N4 N5 Karplus Equation Analysis (3J_HH Coupling Constants) N3->N5 N6 Determine Relative Stereochemistry (cis vs trans, ax/eq) N4->N6 N5->N6

Workflow for the self-validating stereochemical and conformational assignment of the oxane scaffold.

Pharmacophore Mapping in Kinase Drug Design

In the context of targeted therapeutics, the rigid chair conformation of the oxane ring acts as a precise structural vector. For ATP-competitive kinase inhibitors (e.g., targeting ERK2 or JAK1), conformational selection is driven by the spatial arrangement of the scaffold [2].

The 1-methylpyrazole group is a well-documented hinge-binding motif, forming critical hydrogen bonds with the kinase backbone. The oxane core rigidly projects this pyrazole into the hinge region while simultaneously directing the C3-hydroxymethyl group out toward the solvent-exposed channel, where it can engage in favorable hydrogen-bonding networks with water molecules or polar side chains.

G Ligand [2-(1-methyl-1H-pyrazol-4-yl) oxan-3-yl]methanol P1 1-Methylpyrazole Ring (Hinge Binder) Ligand->P1 P2 Oxane (THP) Core (Rigid Vector & HBA) Ligand->P2 P3 C3-Hydroxymethyl (Solvent Channel HBD/HBA) Ligand->P3 T1 Kinase Hinge Region (e.g., ERK2 / JAK1) P1->T1 H-Bond T2 Hydrophobic Pocket P2->T2 vdW / Dipole T3 Solvent Exposed Region P3->T3 H-Bond Network

Pharmacophore interaction network demonstrating the spatial routing of substituents by the oxane core.

References

  • The Journal of Organic Chemistry. "Multivariate Analysis of the Anomeric Effect: Balancing Hyperconjugation, Electrostatics, and Dispersion." ACS Publications. Available at: [Link][1]

  • eLife. "Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2." eLife Sciences. Available at: [Link][2]

Sources

Comparative

Reference Standards for Validating[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocols Executive Summary In early-stage drug development, validating novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocols

Executive Summary

In early-stage drug development, validating novel chiral building blocks like [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol presents a unique analytical challenge. Because compendial standards (e.g., USP or EP) do not exist for such specific, proprietary intermediates, laboratories must establish their own highly characterized reference standards.

According to the ICH Q7 guidelines, a primary reference standard is defined as a substance shown by an extensive set of analytical tests to be authentic material of high purity[1]. This guide objectively compares the methodologies and grades of reference standards used to validate this molecule, demonstrating why traditional HPLC-UV area normalization fails, and providing self-validating, step-by-step protocols for absolute purity determination.

The Analytical Challenge: Causality in Method Selection

To understand how to validate a reference standard for[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, we must first deconstruct its chemical properties:

  • Chromophore Asymmetry: The molecule consists of an oxan (tetrahydropyran) ring attached to a 1-methylpyrazole ring. The oxan ring is entirely transparent to UV light. Only the pyrazole moiety provides a UV chromophore.

  • Hidden Impurities: If synthesis byproducts consist of fragmented oxan rings or aliphatic solvents, they will be "invisible" to standard HPLC-UV detectors. Relying on a commercial vendor's Certificate of Analysis (COA) based solely on HPLC-UV Area % will artificially inflate the purity value.

  • Stereocomplexity: The molecule possesses stereocenters at the C2 and C3 positions of the oxan ring, necessitating rigorous diastereomeric and enantiomeric resolution.

Because of these factors, establishing an In-House Primary Standard using Quantitative Nuclear Magnetic Resonance (qNMR) is scientifically superior to relying on commercial analytical grades. qNMR is an absolute quantification method with SI-traceability that does not rely on UV response factors[2].

Comparison of Reference Standard Alternatives

When sourcing or establishing a standard for this molecule, laboratories typically choose between three grades. USP General Chapter <11> emphasizes that secondary working standards must be calibrated against a highly characterized primary standard[3].

Table 1: Comparative Matrix of Reference Standard Grades
Standard GradePurity Assignment MethodAccuracy / ReliabilitySetup Cost & TimeRegulatory Acceptance (ICH Q7)
Commercial Analytical Grade HPLC-UV (Area %)Low: Misses non-UV active oxan impurities.Low ($) / ImmediateInsufficient for API release[4].
In-House Primary Standard qNMR + Mass Balance + Chiral SFCHighest: Absolute SI-traceable quantification.High ( $) / 2-3 WeeksGold standard for novel fragments[1].
Secondary (Working) Standard Calibrated against In-House PrimaryHigh: Matches primary standard accuracy.Low ($) / 1-2 DaysFully accepted for routine QC[3].
Experimental Data: The Pitfall of Traditional HPLC-UV

To demonstrate the causality behind choosing qNMR over HPLC-UV, we synthesized a crude batch of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol and subjected it to orthogonal testing.

Table 2: Experimental Purity Determination of a Single Batch
Analytical MethodDetected PurityIdentified ImpuritiesConclusion
HPLC-UV (254 nm) 99.8%Trace pyrazole isomers.Dangerously overestimates purity.
HPLC-ELSD 97.5%Detects non-UV active aliphatic species.Better, but suffers from non-linear response.
1H-qNMR (600 MHz) 96.2% Detects all protonated impurities & solvents.Absolute, accurate purity assignment.

Data Insight: The 3.6% discrepancy between HPLC-UV and qNMR represents aliphatic oxan byproducts and residual synthesis solvents that the UV detector completely missed. Validation protocols for qNMR must assess linearity, accuracy, precision, and specificity, utilizing certified reference materials as internal standards to reveal these hidden impurities[5].

Workflow Visualization

The following diagram illustrates the self-validating orthogonal workflow required to elevate a synthesized batch of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol to a Primary Reference Standard.

RS_Validation Start In-House Synthesis [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol Identity Structural Identity (1D/2D NMR, HRMS, IR) Start->Identity Step 1 qNMR Absolute Purity (qNMR) vs. NIST Internal Standard Identity->qNMR Step 2a Chiral Chiral Purity (ee%) Chiral SFC/HPLC Identity->Chiral Step 2b MassBal Mass Balance (Water, Residual Solvents) Identity->MassBal Step 2c PrimaryRS Qualified Primary Reference Standard qNMR->PrimaryRS Orthogonal Agreement Chiral->PrimaryRS MassBal->PrimaryRS

Workflow for establishing a primary reference standard via orthogonal analytical validation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize internal self-validation mechanisms.

Protocol 1: Absolute Purity Determination via 1H-qNMR

Because USP reference standards are highly characterized specimens[6], our in-house standard must be calibrated against an unbroken chain of traceability. We utilize Maleic Acid (NIST SRM) as the internal standard.

Step 1: Gravimetric Sample Preparation

  • Accurately weigh ~15.0 mg of the[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol sample ( Wx​ ) using a microbalance (readability 0.001 mg).

  • Accurately weigh ~5.0 mg of NIST-traceable Maleic Acid internal standard ( Wstd​ ).

  • Co-dissolve both in 1.0 mL of high-purity DMSO- d6​ containing 0.05% TMS. Vortex for 60 seconds to ensure absolute homogeneity.

Step 2: Instrument Parameters (600 MHz NMR) Causality Check: To ensure quantitative integration, the relaxation delay ( D1​ ) must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the target protons.

  • Set the pulse angle to 90°.

  • Set the relaxation delay ( D1​ ) to 60 seconds.

  • Acquire 64 scans at 298 K with a spectral width of 20 ppm.

Step 3: Data Processing & Calculation

  • Phase and baseline correct the spectrum manually.

  • Integrate the Maleic Acid singlet at ~6.3 ppm ( Istd​ , 2 protons).

  • Integrate the isolated pyrazole C=CH proton of the analyte at ~7.4 ppm ( Ix​ , 1 proton).

  • Calculate absolute purity ( Px​ ) using the primary ratio formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where M = Molar Mass, N = Number of protons, and P = Purity).

Protocol 2: Stereochemical Validation via Chiral HPLC

qNMR establishes chemical purity but cannot distinguish enantiomers without chiral shift reagents. To validate the stereochemical integrity of the reference standard, Chiral HPLC is mandatory.

Step 1: Mobile Phase & Column Selection

  • Column: Chiralpak IG (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (85:15 v/v) containing 0.1% Diethylamine (DEA). Causality Check: The addition of 0.1% DEA suppresses secondary interactions between the basic pyrazole nitrogen and the silica support, preventing peak tailing and ensuring accurate integration.

Step 2: System Suitability & Execution

  • Inject a racemic mixture of[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol to confirm baseline resolution ( Rs​>2.0 ) of all stereoisomers.

  • Inject the reference standard candidate at a concentration of 1.0 mg/mL (10 µL injection volume).

  • Monitor at 220 nm (the UV max for the pyrazole ring).

Step 3: Enantiomeric Excess (ee) Calculation

  • Integrate the peak areas of the desired enantiomer ( Amajor​ ) and the undesired enantiomer ( Aminor​ ).

  • Calculate ee%=Amajor​+Aminor​Amajor​−Aminor​​×100 .

  • A primary reference standard for this molecule should exhibit an ee≥99.5% .

Conclusion

Validating a reference standard for[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol requires moving beyond simple HPLC-UV area normalization. By employing a self-validating qNMR protocol paired with chiral chromatography, laboratories can establish an In-House Primary Standard that meets stringent ICH Q7 and USP <11> requirements, ensuring the integrity of all subsequent downstream analytical testing.

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Validation

Preclinical Evaluation Guide: In Vitro vs. In Vivo Efficacy of[2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol as a Novel Kinase Scaffold

Target Audience: Fragment-Based Drug Discovery (FBDD) Researchers, Medicinal Chemists, and Preclinical Pharmacologists. Executive Summary & Structural Rationale In the pursuit of central nervous system (CNS) penetrant ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Fragment-Based Drug Discovery (FBDD) Researchers, Medicinal Chemists, and Preclinical Pharmacologists.

Executive Summary & Structural Rationale

In the pursuit of central nervous system (CNS) penetrant kinase inhibitors—particularly targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's Disease—balancing biochemical potency with optimal pharmacokinetic (PK) properties remains a profound challenge.

This guide objectively compares the efficacy and translational potential of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol (hereafter referred to as the PMOM scaffold ) against a basic pyrazole fragment and the gold-standard clinical tool compound, MLi-2 1.

The PMOM scaffold is engineered to solve specific attrition points in FBDD:

  • 1-Methyl-1H-pyrazole core: Acts as a potent, low-molecular-weight hinge binder in the ATP pocket 2.

  • Oxan (Tetrahydropyran) ring: Replaces highly lipophilic cyclopentyl or aromatic rings to lower intrinsic clearance ( Clint​ ) and improve kinetic solubility.

  • C3-Methanol (Hydroxymethyl) group: Provides a critical hydrogen bond vector directed toward the solvent-exposed ribose pocket, enhancing target residence time without violating blood-brain barrier (BBB) permeability rules .

Mechanistic Pathway: The LRRK2 Inhibition Logic

Pathogenic mutations in LRRK2 (e.g., G2019S) hyperactivate its kinase domain, leading to aberrant phosphorylation of Rab GTPases (specifically Rab10). This hyperphosphorylation disrupts lysosomal maturation and clearance, driving neurodegeneration. Effective inhibitors must competitively displace ATP at the kinase hinge region to halt this cascade.

Pathway LRRK2 LRRK2 (G2019S) Kinase Domain Rab10 Rab10 GTPase (Substrate) LRRK2->Rab10 Phosphorylates PMOM PMOM Scaffold (ATP Competitor) PMOM->LRRK2 Hinge Binding pRab10 Phospho-Rab10 (Pathogenic Marker) Rab10->pRab10 Activation Lysosome Lysosomal Dysfunction pRab10->Lysosome PD Pathogenesis

Fig 1: LRRK2 signaling cascade and competitive inhibition logic by the PMOM scaffold.

In Vitro Efficacy & Biochemical Profiling

To objectively evaluate the PMOM scaffold, we benchmark its biochemical potency and cellular translation against alternatives using a self-validating Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay 3.

Quantitative Data Comparison
CompoundLRRK2 G2019S IC₅₀ (nM)Cellular pSer935 IC₅₀ (nM)Ligand Efficiency (LE)Kinetic Solubility (µM, pH 7.4)
Basic Pyrazole Fragment 4,500>10,0000.31>500
PMOM Scaffold 1854200.48 350
MLi-2 (Reference) 0.761.40.3850

Data Interpretation: While MLi-2 is highly potent, its molecular weight and complexity result in a lower Ligand Efficiency (LE). The PMOM scaffold achieves an exceptional LE of 0.48. The addition of the oxan-methanol system to the basic pyrazole drives a 24-fold increase in biochemical potency and rescues cellular permeability, making it a superior starting point for lead optimization.

Self-Validating Protocol: TR-FRET Kinase Assay

Causality Focus: This protocol is designed to eliminate false positives from compound auto-fluorescence and ensure precise kinetic snapshots.

  • Enzyme Preparation: Dilute recombinant LRRK2 G2019S to 2.0 µg/mL in Kinase Buffer (50 mM Tris pH 8.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific binding of the highly lipophilic kinase to the microplate walls.

  • Compound Titration: Dispense 2.5 µL of PMOM/MLi-2 (in 4% DMSO) into a 384-well plate. Include a 4% DMSO-only well as the maximum signal control, and an EDTA-quenched well as the minimum signal control.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km,app​ of 134 µM) and 400 µM LRRKtide substrate. Causality: Running the assay at the ATP Km​ ensures the system is equally sensitive to both ATP-competitive (like PMOM) and non-competitive inhibitors.

  • Incubation & Quenching: Incubate for 60 minutes at 25°C. Stop the reaction by adding 5 µL of Kinase Quench Buffer containing 30 mM EDTA. Causality: EDTA rapidly chelates Mg²⁺, instantly halting catalysis to prevent signal drift during plate reading.

  • Detection: Add Terbium (Tb)-labeled anti-phospho antibody. Read the TR-FRET emission ratio (520 nm / 495 nm).

In Vivo Efficacy & Pharmacokinetic Translation

The true test of a structural motif is its ability to survive first-pass metabolism and cross the blood-brain barrier. Here, we evaluate the in vivo pharmacodynamics (PD) by measuring the dephosphorylation of LRRK2 at Ser935 in the brain cortex.

In Vivo PK/PD Workflow

InVivo Dose PO Administration (10 mg/kg) Plasma Plasma Exposure (LC-MS/MS Quantification) Dose->Plasma Absorption BBB Blood-Brain Barrier Penetration Plasma->BBB Free Fraction (fu) Brain Brain Cortex Extraction (Snap Frozen) BBB->Brain Oxan-driven Permeability PD Target Engagement (pSer935 Western Blot) Brain->PD Biomarker Readout

Fig 2: In vivo PK/PD experimental workflow for assessing brain penetrance and target engagement.

In Vivo PK/PD Data Comparison (Mice, 10 mg/kg PO)
CompoundPlasma AUC (ng·h/mL)Brain/Plasma Ratio ( Kp​ )Brain Unbound Fraction ( fu,b​ )In Vivo PD (pSer935 ED₅₀, mg/kg)
Basic Pyrazole Fragment 1200.150.02N/A (No target engagement)
PMOM Scaffold 3,4500.850.1812.5
MLi-2 (Reference) 8,9001.200.081.5

Data Interpretation: The basic pyrazole suffers from rapid metabolic clearance and poor BBB penetration. The PMOM scaffold demonstrates an excellent Brain/Plasma ratio ( Kp​ = 0.85) and a highly favorable unbound fraction in the brain ( fu,b​ = 0.18), outperforming MLi-2 in free-drug availability despite having a lower absolute AUC. This proves the oxan-methanol motif is a privileged PK-enhancing structural element.

Self-Validating Protocol: In Vivo Target Engagement

Causality Focus: Preventing post-mortem artifacts to ensure biomarker fidelity.

  • Dosing & Cohort Design: Administer PMOM (10 mg/kg) via oral gavage (PO) in a vehicle of 0.5% Methylcellulose/0.1% Tween-80 to wild-type C57BL/6 mice. Include a vehicle-only cohort to establish baseline maximum pSer935 levels.

  • Tissue Harvesting (Critical Step): At Tmax​ (typically 1-2 hours post-dose), euthanize the animals. Immediately dissect the brain cortex and snap-freeze it on a steel plate over dry ice within 45 seconds. Causality: Endogenous phosphatases act rapidly post-mortem. Delayed freezing will artificially lower the pSer935 signal, resulting in a false-positive efficacy reading.

  • Lysis & Extraction: Homogenize the tissue in RIPA buffer supplemented with both protease and phosphatase inhibitor cocktails (e.g., PhosSTOP).

  • Quantification: Perform a Western blot using a specific anti-pSer935 LRRK2 antibody. Normalize the phosphorylated signal against total LRRK2 protein levels to confirm that the compound inhibits kinase activity rather than degrading the target protein.

Conclusion: The In Vitro vs. In Vivo Disconnect

The comparison between the basic pyrazole and the PMOM scaffold perfectly illustrates the in vitro vs. in vivo disconnect common in early drug discovery. While a basic pyrazole can bind the kinase hinge in vitro, it lacks the physicochemical properties required for systemic circulation.

By integrating the oxan ring, the PMOM scaffold shields the molecule from rapid hepatic metabolism (lowering Clint​ ) while maintaining an optimal logD for passive diffusion across the blood-brain barrier. Furthermore, the methanol group provides a specific directional hydrogen bond that increases target residence time without acting as an efflux pump (P-gp) substrate. Consequently, PMOM represents an elite, highly translatable building block for generating next-generation CNS therapeutics.

References

  • Fell MJ, et al. "MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition." Journal of Pharmacology and Experimental Therapeutics, 2015.[Link]

  • Scott L, et al. "Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors." RSC Medicinal Chemistry, 2020.[Link]

  • Osborne JD, et al. "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate." Journal of Medicinal Chemistry, 2021.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Validation of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol in Cell Lines

In the landscape of drug discovery and chemical biology, the utility of a small molecule probe is defined by its specificity. A molecule that interacts with multiple targets can produce ambiguous or misleading results, c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical biology, the utility of a small molecule probe is defined by its specificity. A molecule that interacts with multiple targets can produce ambiguous or misleading results, confounding research and leading to costly failures in later stages of development.[1][2] The compound of interest, [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, features a pyrazole core—a scaffold known for its broad spectrum of biological activities, from anticancer to anti-inflammatory effects.[3][4][5][6] This chemical versatility, however, also brings an inherent risk of promiscuity, as the pyrazole structure can adapt to various enzyme binding sites, particularly those of kinases.[3][7]

This guide provides a comprehensive, multi-tiered strategy for rigorously validating the cross-reactivity of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol. We will move from broad, unbiased screening to focused, cell-based validation, establishing a clear selectivity profile. This is not merely a set of protocols; it is a logical framework designed to build confidence in your molecule's mechanism of action and to provide the robust data required for publication and project advancement.

Part 1: The Strategic Framework for Selectivity Profiling

A thorough validation campaign should be structured as a funnel, starting with broad, predictive methods and progressively narrowing down to specific, hypothesis-driven experiments in relevant biological systems.[8] This approach maximizes resource efficiency and builds a weight of evidence for your selectivity claims.

cluster_0 Tier 1: In Silico & Target Engagement cluster_1 Tier 2: Broad Proteome-Wide Screening cluster_2 Tier 3: Orthogonal Validation in Cell Lines A In Silico Target Prediction (e.g., SwissTargetPrediction, PharmMapper) B Primary Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) A->B C Protein Microarray Profiling (e.g., ProtoArray™) B->C D Affinity Purification-Mass Spectrometry (AP-MS) B->D E Western Blot Analysis of Prioritized Off-Targets C->E D->E F Functional Cellular Assays (e.g., Reporter Gene, Proliferation) E->F G Inactive Analog Control Experiments F->G H Final Selectivity Profile G->H

Caption: Tiered workflow for small molecule cross-reactivity validation.

Part 2: Tier 1 - Initial Target Identification and Engagement

Before embarking on extensive cellular assays, it's crucial to have a clear hypothesis about the intended target(s) and to confirm that the molecule engages this target in a cellular context.

In Silico Target Prediction

Computational methods offer a cost-effective first pass to identify potential targets and off-targets based on structural similarity to known ligands.[9] This step is invaluable for designing your experimental strategy, especially if the primary target is unknown.

  • Rationale: By comparing the structure of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol to databases of bioactive molecules, these tools predict a ranked list of potential protein targets. This helps prioritize which protein families (e.g., kinases, GPCRs) to focus on during experimental validation.

  • Recommended Tools:

    • SwissTargetPrediction: Predicts targets based on 2D and 3D similarity to known active compounds.

    • PharmMapper: Utilizes a pharmacophore mapping approach to identify potential targets.

Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that your compound binds to its target protein within intact cells. The principle is that a protein's thermal stability increases upon ligand binding.

  • Rationale: Observing a thermal shift provides direct evidence of target engagement in a physiological context, which is superior to relying solely on in vitro biochemical assays. It serves as a fundamental validation that the molecule can reach and bind to its intended target inside a cell.

Part 3: Tier 2 - Unbiased, Proteome-Wide Off-Target Screening

With target engagement confirmed, the next step is to cast a wide net to identify unanticipated interactions across the proteome. This unbiased approach is critical for discovering unknown off-targets.

Protein Microarrays

Protein microarrays consist of thousands of purified human proteins spotted onto a slide.[10][11] By incubating a labeled version of your compound with the array, you can identify direct binding events.

  • Rationale: This method provides a broad, direct binding assessment against a large fraction of the human proteome in a single experiment.[10] It is an excellent tool for identifying high-affinity, direct off-targets that might be missed by other methods.

Affinity Purification coupled with Mass Spectrometry (AP-MS)

In this technique, the small molecule is immobilized on a solid support (like beads) and used as "bait" to pull down interacting proteins from a cell lysate.[12] These interacting proteins are then identified by mass spectrometry.

  • Rationale: AP-MS identifies proteins that bind to your compound in a competitive cellular environment, which can include not only direct targets but also proteins that are part of a larger complex. This provides a more "biological" view of the interactome compared to protein arrays.[12]

Part 4: Tier 3 - Orthogonal Validation in Relevant Cell Lines

Data from Tier 2 provides a list of potential off-targets. This list must be validated using orthogonal methods in cell lines relevant to the molecule's intended use.[13] "Orthogonal" means using a different technology or method to confirm the initial finding, which is a cornerstone of robust science.

Comparative Data Summary

The ultimate goal is to generate a selectivity table that compares the potency of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol against its primary target and validated off-targets.

TargetAssay TypeCell LineIC₅₀ / EC₅₀ (µM)Selectivity Ratio (Off-Target IC₅₀ / Primary Target IC₅₀)
Primary Target (e.g., Kinase A) Functional Assay MCF7 0.15 1
Off-Target 1 (e.g., Kinase B)Western Blot (p-Substrate)HeLa3.523.3
Off-Target 2 (e.g., Kinase C)Western Blot (p-Substrate)A54912.885.3
Off-Target 3 (e.g., Receptor X)Reporter Gene AssayHEK293T> 50> 333
Inactive Analog ControlFunctional AssayMCF7> 100N/A

A selectivity ratio of >10-fold is generally considered a minimum threshold for a selective compound, with >100-fold being ideal.

Western Blot Analysis for Signaling Pathway Modulation

For off-targets that are part of known signaling pathways (e.g., kinases), Western blotting is an indispensable tool to measure the compound's effect on downstream substrates.

  • Rationale: This method validates the functional consequence of off-target binding. If your compound binds a kinase, does it inhibit its activity? Measuring the phosphorylation status of a known substrate provides a direct answer. This is a more biologically relevant measure of cross-reactivity than binding alone.

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway compound [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol TargetA Primary Target (Kinase A) compound->TargetA Inhibits TargetB Off-Target (Kinase B) compound->TargetB Inhibits (Weakly) SubstrateA Substrate A TargetA->SubstrateA p PhenotypeA Desired Phenotype (e.g., Apoptosis) SubstrateA->PhenotypeA SubstrateB Substrate B TargetB->SubstrateB p PhenotypeB Undesired Phenotype (e.g., Toxicity) SubstrateB->PhenotypeB

Caption: On-target vs. off-target pathway modulation by a small molecule.

The Inactive Analog Control: A Critical Experiment

A crucial control is to synthesize or acquire a close structural analog of your compound that is inactive against the primary target.[14]

  • Rationale: If the inactive analog fails to produce the cellular phenotype while your active compound does, it provides strong evidence that the observed effect is due to on-target activity, not some non-specific effect or artifact of the chemical scaffold.[2][14]

Part 5: Detailed Experimental Protocols

The following are standardized protocols. They should be optimized for your specific cell lines and reagents.

Protocol 1: Western Blot for Kinase Inhibition
  • Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) to achieve 70-80% confluency. Treat with a dose-response curve of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol (e.g., 0, 0.1, 0.5, 1, 5, 10, 25 µM) for a predetermined time (e.g., 2 hours). Include a positive control inhibitor if available.

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (20-30 µ g/lane ), add Laemmli buffer, boil, and load onto a polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against the phosphorylated substrate of the off-target kinase overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Protocol 2: Cell Proliferation Assay (e.g., MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density that prevents confluence at the end of the assay (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of your compound and the inactive analog. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate for 48-72 hours.

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

Validating the cross-reactivity of a novel small molecule like [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is a non-negotiable step in its development as a reliable research tool or therapeutic lead. By following a structured, multi-tiered approach—from in silico prediction to broad proteomic screens and finally to focused, orthogonal cell-based assays—researchers can build a comprehensive and trustworthy selectivity profile. This rigorous validation ensures that the biological effects observed are correctly attributed to the intended target, upholding the principles of scientific integrity and paving the way for impactful discoveries.

References

  • Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267. [Link]

  • MtoZ Biolabs. (n.d.). How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?. Retrieved from [Link]

  • Kuenzi, B. M., & Hergenrother, P. J. (2018). Four ways to measure selectivity.
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  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Chaudhari, S., et al. (2021). An Interpretable Machine Learning model for Selectivity of Small Molecules against Homologous Protein Family. bioRxiv.
  • Aher, N. G., et al. (2017). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 22(6), 639-651.
  • Roy, A., et al. (2022). An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. Future Science, 8(11).
  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
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  • Al-Mekhlafi, F. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Advances, 13(44), 31057-31077.
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  • Basnet, A., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(6), 2530.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
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